6-Ethyl-2,3-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOOQAABWPBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163346 | |
| Record name | 6-Ethyl-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-01-0 | |
| Record name | 6-Ethyl-2,3-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2,3-dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Ethyl-2,3-dimethylpyridine
CAS Number: 1463-01-0
This technical guide provides a comprehensive overview of 6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a plausible synthetic approach based on established pyridine synthesis methodologies, and explores its potential applications, particularly in the context of medicinal chemistry.
Chemical and Physical Properties
This compound, with the chemical formula C₉H₁₃N, is a colorless to pale yellow liquid.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1463-01-0 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 143-145 °C | [1] |
| Melting Point | -6 °C | [1] |
| Density | Not available | |
| LogP | 2.4 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
Experimental Protocol: Hantzsch Pyridine Synthesis (Proposed)
This protocol is a generalized procedure adapted for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Propionaldehyde
-
Ammonia (aqueous solution, e.g., 28%)
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., nitric acid, iodine, or air)
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and propionaldehyde in a suitable solvent such as ethanol.
-
Addition of Ammonia: Slowly add an excess of aqueous ammonia to the mixture while stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of Dihydropyridine Intermediate: The initial product of the Hantzsch synthesis is a dihydropyridine derivative.
-
Oxidation: To obtain the aromatic pyridine ring, the dihydropyridine intermediate must be oxidized. This can be achieved by adding an oxidizing agent such as nitric acid or by bubbling air through the reaction mixture, sometimes in the presence of a catalyst.
-
Work-up: Once the oxidation is complete, the reaction mixture is cooled and then neutralized with a base (e.g., sodium hydroxide solution). The aqueous layer is extracted several times with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.
Caption: Proposed Hantzsch synthesis workflow for this compound.
Potential Applications in Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological effects.
One notable area of interest is the development of renin inhibitors for the treatment of hypertension.[3][4] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy. The discovery of small molecule renin inhibitors based on a 6-ethyl-2,4-diaminopyrimidine scaffold highlights the potential for ethyl-substituted pyridine derivatives to interact with the active site of the renin enzyme.[3]
Logical Workflow for Renin Inhibitor Drug Discovery
The process of discovering a drug candidate like a renin inhibitor involves a multi-step workflow, starting from initial screening to lead optimization.
Caption: A generalized workflow for the discovery of small molecule inhibitors.
Conclusion
This compound is a pyridine derivative with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental protocols and biological activity data are not extensively published, its structural similarity to components of known bioactive molecules suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents. The established methods of pyridine synthesis provide a clear path for its preparation, enabling further research into its properties and applications.
References
Technical Guide: Physicochemical Properties of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 6-Ethyl-2,3-dimethylpyridine. It includes experimental methodologies for molecular weight determination and a visual representation of a common analytical workflow.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for a variety of research and development applications, including reaction stoichiometry, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem, NIST |
| Molecular Weight | 135.21 g/mol | PubChem |
| 135.2062 | NIST | |
| CAS Number | 1463-01-0 | PubChem, NIST |
| IUPAC Name | This compound | PubChem |
| Synonyms | Pyridine, 6-ethyl-2,3-dimethyl- | PubChem[1], NIST |
Experimental Determination of Molecular Weight
The precise determination of a compound's molecular weight is critical for its identification and characterization. Mass spectrometry is the definitive technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound.[2]
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.[3]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column.[4] The separation of the analyte from other components is based on its boiling point and interaction with the stationary phase coating the column.[2][4] The time it takes for the compound to pass through the column is known as its retention time.[2]
-
Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (Electron Ionization - EI), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[2]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion will confirm the molecular weight of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique particularly useful for polar molecules, and it can be coupled with liquid chromatography.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion/Injection: The sample solution is introduced into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to the tip of the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Mass Analysis and Detection: The ions are then guided into the mass analyzer and detected to generate a mass spectrum, similar to the process in GC-MS.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for molecular weight determination using GC-MS.
References
An In-depth Technical Guide to the Synthesis of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Route: Modified Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis is a versatile one-pot reaction that involves the condensation of aldehydes and/or ketones with ammonia or an ammonia source to form substituted pyridines.[1] This method is particularly well-suited for the preparation of alkyl-substituted pyridines and is used industrially for the synthesis of compounds like 2-picoline and 5-ethyl-2-methylpyridine.[1]
For the synthesis of 6-Ethyl-2,3-dimethylpyridine, a logical combination of commercially available starting materials would be propanal and 2-butanone , reacting with ammonia in the gas phase over a solid acid catalyst at elevated temperatures.
The proposed reaction is as follows:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the gas-phase synthesis.
References
An In-depth Technical Guide to 6-Ethyl-2,3-dimethylpyridine
IUPAC Name: 6-Ethyl-2,3-dimethylpyridine
This technical guide provides a comprehensive overview of this compound, a polysubstituted pyridine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₁₃N.[1][2] Its structure consists of a pyridine ring substituted with an ethyl group at the 6-position and two methyl groups at the 2- and 3-positions. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| CAS Number | 1463-01-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCC1=NC(=C(C=C1)C)C | PubChem[1] |
| InChI | InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 | PubChem[1] |
| InChIKey | MMOOOQAABWPBQJ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 135.104799419 Da | PubChem[1] |
| Monoisotopic Mass | 135.104799419 Da | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Spectroscopic Data
| Spectroscopy Type | Data | Source |
| ¹³C NMR | A ¹³C NMR spectrum is available. | PubChem[1] |
| ¹H NMR | Experimental data not available. | |
| Mass Spectrometry | Experimental data not available. A mass spectrum for the isomer 3-ethyl-2,6-dimethylpyridine shows a molecular ion peak at m/z 135. | PubChem[3] |
| Infrared (IR) Spectroscopy | Experimental data not available. |
Synthesis of Polysubstituted Pyridines
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of polysubstituted pyridines can be achieved through various established methods. One such versatile method is the Bohlmann-Rahtz pyridine synthesis.[4] This reaction involves the condensation of an enamine with a β-ketoester or a 1,3-dicarbonyl compound, followed by cyclization and aromatization.
General Experimental Protocol: Modified Bohlmann-Rahtz Synthesis
This protocol describes a general one-pot, three-component synthesis of polysubstituted pyridines and can be adapted for the synthesis of this compound.[4]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Enamine (derived from an appropriate ketone and a secondary amine)
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of the β-ketoester (1 equivalent), the enamine (1 equivalent), and ammonium acetate (1.5 equivalents) is dissolved in ethanol.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.
To synthesize this compound using this approach, appropriate precursors would be required to introduce the ethyl and dimethyl substitutions at the desired positions of the pyridine ring.
Relevance in Drug Development and Medicinal Chemistry
The pyridine scaffold is a prominent structural motif in a vast number of pharmaceuticals and biologically active compounds.[5] Its presence is often associated with favorable pharmacokinetic properties and the ability to engage in various biological interactions. While specific biological activity for this compound is not extensively documented, the general importance of substituted pyridines in drug discovery is well-established.
Polysubstituted pyridines are known to exhibit a wide range of biological activities, including but not limited to:
-
Antihypertensive agents: The dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine, are based on a substituted pyridine core.
-
Antimicrobial agents: Many pyridine derivatives have shown potent antibacterial and antifungal properties.
-
Anticancer agents: The pyridine ring is a key component in several kinase inhibitors and other anticancer drugs.
-
Central Nervous System (CNS) active agents: The structural diversity of substituted pyridines has been exploited to develop drugs targeting various CNS receptors and enzymes.
The specific substitution pattern of this compound, with its combination of alkyl groups, may confer specific lipophilicity and steric properties that could be explored for potential biological targets. Further research into the biological evaluation of this compound is warranted to uncover its potential therapeutic applications.
Experimental and Characterization Workflow
The synthesis and characterization of a novel polysubstituted pyridine like this compound typically follows a structured workflow to ensure the purity and correct structural assignment of the final compound.
Caption: General workflow for the synthesis, characterization, and evaluation of a polysubstituted pyridine.
This guide provides a foundational understanding of this compound based on currently available scientific information. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
- 1. This compound | C9H13N | CID 73837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 6-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. Pyridine, 3-ethyl-2,6-dimethyl- | C9H13N | CID 90190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-Ethyl-2,3-dimethylpyridine
Introduction
6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative, belongs to a class of heterocyclic aromatic organic compounds. Its molecular structure, characterized by a pyridine ring with ethyl and methyl substituents, dictates its physicochemical properties. This document provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes computed values and data from related compounds to provide a comparative context.
Compound Identification
A clear and unambiguous identification of a chemical substance is foundational for any scientific investigation. Various nomenclature and registry systems are used to classify this compound.
Caption: Figure 1. Logical relationship of chemical identifiers.
Quantitative Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in research and development. While extensive experimental data for this compound is not widely published, computed properties from reliable databases offer valuable estimates.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13N | PubChem[1], NIST[2] |
| Molecular Weight | 135.21 g/mol | PubChem (Computed)[1] |
| 135.2062 g/mol | NIST[2] | |
| CAS Registry Number | 1463-01-0 | PubChem[1], NIST[2] |
| IUPAC Name | This compound | PubChem (Computed)[1] |
| XLogP3-AA | 2.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Kovats Retention Index | 1094 (Semi-standard non-polar) | PubChem (Experimental)[1] |
Experimental Protocols for Property Determination
The determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments relevant to organic compounds like substituted pyridines.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a substance's purity.[3] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[3]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., Mel-Temp).[3][4]
-
Heating: The heating medium (e.g., mineral oil in a Thiele tube or a metal block) is heated gradually. For an unknown sample, a rapid initial heating can determine an approximate melting point.[3][4]
-
Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[3][6]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[4][5] The melting point is reported as the range T1-T2.
Caption: Figure 2. Experimental workflow for melting point determination.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes (less than 0.5 mL).[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
Sample Preparation: Add approximately 0.2-0.3 mL of the liquid into a small test tube or a Durham tube.
-
Capillary Inversion: Place a melting point capillary tube (sealed end up) into the liquid.[7]
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[7]
-
Observation: As the liquid heats, air will escape from the capillary tube. Once the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] The barometric pressure should also be recorded.
Density Determination (Volumetric Method)
Density is the mass of a substance per unit volume (ρ = m/V).[8] It is temperature-dependent and is a fundamental property for material characterization.
Protocol:
-
Mass Measurement of Container: Weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 5.00 mL) on an analytical balance and record its mass (m1).[8]
-
Filling: Carefully fill the container with the liquid sample up to the calibration mark. Ensure there are no air bubbles.
-
Mass Measurement of Sample: Weigh the container with the liquid and record the total mass (m2).
-
Temperature Control: The temperature of the liquid should be recorded, as density varies with temperature.[8]
-
Calculation: The mass of the liquid is (m = m2 - m1). The density is calculated by dividing the mass of the liquid by its known volume (V). The process should be repeated to ensure precision.[9]
References
- 1. This compound | C9H13N | CID 73837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 6-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chemistry-online.com [chemistry-online.com]
Spectroscopic Analysis of 6-Ethyl-2,3-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Ethyl-2,3-dimethylpyridine. Due to the limited availability of public spectroscopic data for this specific compound, this document serves as a template outlining the standard methodologies and data presentation formats used in such analyses. The provided experimental protocols and data table structures can be utilized once the relevant spectral data is acquired.
Molecular Structure
An In-depth Technical Guide to the NMR Spectra of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 6-Ethyl-2,3-dimethylpyridine. Due to the limited availability of experimental spectra in public databases, this document leverages high-quality predicted data to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this compound. The information herein is crucial for structural elucidation, purity assessment, and understanding the electronic environment of the molecule.
¹H and ¹³C NMR Spectral Data (Predicted)
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions were generated using advanced computational algorithms. It is important to note that while these predictions are highly reliable, minor deviations may be observed when compared with experimental data due to solvent effects, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.29 | d | 7.5 |
| H-5 | 6.88 | d | 7.5 |
| -CH₂- (ethyl) | 2.75 | q | 7.6 |
| 2-CH₃ | 2.45 | s | - |
| 3-CH₃ | 2.28 | s | - |
| -CH₃ (ethyl) | 1.28 | t | 7.6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom(s) | Chemical Shift (δ, ppm) |
| C-6 | 160.5 |
| C-2 | 155.0 |
| C-4 | 135.8 |
| C-3 | 129.5 |
| C-5 | 120.3 |
| -CH₂- (ethyl) | 28.7 |
| 2-CH₃ | 22.8 |
| 3-CH₃ | 18.5 |
| -CH₃ (ethyl) | 14.2 |
Structural Assignment and Visualization
The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
An In-depth Technical Guide to the Mass Spectrometry of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry data available for 6-Ethyl-2,3-dimethylpyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound or related pyridine derivatives. This document outlines the expected mass spectral behavior of this compound, details the experimental protocols for its analysis, and presents available quantitative data.
Compound Information
This compound is an alkyl-substituted pyridine with the following key identifiers:
| Property | Value |
| Chemical Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] |
| CAS Number | 1463-01-0[1] |
| IUPAC Name | This compound[1] |
Mass Spectrometry Data
Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.
For the purpose of this guide, and to illustrate the expected fragmentation, data from closely related isomers and general principles of pyridine fragmentation will be used.
Expected Fragmentation Pattern
The fragmentation of alkylpyridines in EI-MS is characterized by several key processes:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 135 for this compound.
-
Benzylic Cleavage: The most common fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the formation of a stable tropylium-like ion. For this compound, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the ethyl group.
-
Loss of H Radical: Loss of a hydrogen radical from the molecular ion can also occur.
-
Ring Cleavage: Fragmentation of the pyridine ring itself can lead to smaller charged species.
Based on these principles, the following major fragments are anticipated for this compound:
| m/z | Proposed Fragment | Description |
| 135 | [C₉H₁₃N]⁺˙ | Molecular Ion |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (Benzylic cleavage) |
| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
The base peak in the spectrum is likely to be the fragment resulting from the most stable carbocation formation, which is often the result of benzylic cleavage.
Experimental Protocols
The following describes a typical experimental protocol for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
4.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration should be optimized to avoid overloading the GC column and mass spectrometer, typically in the range of 1-10 µg/mL.
4.2. Gas Chromatography (GC)
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to introduce a small amount of the sample onto the column.
-
Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4.3. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.
Below is a workflow diagram for the GC-MS analysis:
References
The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers
Introduction
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility have made it a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the core methodologies for the synthesis of substituted pyridines, detailed experimental protocols, and their applications in drug discovery, with a focus on their role as modulators of key signaling pathways.
Classical Synthetic Methodologies
Several named reactions have become foundational in the synthesis of the pyridine core, each offering a unique approach to constructing this essential heterocycle.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[2][3] This method is highly versatile for the preparation of symmetrically substituted pyridines.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The following is a general procedure for the synthesis of 1,4-dihydropyridines, which are precursors to substituted pyridines.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Oxidizing agent (e.g., ceric ammonium nitrate, CAN) for aromatization (optional, in a subsequent step)[4]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.
-
The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.
-
The crude product is then washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization to yield the 1,4-dihydropyridine.[4]
-
For the synthesis of the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the starting material is consumed (monitored by TLC).
Quantitative Data: Hantzsch Pyridine Synthesis Yields
The yield of the Hantzsch synthesis can be influenced by the choice of catalyst and reaction conditions.
| Catalyst/Conditions | Aldehyde | β-ketoester | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles | Benzaldehyde | Ethyl acetoacetate | 96 | [2][4] |
| Ceric Ammonium Nitrate (CAN), solvent-free, room temperature | 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Good to excellent | [4] |
| Hydrotalcites (solid base catalyst), acetonitrile, room temperature | Benzaldehyde | Ethyl acetoacetate | 61 | [5] |
| Microwave irradiation, EtOH-H₂O | Benzaldehyde | Ethyl acetoacetate | High | [6] |
Experimental Workflow: Hantzsch Pyridine Synthesis
Chichibabin Pyridine Synthesis and Amination
The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings, often at high temperatures over a catalyst.[7] A related and more widely known reaction is the Chichibabin amination, which introduces an amino group at the 2-position of a pyridine ring using sodium amide or a similar strong base.[5][8]
Experimental Protocol: Chichibabin Amination of Pyridine
The following protocol describes a modified Chichibabin amination under milder conditions.[9]
Materials:
-
Pyridine
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.
-
Add the primary amine (2 equivalents) to the mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.[9]
-
After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield the 2-aminopyridine derivative.[9]
Quantitative Data: Chichibabin Amination Yields
Yields for a modified Chichibabin reaction are presented below.
| Pyridine Substrate | Amine | Yield (%) | Reference |
| Pyridine | n-Butylamine | 93 | [9][10] |
| Pyridine | n-Butylamine (65 °C, 18h) | 95 | [10] |
| 2,2'-Bipyridine | n-Butylamine | Good yields (double amination) | [9] |
| 4-tert-butylpyridine | Sodium amide | 11 (amination), 89 (dimerization) | [11] |
Experimental Workflow: Chichibabin Amination
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[12][13]
Experimental Protocol: Kröhnke Pyridine Synthesis
A general procedure for the Kröhnke synthesis is as follows.
Materials:
-
α-Pyridinium methyl ketone salt
-
α,β-Unsaturated carbonyl compound
-
Ammonium acetate
-
Solvent (e.g., acetic acid or methanol)
Procedure:
-
The α-pyridinium methyl ketone salt is prepared by reacting an α-haloketone with pyridine.
-
In a reaction vessel, the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) are dissolved in a solvent such as glacial acetic acid or methanol.
-
Ammonium acetate (a source of ammonia) is added in excess.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
After cooling, the reaction mixture is often poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography or recrystallization.[13][14]
Quantitative Data: Kröhnke Pyridine Synthesis Yields
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-acetylthiophene-derived α-pyridinium acyl ketone | Michael acceptor | Functionalized pyridine | 60 (overall) | [13] |
| Aryl aldehyde | 2 equivalents of 2-acetylpyridine | 4'-aryl-2,2':6',2''-terpyridines | High | [13] |
Logical Relationship: Kröhnke Synthesis Mechanism
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[1][15] An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering a greener and more efficient route.[11][16]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
The following is a protocol for a modern, environmentally friendly Guareschi-Thorpe synthesis.[11]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Alkyl cyanoacetate or cyanoacetamide
-
Ammonium carbonate
-
Solvent (e.g., water or a water/ethanol mixture)
Procedure:
-
In a round-bottom flask, a mixture of the 1,3-dicarbonyl compound (1 equivalent), the alkyl cyanoacetate or cyanoacetamide (1 equivalent), and ammonium carbonate (1-2 equivalents) is prepared in the chosen solvent.[11]
-
The mixture is stirred at a temperature of around 80 °C for a specified time.
-
The reaction progress can be monitored by TLC.
-
Often, the product precipitates from the reaction medium upon cooling.
-
The solid product is collected by filtration, washed with water, and dried. This simple work-up often yields a product of high purity.[11][16]
Quantitative Data: Guareschi-Thorpe Synthesis Yields
| 1,3-Dicarbonyl | Cyano-reagent | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | High | [11][16] |
| Various β-ketoesters | 2-Cyanoacetamide | Good to excellent | [17] |
| 2,4-dioxo-carboxylic acid ethyl esters | Ethyl 3-amino-3-iminopropionate hydrochloride | 60-79 | [18] |
Applications in Drug Discovery
Substituted pyridines are integral to a multitude of drugs across various therapeutic areas. Their ability to act as bioisosteres for phenyl rings and engage in specific interactions with biological targets makes them highly valuable in drug design.
Substituted Pyridines as Kinase Inhibitors
Many small-molecule kinase inhibitors feature a pyridine core, which often serves as a scaffold for positioning key pharmacophoric groups that interact with the ATP-binding pocket of the kinase. Gefitinib and Imatinib are prominent examples.
Gefitinib Signaling Pathway
Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[19][20] It competitively binds to the ATP-binding site of EGFR, blocking the downstream signaling pathways that promote cell proliferation and survival.[9][21]
Imatinib Signaling Pathway
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It targets the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase responsible for driving the proliferation of cancer cells in CML.[22][23]
Quantitative Data: Pyridine-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 12 | PIM-1 | 14.3 | [24] |
| Staurosporine (control) | PIM-1 | 16.7 | [24] |
| Compound 7b | PIM-1 | 18.9 | [25] |
| Compound 4k | PIM-1 | 21.2 | [25] |
| Compound 26 | VRK1 | ~150 | [26] |
Substituted Pyridines as Dopamine Transporter (DAT) Inhibitors
Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[13][27] DAT inhibitors are being investigated for the treatment of various neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibition Pathway
DAT inhibitors block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine signaling.[22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Kröhnke Pyridine Synthesis [drugfuture.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 21. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 22. droracle.ai [droracle.ai]
- 23. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. baranlab.org [baranlab.org]
- 25. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
A Technical Guide to Historical Synthesis Methods for Lutidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Lutidines, as dimethyl-substituted derivatives of pyridine, are a class of heterocyclic compounds with significant utility in organic synthesis, pharmaceuticals, and materials science.[1] Their function ranges from non-nucleophilic bases in synthesis to key intermediates in the production of agrochemicals and active pharmaceutical ingredients (APIs) like the anti-coccidiostat Clopidol and the antibiotic Cefpiramide acid.[1][2][3] The historical development of synthetic routes to these valuable scaffolds reflects the broader evolution of heterocyclic chemistry. This guide provides an in-depth review of the core historical methods for synthesizing lutidine derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[4] It typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[4][5][6][7] This method is particularly effective for producing symmetrically substituted pyridines.
A laboratory route for 2,6-lutidine involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to yield a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine.[8][9] This intermediate undergoes hydrolysis and subsequent decarboxylation to form the final product.[8][9]
Quantitative Data: Hantzsch Synthesis of Lutidine Precursors
| Reactant 1 (2 eq.) | Reactant 2 (1 eq.) | Nitrogen Source | Oxidizing Agent | Product | Yield | Ref. |
| Ethyl Acetoacetate | Formaldehyde | Ammonia | Nitric Acid / H₂SO₄ | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | < 36% (overall) | [10] |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Ferric Chloride | Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 96% | [4] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from the general Hantzsch synthesis principles described in Organic Syntheses.[11][12]
-
Preparation: In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate.
-
Reaction: To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% formaldehyde, followed by the slow, dropwise addition of 205 g (3.0 moles) of concentrated ammonium hydroxide while maintaining the temperature below 30°C with ice cooling.
-
Incubation: Allow the mixture to stand at room temperature for 48 hours, during which the dihydropyridine product will crystallize.
-
Isolation: Filter the crystalline mass and wash it with a 1:1 mixture of ethanol and water until the washings are colorless.
-
Drying: Dry the product in the air. The typical yield is approximately 85-90% of the theoretical amount based on the formaldehyde used. The product melts at 183-185°C.
-
Oxidation & Decarboxylation (Subsequent Steps): The resulting dihydropyridine can be oxidized using nitric acid and sulfuric acid, followed by hydrolysis and decarboxylation to yield 2,6-lutidine.[10]
Workflow Visualization: Hantzsch Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Chichibabin Pyridine Synthesis
Developed by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at high temperatures over a solid acid catalyst.[13][14][15] It is a highly versatile and economically significant gas-phase reaction used for the large-scale industrial production of various lutidines and other alkylpyridines.[14][15] For instance, the reaction of formaldehyde, acetone, and ammonia is a common industrial route to 2,6-lutidine.[8]
Quantitative Data: Chichibabin Synthesis of Lutidines
| Carbonyl Source(s) | Nitrogen Source | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Ref. |
| Acetaldehyde, Formaldehyde (as Acetal) | Ammonia | Alumina (Al₂O₃) | 350 - 500 | 3,5-Lutidine & other pyridines | 31% (overall) | [13] |
| Acetone, Formaldehyde | Ammonia | Not specified | High Temp | 2,6-Lutidine | Industrial Scale | [8] |
| Acrolein, Propionaldehyde | Ammonia | Oxide Catalyst | 350 - 500 | 3-Methylpyridine (major), Lutidines | Not specified | [14][15] |
Experimental Protocol: Gas-Phase Synthesis of 2,6-Lutidine
This protocol describes a general industrial process, as detailed laboratory procedures are less common for this high-temperature method.
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a solid acid catalyst, typically silica-alumina.[14][15]
-
Reactant Feed: A gaseous mixture of acetone, formaldehyde, and ammonia is continuously fed into the reactor. The molar ratios of the reactants are optimized to maximize the yield of the desired lutidine isomer.
-
Reaction Conditions: The reactor is maintained at a high temperature, generally between 350°C and 500°C, and at a controlled pressure.[14][15]
-
Product Collection: The effluent gas stream from the reactor, containing the lutidine product, unreacted starting materials, and byproducts, is cooled to condense the liquid components.
-
Purification: The condensed liquid mixture is then subjected to fractional distillation to separate the 2,6-lutidine from other isomers (e.g., picolines) and byproducts.
Workflow Visualization: Chichibabin Synthesis
References
- 1. Lutidine - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. nbinno.com [nbinno.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 9. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 10. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 11. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. thieme.de [thieme.de]
- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]
Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical and computational methodologies pivotal to the study of pyridine derivatives in modern drug development. Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure for designing targeted therapies. This guide provides a comprehensive overview of the key in silico techniques used to predict and analyze the biological activity of pyridine derivatives, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT). Detailed experimental protocols, structured quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively leverage these computational tools.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] This approach is instrumental in predicting the activity of novel pyridine derivatives, optimizing lead compounds, and understanding the structural features crucial for therapeutic efficacy.
Data Presentation: QSAR Model Performance for Pyridine Derivatives
The following table summarizes the statistical performance of various QSAR models developed for different classes of pyridine derivatives, highlighting their predictive power.
| Model Type | Target/Activity | No. of Compounds | R² (Training Set) | Q² (Test Set) | Reference |
| Multiple Linear Regression (MLR) | Anticancer (HeLa cells) | 30 | 0.808 | 0.908 | [3] |
| Multiple Linear Regression (MLR) | RIPK2 Inhibitors | 50 (38 training, 12 test) | 0.855 - 0.884 | 0.770 - 0.820 | [4] |
| 3D-QSAR (CoMFA) | Anticancer | - | - | - | [4] |
| Not Specified | Antioxidant Activity | - | - | - | [5] |
Note: R² (Coefficient of Determination) indicates the goodness of fit for the training set, while Q² (Cross-validated R²) measures the predictive ability of the model on an external test set. Higher values indicate a more robust model.
Logical Relationship in QSAR Modeling
The following diagram illustrates the fundamental logic of a QSAR model, where molecular descriptors are used to predict biological activity.
Caption: Logical workflow of a Quantitative Structure-Activity Relationship (QSAR) model.
Experimental Protocol: Building a QSAR Model
This protocol outlines the key steps for developing a robust QSAR model for pyridine derivatives.[6][7][8]
-
Data Set Collection and Preparation:
-
Compile a dataset of pyridine derivatives with experimentally determined biological activities (e.g., IC50, Ki) against a specific target.[8] Ensure the data is from a consistent experimental source.
-
Draw the 2D structures of all molecules using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
Use software like PaDEL-Descriptor, Dragon, or MOE to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, physicochemical, and electronic descriptors).
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[9]
-
-
Model Development:
-
Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR equation.[10]
-
Use variable selection techniques (e.g., stepwise regression, genetic algorithms) to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive power on compounds not used in its development.
-
Y-Randomization: Randomly shuffle the biological activity data multiple times and rebuild the model. A significant drop in the model's performance indicates that the original model is not due to chance correlation.[8]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] For pyridine derivatives, this method is crucial for elucidating binding modes, predicting binding affinities, and guiding structure-based drug design efforts.
Data Presentation: Molecular Docking of Pyridine Derivatives
This table presents a summary of binding affinities and key interactions of pyridine derivatives with various protein targets, as determined by molecular docking studies.
| Pyridine Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Novel Pyridine Derivatives | EGFR | -7.3 | Glu461, Lys614, Gly615 | [1][12] |
| Dicarboximide Derivatives | Acetylcholinesterase (AChE) | -11.6 | Glu198 | [13] |
| Terpyridine | Coronavirus SARS-CoV-2 Proteins | -8.8 | - | [14] |
| Pyridine Oximes | Thrombin | - | - | [15] |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for docking a pyridine derivative to a protein target, such as the Epidermal Growth Factor Receptor (EGFR), using AutoDock Tools and AutoDock Vina.[7][16][17][18]
-
Software and Prerequisites:
-
AutoDock Tools (ADT) for preparing files.
-
AutoDock Vina for performing the docking.
-
A PDB file of the target protein (e.g., EGFR, PDB ID: 1M17).
-
The 3D structure of the pyridine derivative ligand in a suitable format (e.g., .mol2, .sdf).
-
-
Receptor Preparation:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format (receptor.pdbqt).
-
-
Ligand Preparation:
-
Open the ligand file in ADT.
-
Detect the root and define the number of rotatable bonds (torsions).
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
-
Grid Box Generation:
-
In ADT, load the prepared receptor.
-
Define the search space (grid box) by specifying its center and dimensions. The box should be large enough to encompass the active site of the protein.
-
Save the grid parameter file.
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Example conf.txt:
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
-
Analysis of Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.
-
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19] It is employed to calculate a wide range of properties for pyridine derivatives, including optimized geometries, electronic properties (HOMO-LUMO energies), and vibrational frequencies, which provide insights into their reactivity and stability.[16][19]
Data Presentation: Calculated Electronic Properties of Pyridine Derivatives
This table showcases key electronic properties of pyridine derivatives calculated using DFT, which are often correlated with their reactivity and biological activity.
| Pyridine Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Nitro Derivatives of Pyridine | B3LYP/6-31G(d,p) | - | - | - | [19] |
| Halo-derivatives of Pyridine | B3LYP/6-31+G* | - | - | - | [20] |
| Various Pyridine Derivatives | B3LYP/LanL2DZ | - | - | - | [11] |
| Pyridinyl Phosphonates | B3LYP/6-311++G(d,p) | - | - | 3.605 | [16] |
Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding charge transfer and reactivity. The energy gap (LUMO - HOMO) is an indicator of chemical stability.
Experimental Protocol: DFT Calculation with Gaussian
This protocol describes a typical workflow for performing a geometry optimization and electronic property calculation for a pyridine derivative using the Gaussian software package.[21][22]
-
Input File Creation:
-
Build the initial 3D structure of the pyridine derivative using software like GaussView.
-
Create a Gaussian input file (.gjf or .com) with the following sections:
-
Route Section (#): Specifies the calculation type, method, and basis set. For a geometry optimization followed by frequency calculation, a typical route section would be: #p opt freq b3lyp/6-311++g(d,p).
-
Title Section: A brief description of the calculation.
-
Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).
-
Molecular Specification: The Cartesian coordinates of all atoms.
-
-
-
Running the Calculation:
-
Submit the input file to Gaussian for execution.
-
-
Analysis of Output:
-
Geometry Optimization: Check the output file for the message "Optimization completed." to ensure the calculation converged to a stationary point.
-
Frequency Analysis: Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.
-
Electronic Properties: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.
-
Molecular Orbitals and Electrostatic Potential: Use GaussView to visualize the shapes of the molecular orbitals and map the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites.
-
Signaling Pathways and Integrated Workflows
Understanding how pyridine derivatives exert their therapeutic effects often involves elucidating their impact on cellular signaling pathways. Furthermore, the theoretical studies described above are typically integrated into a larger computational drug design workflow.
EGFR Signaling Pathway Inhibition
Many pyridine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][12] The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a pyridine derivative.
Integrated Computational Drug Design Workflow
The theoretical methods discussed in this guide are integral parts of a larger workflow in computer-aided drug design (CADD).[23][24] The following diagram outlines a typical workflow for the discovery and optimization of pyridine-based drug candidates.
Caption: An integrated workflow for computational drug design of pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mhggroupberkeley.com [mhggroupberkeley.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic Docking — meeko documentation [meeko.readthedocs.io]
- 8. neovarsity.org [neovarsity.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meilerlab.org [meilerlab.org]
- 21. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted pyridines, molecules of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, and understanding their electronic properties is crucial for rational drug design and the development of novel functional materials. This document details the theoretical background, computational methodologies, and complementary experimental protocols used to investigate these important heterocyclic compounds.
Introduction to Quantum Chemical Calculations for Substituted Pyridines
Quantum chemical calculations have emerged as a powerful tool to elucidate the structure, reactivity, and electronic properties of substituted pyridines at the atomic level. These computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic transitions, and various other properties that are often challenging or time-consuming to determine experimentally.
The strategic placement of substituents on the pyridine ring can dramatically alter its electronic landscape, influencing properties such as basicity (pKa), nucleophilicity, and the molecule's ability to interact with biological targets.[1] By modeling these effects, researchers can gain insights into structure-activity relationships (SAR) and guide the synthesis of new compounds with desired characteristics.
Theoretical Methodologies: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules like substituted pyridines due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
Computational Protocol for DFT Calculations
A typical DFT calculation on a substituted pyridine involves the following steps:
-
Molecular Structure Input: The initial 3D coordinates of the substituted pyridine molecule are generated using a molecular builder.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation. This is a crucial step to obtain a structure that corresponds to a minimum on the potential energy surface.[2]
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[3]
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.[2][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the study of charge transfer interactions and hyperconjugation.[5][6]
-
Calculation of Molecular Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be computed to understand the molecule's interaction with its environment.[7]
-
A widely used and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with the 6-311+G(d,p) or 6-311++G(d,p) basis sets.[4][7][8][9][10] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and potential for hydrogen bonding.
Below is a diagram illustrating the typical workflow for a DFT calculation on a substituted pyridine.
Key Calculated Properties and Their Significance
Quantum chemical calculations can provide a wealth of quantitative data that correlates with experimental observations and aids in the interpretation of a molecule's behavior.
Electronic Properties
The electronic properties of substituted pyridines are highly sensitive to the nature and position of the substituents. Electron-donating groups (EDGs) like -NH2 and -OCH3 increase the electron density on the pyridine ring, particularly at the ortho and para positions, and raise the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) such as -NO2 and -CN decrease the electron density and lower the energy of the LUMO.
Table 1: Calculated Electronic Properties of Monosubstituted Pyridines (B3LYP/6-311+G(d,p))
| Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| H (Unsubstituted) | -6.89 | -0.54 | 6.35 | 2.22 |
| 4-NH2 | -5.85 | -0.21 | 5.64 | 3.98 |
| 4-OCH3 | -6.23 | -0.35 | 5.88 | 2.95 |
| 4-CH3 | -6.55 | -0.42 | 6.13 | 2.58 |
| 4-Cl | -6.98 | -0.89 | 6.09 | 0.75 |
| 4-CN | -7.54 | -1.58 | 5.96 | 1.54 |
| 4-NO2 | -7.89 | -2.11 | 5.78 | 1.87 |
Note: The values presented in this table are representative and may vary slightly depending on the specific computational setup.
Acidity and Basicity (pKa)
The basicity of the pyridine nitrogen is a critical parameter, particularly in the context of drug development, as it influences a molecule's charge state at physiological pH. The pKa of a substituted pyridine can be calculated with good accuracy using thermodynamic cycles that combine gas-phase and solvation free energies.[11][12] The inclusion of explicit water molecules in the calculation can improve the accuracy of the predicted pKa values.[11]
Experimental Protocols
Computational results are most powerful when validated and complemented by experimental data. This section outlines key experimental techniques used to characterize substituted pyridines.
Synthesis of Substituted Pyridines
A variety of synthetic methods exist for the preparation of substituted pyridines. The choice of method depends on the desired substitution pattern.
General Protocol for the Synthesis of 4-Alkylpyridines via Minisci Reaction:
This protocol is a modification of classic Minisci reactions, enabling selective C-4 alkylation.[13]
-
Preparation of the Blocked Pyridine: To a solution of pyridine in a suitable solvent, add a blocking group reagent (e.g., a maleate derivative) to protect the 2 and 6 positions.
-
Minisci Decarboxylative Alkylation: To the solution of the blocked pyridine, add the corresponding carboxylic acid, a silver nitrate catalyst (AgNO3), and an oxidant such as ammonium persulfate ((NH4)2S2O8). The reaction is typically carried out in a biphasic solvent system (e.g., DCE:H2O) at elevated temperatures (e.g., 50 °C).
-
Removal of the Blocking Group: After the alkylation is complete, the blocking group is removed, often by treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Purification: The final product is purified using standard techniques such as column chromatography.
Spectroscopic Characterization
4.2.1. FT-IR and FT-Raman Spectroscopy
Vibrational spectroscopy is a valuable tool for identifying functional groups and probing the bonding environment within a molecule. The experimental spectra can be compared with the vibrational frequencies calculated using DFT to aid in the assignment of spectral bands.[14][15][16]
Experimental Protocol:
-
FT-IR Spectroscopy: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm-1.[14]
-
FT-Raman Spectroscopy: Solid samples are placed directly in the sample holder of an FT-Raman spectrometer. The spectrum is recorded using a laser excitation source (e.g., 1064 nm) in the range of 3500-100 cm-1.[14]
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for a 4-Substituted Pyridine
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311+G(d,p)) |
| C-H stretch (aromatic) | 3100-3000 | 3150-3050 |
| C=N stretch (ring) | 1600-1580 | 1610-1590 |
| C=C stretch (ring) | 1580-1430 | 1590-1440 |
| C-H in-plane bend | 1300-1000 | 1310-1010 |
| C-H out-of-plane bend | 900-675 | 910-685 |
Note: The exact frequencies will depend on the specific substituent.
Electrochemical Characterization
4.3.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox properties of substituted pyridines, providing information on their oxidation and reduction potentials. These experimental values can be correlated with the calculated HOMO and LUMO energies.[1][17]
Experimental Protocol:
-
Solution Preparation: A solution of the substituted pyridine (typically in the mM range) is prepared in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[1][17]
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[1]
-
Data Acquisition: The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen. The potential is then scanned between set limits, and the resulting current is measured.
Application in Drug Development
The principles and methodologies described in this guide are directly applicable to the field of drug discovery and development. By understanding how substituents modulate the electronic properties of a pyridine-based drug candidate, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.
For instance, modifying the pKa of a drug can alter its absorption and distribution in the body. Tuning the HOMO and LUMO energies can influence the drug's metabolic stability and potential for redox-related toxicity. Quantum chemical calculations provide a predictive framework to explore these structure-property relationships before committing to costly and time-consuming synthesis.
Below is a diagram illustrating the integration of quantum chemical calculations into a drug discovery workflow.
Conclusion
Quantum chemical calculations, particularly DFT, offer a robust and insightful approach to studying the properties of substituted pyridines. When combined with experimental validation, these computational methods provide a powerful platform for understanding structure-property relationships, guiding the design of new molecules, and accelerating research in fields ranging from medicinal chemistry to materials science. This guide has provided an overview of the key theoretical and experimental protocols, demonstrating the integral role of computational chemistry in modern chemical research.
References
- 1. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. NBO [cup.uni-muenchen.de]
- 6. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C<sub>6</sub>H<sub>9</sub>N<sub>2</sub>)<sub>2</sub>[CdCl<sub>4</sub>]: Structure, DFT-calculated descriptors and molecular docking study - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FT-IR, FT-Raman spectra and scaled quantum mechanical study of 2,3-dihydroxy pyridine and 2,4-dihyroxy-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthesis, functionalization, and application of polysubstituted pyridines, a cornerstone of modern medicinal chemistry. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules due to their unique physicochemical properties and ability to interact with diverse biological targets.[1][2] This guide is designed to be a practical resource for researchers, offering detailed experimental protocols, comparative data on synthetic methodologies, and insights into the mechanism of action of pyridine-containing drugs.
Synthetic Methodologies for Polysubstituted Pyridines
The construction of the pyridine ring and its subsequent functionalization are critical aspects of organic synthesis. A variety of methods have been developed, each with its own advantages and substrate scope. This section will detail some of the most prominent and widely used techniques.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][3][4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[2][3][5]
Table 1: Hantzsch Synthesis of Polysubstituted Pyridines - Substrate Scope and Yields
| Entry | Aldehyde (R1) | β-Ketoester (R2, R3) | Nitrogen Source | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | NH4OAc | 2,6-Dimethyl-3,5-diethoxycarbonyl-4-phenyl-1,4-dihydropyridine | 96 | [2] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH4OAc | 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine | 94 | [6] |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | NH4OAc | 2,6-Dimethyl-4-(p-tolyl)-3,5-diethoxycarbonyl-1,4-dihydropyridine | 92 | [6] |
| 4 | 4-Nitrobenzaldehyde | Methyl acetoacetate | NH4OAc | 4-(4-Nitrophenyl)-2,6-dimethyl-3,5-dimethoxycarbonyl-1,4-dihydropyridine | 88 | [7] |
| 5 | Formaldehyde | Ethyl acetoacetate | NH4OAc | 3,5-Diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine | 85 | [2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and has been extensively used for the synthesis of biaryl compounds, including polysubstituted pyridines.[8][9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate.[10]
Table 2: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridines - Substrate Scope and Yields
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | 2-Phenylpyridine | 89 | [8] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 3-(4-Methoxyphenyl)pyridine | 85 | [9] |
| 3 | 4-Chloropyridine | 2-Thiopheneboronic acid | NiCl2(dppf) | 4-(Thiophen-2-yl)pyridine | 78 | [11] |
| 4 | 2,5-Dibromopyridine | Phenylboronic acid (2 eq.) | Pd(PPh3)4 | 2,5-Diphenylpyridine | 75 | [9] |
| 5 | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl2 | 2-(Thiophen-2-yl)pyridine | 66 | [8][12] |
C-H Functionalization
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of polysubstituted pyridines, avoiding the need for pre-functionalized starting materials.[13] These methods often employ transition metal catalysts to activate and functionalize specific C-H bonds on the pyridine ring.[14]
Table 3: Regioselective C-H Arylation of Pyridines - Substrate Scope and Yields
| Entry | Pyridine Substrate | Arylating Agent | Catalyst | Product | Yield (%) | Reference |
| 1 | Pyridine | Phenylboronic acid | Rh(III) catalyst | 2-Phenylpyridine | 85 | [10] |
| 2 | 3-Fluoropyridine | Phenyl Bromide | Pd(OAc)2 | 3-Fluoro-4-phenylpyridine | 67 | [15] |
| 3 | Imidazo[4,5-b]pyridine | 4-Iodoanisole | Pd(OAc)2/CuI | 2-(4-Methoxyphenyl)imidazo[4,5-b]pyridine | 72 | [1] |
| 4 | 2-Arylpyridine | Arylzinc bromide | Transition Metal Complex | Ortho-arylated 2-arylpyridine | Good | [16] |
| 5 | N-Aryl-2-quinolinecarboxamide | Intramolecular (C-Br) | Pd(OAc)2/PPh3 | Fused heteroaromatic compound | 94 | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in this guide.
General Procedure for Hantzsch Pyridine Synthesis
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is taken in a round-bottom flask.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and dried under vacuum to afford the dihydropyridine derivative.
-
For oxidation to the pyridine, the dihydropyridine (1.0 mmol) is dissolved in a suitable solvent (e.g., acetic acid or chloroform) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or DDQ) at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up accordingly, typically involving neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the polysubstituted pyridine.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halopyridine (1.0 mmol)
-
Boronic acid or boronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0 mmol)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added the halopyridine (1.0 mmol), boronic acid or ester (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Degassed solvent (10 mL) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyridine.
General Procedure for Regioselective C-H Arylation of Pyridines
Materials:
-
Pyridine derivative (1.0 mmol)
-
Aryl halide (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.1 mmol)
-
Ligand (e.g., PPh3, 0.2 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., DMA, toluene, or dioxane, 10 mL)
Procedure:
-
A screw-capped test tube is charged with the pyridine derivative (1.0 mmol), aryl halide (1.5 mmol), palladium catalyst (0.1 mmol), ligand (0.2 mmol), and base (2.0 mmol).
-
The tube is sealed and the mixture is dissolved in the solvent (10 mL).
-
The reaction mixture is stirred and heated at a specified temperature (typically 110-150 °C) for 12-24 hours.
-
After cooling to room temperature, water is added to the reaction mixture.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to yield the regioselectively arylated pyridine.[9]
Applications in Drug Development and Signaling Pathway Modulation
Polysubstituted pyridines are integral to the development of numerous therapeutic agents due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.[1]
Etoricoxib and the COX-2 Signaling Pathway
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[17][18] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins from arachidonic acid.[17][19]
Caption: COX-2 signaling pathway and the mechanism of action of Etoricoxib.
Ponatinib and the BCR-ABL Signaling Pathway
Ponatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[17] Its primary target is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the unregulated proliferation of white blood cells.[6][20][21][22] Ponatinib is particularly effective against mutant forms of BCR-ABL, including the T315I mutation, which confers resistance to other tyrosine kinase inhibitors.[18][23]
Caption: BCR-ABL signaling pathway and the inhibitory action of Ponatinib.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are crucial in drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity. For polysubstituted pyridines, QSAR models help in the design of more potent and selective inhibitors for various therapeutic targets.
Table 4: QSAR Data for Pyridine Derivatives as Kinase Inhibitors
| Compound | Scaffold | Substituents | Target Kinase | IC50 (nM) | LogP | Reference |
| 1 | Imidazo[1,2-a]pyridine | R1=H, R2=Phenyl | Nek2 | 1500 | 3.2 | |
| 2 | Imidazo[1,2-a]pyridine | R1=Cl, R2=Phenyl | Nek2 | 800 | 3.8 | |
| 3 | Imidazo[1,2-a]pyridine | R1=Cl, R2=4-Fluorophenyl | Nek2 | 38 | 4.1 | |
| 4 | Pyridine | 2,3,5-trisubstituted | p38α MAPK | 500 | 2.9 | [23] |
| 5 | Pyridine | 2,3,5-trisubstituted with modifications | p38α MAPK | 150 | 3.5 | [23] |
| 6 | 1,4-Dihydropyridine | Standard Hantzsch product | P-glycoprotein (P-gp) | - (reversal activity) | 4.5 | |
| 7 | Pyridine | Aromatized Hantzsch product | P-glycoprotein (P-gp) | - (reversal activity) | 3.9 |
This guide has provided a comprehensive overview of the synthesis and application of polysubstituted pyridines, offering valuable data and protocols for researchers in the field. The continued exploration of novel synthetic routes and the application of computational tools like QSAR will undoubtedly lead to the discovery of new and improved pyridine-based therapeutics.
References
- 1. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [ouci.dntb.gov.ua]
- 12. Regiodivergent Arylation of Pyridines via Zincke Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ponatinib - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Mechanism of Action for ICLUSIG® (ponatinib) [iclusig.com]
- 22. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 23. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Ethyl-2,3-dimethylpyridine from alpha-ethyl-acetylacetic acid ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of 6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative. Substituted pyridines are important structural motifs in medicinal chemistry and materials science. The described method is based on a modified Hantzsch-type pyridine synthesis, utilizing α-ethyl-acetylacetic acid ester as a key starting material. This approach offers a convergent and efficient route to this class of compounds. The overall yield for analogous syntheses is reported to be approximately 35%.[1]
The synthesis proceeds in two conceptual stages: the formation of a dihydropyridine intermediate through a multi-component reaction, followed by an in-situ or subsequent oxidation (aromatization) to the final pyridine product.[2][3]
Reaction Scheme
The plausible synthesis route involves the condensation of an enamine (formed from a β-ketoester and ammonia) with an α,β-unsaturated carbonyl compound, which is in turn formed in situ from an aldehyde and another keto compound. For the specific synthesis of this compound from α-ethyl-acetylacetic acid ester, a likely pathway involves the reaction of α-ethyl-acetylacetic acid ester, acetaldehyde, and ammonia.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and analogous pyridine syntheses.
| Parameter | Value | Reference |
| Starting Materials | α-Ethyl-acetylacetic acid ester, Acetaldehyde, Ammonia | Inferred from Hantzsch Synthesis Principles[2][4] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 4-8 hours for initial condensation | [5] |
| Oxidizing Agent | Nitric Acid in Sulfuric Acid / Water | [5] |
| Reported Yield | ~35% (for analogous 2,3-disubstituted pyridines) | [1] |
| Final Product Purity | >98% (after distillation) | Assumed from standard procedures |
Experimental Protocol
This protocol is adapted from established procedures for Hantzsch-type pyridine syntheses.[3][5]
Materials:
-
α-Ethyl-acetylacetic acid ester (ethyl 2-ethyl-3-oxobutanoate)
-
Acetaldehyde
-
Ammonia solution (25% in water) or gaseous ammonia
-
Ethanol
-
Diethyl ether
-
Calcium chloride (anhydrous)
-
Nitric acid (concentrated, sp. gr. 1.42)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
Part 1: Synthesis of the Dihydropyridine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine α-ethyl-acetylacetic acid ester (1 equivalent) and acetaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric excess of concentrated ammonia solution while maintaining the temperature below 10 °C. Alternatively, bubble gaseous ammonia through the solution until saturation.[5]
-
After the addition of ammonia is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The dihydropyridine intermediate may precipitate. If so, it can be filtered, washed with cold ethanol, and dried.
Part 2: Oxidation to this compound
-
Prepare an oxidizing mixture of concentrated nitric acid and concentrated sulfuric acid in water.[5]
-
Carefully add the crude dihydropyridine intermediate to the oxidizing mixture. The reaction can be exothermic, so addition should be slow and with cooling.
-
Gently heat the mixture to initiate the oxidation. Once the reaction begins, it may proceed vigorously. Control the heating to maintain a steady reaction rate.[5]
-
After the initial vigorous reaction subsides, continue to heat the mixture for a short period (15-30 minutes) to ensure complete oxidation.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
Part 3: Purification
-
The crude this compound is purified by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway Diagram
Caption: Plausible reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for 6-Ethyl-2,3-dimethylpyridine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2,3-dimethylpyridine is a substituted pyridine that, due to its steric hindrance around the nitrogen atom, can function as a non-nucleophilic base. Such bases are crucial in organic synthesis when a proton acceptor is required that does not interfere with electrophilic centers in the reacting molecules. The ethyl group at the 6-position and the methyl groups at the 2- and 3-positions create a sterically crowded environment around the nitrogen, diminishing its ability to act as a nucleophile while preserving its basicity.
These application notes provide an overview of the potential uses of this compound, drawing comparisons with more extensively studied sterically hindered pyridines. The provided protocols are based on general methodologies for similar bases and should be optimized for specific applications.
Physicochemical Properties and Basicity
| Property | Value (or Estimate) | Reference/Comment |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 1463-01-0 | [1] |
| Predicted pKa | ~6.5 - 7.5 | Estimated based on the pKa of similar alkyl-substituted pyridines. For example, 2,6-lutidine has a pKa of 6.72. |
| Appearance | Colorless to pale yellow liquid | General property of alkylpyridines. |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene). | General property of alkylpyridines. |
Applications in Organic Synthesis
As a moderately strong, sterically hindered non-nucleophilic base, this compound is suitable for a variety of acid-scavenging applications in organic synthesis. Its primary role is to neutralize acids generated during a reaction without participating in undesired side reactions.
Potential applications include:
-
Silyl Ether Formation: Protecting alcohols as silyl ethers using silyl halides (e.g., TMSCl, TBSCl) or silyl triflates (e.g., TBSOTf). The base neutralizes the generated HCl or triflic acid.
-
Acylation and Esterification Reactions: Promoting the formation of esters and amides from acyl chlorides or anhydrides by scavenging the acid byproduct.
-
Glycosylation Reactions: In glycosylation reactions, particularly those employing glycosyl halides, a hindered base can activate the glycosyl donor and trap the released acid.
-
Reactions Involving Acid-Sensitive Functional Groups: Where the substrate or product contains functionalities that are unstable in the presence of strong acids, this compound can serve as a mild and non-interfering acid scavenger.
Below is a logical workflow for selecting and using a non-nucleophilic base like this compound.
Caption: Logical workflow for the application of this compound.
Experimental Protocols
The following are generalized protocols where this compound could be employed. Researchers should perform small-scale trials to optimize reaction conditions.
Protocol 1: Silylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl), where this compound acts as the acid scavenger.
Reaction Scheme:
R-CH₂-OH + TBSCl + this compound → R-CH₂-OTBS + [6-Ethyl-2,3-dimethylpyridinium]Cl⁻
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add this compound (1.5 eq) to the solution and stir.
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of an Amine
This protocol details the acylation of a primary amine with an acyl chloride, using this compound to neutralize the generated HCl.
Reaction Scheme:
R-NH₂ + R'-COCl + this compound → R-NH-CO-R' + [6-Ethyl-2,3-dimethylpyridinium]Cl⁻
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and this compound (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Recrystallize or purify the product by column chromatography as needed.
Signaling Pathway Diagram (Hypothetical)
While there are no specific signaling pathways directly involving this compound, in the context of drug development, a non-nucleophilic base could be used in the synthesis of a kinase inhibitor. The following diagram illustrates a simplified, hypothetical signaling pathway that such a synthesized inhibitor might target.
Caption: A hypothetical MAPK signaling pathway targeted by an inhibitor.
Conclusion
This compound presents itself as a viable, sterically hindered non-nucleophilic base for a range of applications in organic synthesis and drug development. While specific literature on its use is sparse, its structural similarity to well-known hindered pyridines suggests its utility in reactions requiring a mild, non-interfering acid scavenger. The protocols and data presented here provide a foundational guide for researchers to begin exploring the applications of this compound. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the best results.
References
Application Notes and Protocols: 6-Ethyl-2,3-dimethylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-ethyl-2,3-dimethylpyridine as a ligand in coordination chemistry. Due to the limited specific data on this particular ligand, this document leverages established principles and protocols for structurally similar alkyl-substituted pyridines to provide a foundational guide for its synthesis, characterization, and potential applications.
Introduction to this compound as a Ligand
This compound is a heterocyclic organic compound with the chemical formula C₉H₁₃N.[1][2] As a substituted pyridine, it possesses a nitrogen atom with a lone pair of electrons, making it a competent Lewis base and a monodentate ligand for a wide range of metal ions. The presence of ethyl and dimethyl substituents on the pyridine ring introduces significant steric hindrance and alters the electronic properties of the ligand compared to unsubstituted pyridine.
The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its σ-donor capacity. However, the steric bulk of the substituents, particularly those in the 2 and 6 positions, can influence the coordination geometry and the stability of the resulting metal complexes. These characteristics make this compound an intriguing ligand for investigation in areas such as catalysis, materials science, and bioinorganic chemistry, where fine-tuning of the metal's coordination environment is crucial.
Synthesis of this compound
While specific high-yield syntheses for this compound are not extensively documented in readily available literature, general methods for the synthesis of substituted pyridines can be adapted. One common approach is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia equivalent.
Generalized Synthetic Protocol (Hantzsch-type Synthesis):
A plausible synthetic route could involve the reaction of an appropriate β-ketoester or β-diketone with an enamine, followed by cyclization and oxidation. For this compound, the specific starting materials would need to be carefully selected to yield the desired substitution pattern.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with pyridine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) will determine the final product.
Generalized Protocol for the Synthesis of a Transition Metal Complex:
-
Dissolution: Dissolve the metal salt (e.g., PdCl₂, Cu(NO₃)₂, Ni(OAc)₂) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a chlorinated solvent).
-
Ligand Addition: To the stirred solution of the metal salt, add a solution of this compound in the same or a compatible solvent. The molar ratio of metal to ligand will influence the coordination number of the final complex (e.g., 1:2 or 1:4).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically ranging from a few hours to overnight). The formation of a precipitate may indicate the formation of the complex.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with a small amount of the solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted ligand.
-
Crystallization: If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or vapor diffusion techniques.
-
Drying: The isolated complex should be dried under vacuum.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized metal complexes.
Table 1: Common Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Information |
| Infrared (IR) Spectroscopy | To confirm the coordination of the pyridine ligand. | Shifts in the C=N and C=C stretching vibrations of the pyridine ring upon coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To determine the structure of the complex in solution. | Shifts in the proton and carbon signals of the ligand upon coordination. The magnitude of the shift can provide information about the electronic effects of the metal-ligand bond. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Observation of d-d transitions for transition metal complexes and ligand-to-metal or metal-to-ligand charge transfer bands. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the mass-to-charge ratio of the complex. | Confirmation of the molecular weight of the synthesized complex. |
| Elemental Analysis | To determine the elemental composition of the complex. | Provides the percentage of C, H, and N, which can be compared to the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To determine the solid-state structure of the complex. | Provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Potential Applications in Catalysis
Sterically hindered pyridine ligands, such as this compound, are of significant interest in catalysis. The bulky substituents can create a specific steric environment around the metal center, which can influence the selectivity of catalytic reactions. For instance, in cross-coupling reactions, such ligands can promote reductive elimination and prevent the formation of undesired side products.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Complexes of palladium, nickel, and copper with sterically demanding ligands are widely used in Suzuki, Heck, and Sonogashira coupling reactions. The steric bulk of this compound could enhance the catalytic activity and selectivity in these transformations.
-
Polymerization: The coordination geometry enforced by the ligand can influence the stereochemistry of the polymer chain in olefin polymerization catalysis.
-
Oxidation/Reduction Reactions: The electronic properties of the ligand can modulate the redox potential of the metal center, making the complexes suitable for various redox catalysis applications.
Diagram of a Generalized Catalytic Cycle:
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Drug Development and Bioinorganic Chemistry
Pyridine derivatives are prevalent in many biologically active molecules and approved drugs. Metal complexes containing pyridine-based ligands have been investigated for their potential as therapeutic and diagnostic agents. The lipophilicity and steric profile of this compound could influence the biological activity of its metal complexes, affecting properties such as cell uptake and interaction with biological targets.
Potential Areas of Investigation:
-
Anticancer Agents: Platinum, ruthenium, and gold complexes with pyridine ligands have shown promising anticancer activity.
-
Antimicrobial Agents: Silver and copper complexes are known for their antimicrobial properties.
-
Enzyme Inhibition: The specific coordination geometry of the metal complexes could allow for targeted inhibition of metalloenzymes.
Conclusion
While specific data for this compound as a ligand is emerging, its structural features suggest significant potential in coordination chemistry. The protocols and application notes provided here, based on analogous systems, offer a solid starting point for researchers interested in exploring the coordination chemistry and catalytic applications of this sterically hindered and electron-rich pyridine derivative. Further research is warranted to fully elucidate the unique properties and potential of its metal complexes.
References
- 1. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The protocol detailed below is based on a modified Hantzsch pyridine synthesis, a robust and versatile method for the formation of pyridine rings.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound makes it an interesting building block for the development of novel bioactive molecules and ligands. The presented protocol offers a practical approach for the laboratory-scale synthesis of this compound.
The synthesis involves a two-step, one-pot condensation reaction between an enamine (ethyl 3-aminopent-2-enoate) and a β-dicarbonyl compound (2,3-butanedione), followed by an in-situ oxidation to the aromatic pyridine ring. This method is advantageous due to the availability of starting materials and the straightforward nature of the reaction.
Chemical Reaction and Stoichiometry
The overall reaction for the synthesis of this compound is depicted below. The reaction proceeds via a dihydropyridine intermediate which is subsequently aromatized.
Reactants:
-
Ethyl 3-aminopent-2-enoate
-
2,3-Butanedione (Diacetyl)
-
Ammonium acetate (as a catalyst and nitrogen source)
-
Oxidizing agent (e.g., iodine or air)
Products:
-
This compound
-
Ethanol
-
Water
-
Other byproducts
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount (g or mL) |
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 0.1 | 1.0 | 8.61 g (9.9 mL) |
| Ethyl 3-aminopent-2-enoate | C₇H₁₃NO₂ | 143.18 | 0.1 | 1.0 | 14.32 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.15 | 1.5 | 11.56 g |
| Acetic Acid (solvent) | C₂H₄O₂ | 60.05 | - | - | 100 mL |
| Iodine (oxidant) | I₂ | 253.81 | 0.1 | 1.0 | 25.38 g |
Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound based on established chemical principles.
Materials and Equipment
-
Glassware: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer bar, heating mantle, Buchner funnel, separatory funnel.
-
Reagents: 2,3-Butanedione (Diacetyl), Ethyl 3-aminopent-2-enoate, Ammonium acetate, Glacial acetic acid, Iodine, Sodium thiosulfate, Sodium bicarbonate, Diethyl ether, Anhydrous magnesium sulfate.
-
Equipment: Magnetic stirrer with heating, rotary evaporator, pH paper, standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat).
Procedure
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,3-butanedione (8.61 g, 0.1 mol), ethyl 3-aminopent-2-enoate (14.32 g, 0.1 mol), and ammonium acetate (11.56 g, 0.15 mol).
-
Add 100 mL of glacial acetic acid to the flask.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Oxidation (Aromatization):
-
After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to approximately 80 °C.
-
In a separate beaker, dissolve iodine (25.38 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Slowly add the iodine solution to the reaction mixture through the dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the mixture at reflux for an additional 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 500 mL of ice-water with stirring.
-
Neutralize the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Make the solution basic (pH ~ 8-9) by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Results and Data
Table 2: Product Characterization Data
| Property | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₉H₁₃N |
| Molar Mass | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~180-185 °C (at atmospheric pressure) |
| Theoretical Yield | 13.52 g |
| Expected Yield | 60-70% |
| ¹H NMR (CDCl₃) | δ (ppm) ~7.2-7.4 (d, 1H), 6.8-7.0 (d, 1H), 2.7-2.9 (q, 2H), 2.4-2.5 (s, 3H), 2.2-2.3 (s, 3H), 1.2-1.4 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm) ~160, 155, 135, 120, 118, 25, 22, 18, 14 |
Visualizations
Chemical Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Experimental setup for nitration of dimethylpyridines
Application Notes: Nitration of Dimethylpyridines
Introduction
Nitrated dimethylpyridines are crucial intermediates in the pharmaceutical industry, notably in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[1][2] The introduction of a nitro group (–NO₂) into the dimethylpyridine (lutidine) ring is a key step that facilitates further functionalization. The electron-deficient nature of the pyridine ring makes direct electrophilic nitration challenging, often requiring harsh conditions and resulting in low yields. A common and more effective strategy involves the initial oxidation of the pyridine nitrogen to form the N-oxide. This modification activates the pyridine ring, particularly at the 4-position, for electrophilic substitution.
This document outlines detailed protocols for the nitration of dimethylpyridine-N-oxides using different nitrating systems, summarizes quantitative data from various experimental setups, and provides visual workflows for the experimental process. The methods described focus on achieving high yields and purity while considering environmental and safety aspects.
General Safety Precautions
Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[3][4]
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides (brown-yellow smoke).[1][3][4]
-
Handling Reagents:
-
Strong Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are highly corrosive. Handle with extreme care and always add acid to water, never the other way around, during work-up procedures.
-
Pyridine Derivatives: Pyridine and its derivatives are toxic, flammable, and have a strong, unpleasant odor. Avoid inhalation and skin contact.[3][4][5]
-
-
Reaction Conditions: Nitration reactions are highly exothermic.[6][7] Strict temperature control is critical. Use an ice bath for cooling during the addition of reagents and monitor the internal temperature of the reaction vessel closely.[6][7] Runaway reactions can occur if the temperature is not controlled.
-
Emergency Procedures: Have appropriate spill kits and emergency quench solutions (e.g., sodium bicarbonate) readily available. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]
Experimental Protocols
Protocol 1: Nitration of 2,3-Dimethylpyridine-N-Oxide using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from a method that avoids the direct use of large quantities of nitric acid, reducing the emission of toxic brown fumes and improving the operating environment.[1][8]
Materials:
-
2,3-Dimethylpyridine-N-oxide (2,3-Lutidine-N-oxide)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid.
-
Preparation of the Nitrating Solution: In a separate beaker, carefully dissolve potassium nitrate in concentrated sulfuric acid. This step should be done with cooling as it is exothermic.
-
Addition of Nitrating Agent: Cool the solution of 2,3-dimethylpyridine-N-oxide in sulfuric acid to a temperature between -10°C and 20°C using an ice-salt bath.[1][8]
-
Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution via a dropping funnel. Maintain the temperature within the specified range throughout the addition.
-
Reaction: After the addition is complete, gradually heat the reaction mixture to a temperature between 80°C and 120°C.[1][2][8]
-
Monitoring: Stir the reaction at this temperature for 1-2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[1][8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water, while stirring.
-
The product may precipitate as a solid. If so, collect it by filtration.
-
Extract the aqueous filtrate three times with dichloromethane.[1][8]
-
-
Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain the 2,3-dimethyl-4-nitropyridine-N-oxide product, which is typically a light-yellow solid.[1][8]
Protocol 2: Nitration of 3,5-Dimethylpyridine-N-Oxide using Mixed Acid
This protocol employs a traditional mixed acid (nitric acid and sulfuric acid) system for nitration.[9]
Materials:
-
3,5-Dimethylpyridine-N-oxide (3,5-Lutidine-N-oxide)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Organic Solvent for extraction (e.g., Toluene, Nitrobenzene)[9]
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Preparation of Nitrating Agent: Prepare the nitrating agent by creating a mixture of nitric acid and sulfuric acid (e.g., V/V = 1.2:1).[9] This should be done carefully in a cooled vessel.
-
Reaction Setup: Place the 3,5-dimethylpyridine-N-oxide in a round-bottom flask.
-
Addition of Nitrating Agent: Heat the flask to the reaction temperature, typically between 70°C and 100°C.[9]
-
Slowly add the mixed acid dropwise to the reaction flask. The molar ratio of the nitrating agent to the starting material should be between 1.5-3.5:1.[9]
-
Reaction: After the addition is complete, maintain the solution temperature (e.g., at 100°C) and allow it to react overnight.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product from the acid mixture using an appropriate organic solvent like toluene or nitrobenzene.[9]
-
-
Isolation: Distill the organic phase under reduced pressure to remove the solvent and recover the 4-nitro-3,5-dimethylpyridine-N-oxide product.[9]
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental procedures for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide.
| Parameter | Example 1[8] | Example 2[1] | Example 3[8] |
| Starting Material | 12.3g 2,3-dimethylpyridine-N-oxide | 12.3g 2,3-dimethylpyridine-N-oxide | 12.3g 2,3-dimethylpyridine-N-oxide |
| Sulfuric Acid (Substrate) | 92g | 65g | 188g |
| Potassium Nitrate | 14.15g | 10.11g | 40.44g |
| Sulfuric Acid (Nitrating Agent) | 100g | 60g | 600g |
| Addition Temperature | -10°C to -5°C | Not specified, general -10°C to 20°C | 10°C to 20°C |
| Reaction Temperature | 80°C to 85°C | 85°C to 90°C | 110°C to 120°C |
| Reaction Time | 2 hours | 1 hour | 0.5 hours |
| Product Yield | 15.6g (92.9%) | 15.3g (91.1%) | 15.5g (92.3%) |
| Product Purity (HPLC) | 99% | 99% | 99% |
Visualizations
Below are diagrams illustrating the experimental workflow and a key reaction pathway for the nitration process.
References
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. synerzine.com [synerzine.com]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
Application Notes and Protocols: Use of Substituted Pyridines in Pharmaceutical Synthesis
Note to the Reader: Extensive literature searches for the specific application of 6-Ethyl-2,3-dimethylpyridine in pharmaceutical synthesis did not yield concrete examples with detailed experimental protocols necessary for the creation of comprehensive application notes. The use of this particular isomer in the synthesis of well-characterized pharmaceutical agents or advanced bioactive compounds appears to be limited or not extensively documented in publicly available scientific literature.
However, to fulfill the core requirements of providing detailed, practical information for researchers in drug development, this document will focus on a closely related and industrially significant substituted pyridine: 2-Methyl-5-ethylpyridine . This compound serves as a key starting material in the synthesis of the widely-used antidiabetic drug, Pioglitazone . The following sections will provide detailed application notes and protocols for this synthesis, adhering to the specified formatting and visualization requirements.
Application Note: Synthesis of Pioglitazone from 2-Methyl-5-ethylpyridine
Introduction:
Pioglitazone is a thiazolidinedione class oral antidiabetic agent used for the treatment of type 2 diabetes mellitus. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to improved insulin sensitivity in peripheral tissues. The synthesis of Pioglitazone often utilizes 2-methyl-5-ethylpyridine as a key building block for the construction of the ethyl-pyridinyl side chain of the final drug molecule. This application note outlines the synthetic strategy and key considerations for this process.
Core Reaction:
The synthesis involves the conversion of 2-methyl-5-ethylpyridine to an intermediate that is subsequently coupled with a thiazolidinedione precursor. A common synthetic route involves the hydroxymethylation of 2-methyl-5-ethylpyridine, followed by conversion to a haloalkylpyridine, which then undergoes nucleophilic substitution with a phenoxy derivative, and finally, cyclization to form the thiazolidinedione ring.
Experimental Data Summary:
The following table summarizes typical quantitative data for the key steps in the synthesis of a Pioglitazone intermediate from 2-methyl-5-ethylpyridine. Please note that yields and conditions can vary based on the specific laboratory setup and scale of the reaction.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-5-ethylpyridine, Formaldehyde | - | Acetic Acid | 110-120 | 6-8 | 70-80 |
| 2 | 2-(5-Ethylpyridin-2-yl)ethanol, Thionyl chloride | - | Dichloromethane | 0 to rt | 2-4 | 85-95 |
| 3 | 2-(2-Chloroethyl)-5-ethylpyridine, 4-Hydroxybenzonitrile | Potassium carbonate | DMF | 80-90 | 4-6 | 75-85 |
| 4 | 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzonitrile, Thiazolidine-2,4-dione | Piperidine | Ethanol | Reflux | 8-12 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol
-
To a solution of 2-methyl-5-ethylpyridine (1.0 eq) in acetic acid, add aqueous formaldehyde (1.2 eq).
-
Heat the reaction mixture at 110-120 °C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(5-ethylpyridin-2-yl)ethanol.
Protocol 2: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine
-
Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2-(2-chloroethyl)-5-ethylpyridine.
Protocol 3: Synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzonitrile
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile.
Protocol 4: Synthesis of Pioglitazone
-
To a suspension of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile (1.0 eq) and thiazolidine-2,4-dione (1.2 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure Pioglitazone.
Visualizations
Diagram 1: Synthetic Workflow for Pioglitazone
Caption: Synthetic pathway for Pioglitazone from 2-Methyl-5-ethylpyridine.
Diagram 2: Signaling Pathway of Pioglitazone
Caption: Simplified signaling pathway of Pioglitazone via PPAR-γ activation.
Application Notes and Protocols for the Analytical Detection of 6-Ethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2,3-dimethylpyridine is a substituted pyridine derivative that may be encountered as an impurity, metabolite, or synthetic intermediate in pharmaceutical development and chemical manufacturing. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure product quality, safety, and efficacy. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most common and effective techniques for this class of compounds.
Analytical Methods Overview
The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, and the mass spectrometric detector provides excellent selectivity and structural information for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which possesses a UV-active pyridine ring, HPLC with a UV detector offers a robust and widely available analytical solution.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on literature data for structurally similar alkylpyridines and should be considered as representative estimates. Method validation is required to establish specific performance for this compound in a particular matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/L | 0.5 - 20 µg/L |
| Linearity Range | 0.05 - 100 µg/L | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in a solution.
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, wastewater):
-
Perform a liquid-liquid extraction (LLE). To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
-
-
Solid Samples (e.g., pharmaceutical powders):
-
Accurately weigh 100 mg of the homogenized solid sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to extract the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Kovats Retention Index: The expected Kovats retention index for this compound on a semi-standard non-polar column is approximately 1094.[1]
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The expected molecular ion peak is at m/z 135. The fragmentation pattern will likely show characteristic losses of methyl (M-15) and ethyl (M-29) groups.
-
Quantify the analyte using a calibration curve prepared from certified reference standards.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the analysis of this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedures as described in the GC-MS protocol (Section 1), ensuring the final solvent is compatible with the HPLC mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A gradient elution may be necessary to achieve optimal separation from matrix components. A typical starting point is 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor the UV absorbance at the λmax of this compound (typically around 260-270 nm for pyridine derivatives).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm peak purity using the DAD spectrum.
-
Quantify the analyte using a calibration curve prepared from certified reference standards.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical steps for GC-MS and HPLC-UV detection.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] The pyridine ring's unique chemical properties influence the biological activity, solubility, and metabolic stability of these molecules. Consequently, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and performing quantitative analysis during drug discovery, development, and quality control.[4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds.[4][6]
This application note provides detailed protocols and guidance for the HPLC analysis of substituted pyridine reactions, addressing common challenges such as the separation of hydrophilic and isomeric compounds.[2][3][7]
Challenges in HPLC Analysis of Substituted Pyridines
The analysis of substituted pyridines by HPLC can present several challenges:
-
Hydrophilicity: Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[1][2]
-
Isomer Separation: Positional isomers of substituted pyridines often exhibit very similar physicochemical properties, making their separation difficult.[3][8]
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape (tailing).[1]
-
LC-MS Compatibility: The use of ion-pairing reagents to improve retention of hydrophilic pyridines is often incompatible with mass spectrometry (MS) detection.[1][2]
To overcome these challenges, specialized HPLC columns and mobile phase conditions are often employed, including mixed-mode chromatography, hydrogen-bonding interactions, and π-π interactions.[1][3][7][8]
Quantitative Data Summary
The following tables summarize retention times for various substituted pyridines under different HPLC conditions, providing a reference for method development.
Table 1: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [2]
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Table 2: HPLC Parameters for Analysis of Pyridine and Aminopyridine Isomers [2]
| Parameter | Value |
| Column | Amaze HD |
| Separation Modes | Hydrogen-bonding and cation-exchange |
| Dimensions | 3.2 x 150 mm |
| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 1 µL |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for a Pyridine Impurity [9]
| Parameter | Value (ppm) |
| Limit of Detection (LOD) | 0.126 |
| Limit of Quantitation (LOQ) | 0.266 |
Experimental Protocols
Protocol 1: Analysis of Pyridine and Aminopyridine Isomers using a Mixed-Mode Column
This protocol is suitable for the separation of polar pyridine derivatives without the use of ion-pairing reagents, ensuring compatibility with LC-MS.[1][2]
1. Materials and Reagents:
- Acetonitrile (MeCN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (HCOOH), 99%
- Ammonium formate (AmFm)
- Reference standards for pyridine and aminopyridine isomers
- Ultrapure water
2. Instrumentation:
- HPLC system with a UV detector or Mass Spectrometer
- Amaze HD column (3.2 x 150 mm) or equivalent mixed-mode column
3. Mobile Phase Preparation:
- Prepare a stock solution of 0.25% Ammonium Formate in the mobile phase.
- The mobile phase consists of a 60:40 mixture of Acetonitrile and Methanol containing 0.2% Formic Acid and 0.25% Ammonium Formate.[2]
4. Standard Solution Preparation:
- Prepare individual stock solutions of pyridine and each aminopyridine isomer in the mobile phase at a concentration of 1 mg/mL.
- Prepare a working standard mixture containing all analytes at a concentration of 0.3 mg/mL by diluting the stock solutions with the mobile phase.[2]
5. Chromatographic Conditions:
- Column: Amaze HD, 3.2 x 150 mm[2]
- Mobile Phase: MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[2]
- Flow Rate: 1.0 mL/min[2]
- Injection Volume: 1 µL[2]
- Column Temperature: Ambient
- Detection: UV at 275 nm[2]
6. Analysis Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard mixture to verify system suitability, including resolution and retention times.
- Inject the samples for analysis.
Protocol 2: Reversed-Phase HPLC for a Novel Synthetic Pyridine Derivative
This protocol describes a gradient RP-HPLC method for the analysis of a less polar, substituted pyridine derivative.[4]
1. Materials and Reagents:
- Acetonitrile (MeCN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Reference standard of the synthetic pyridine derivative
- Ultrapure water
2. Instrumentation:
- HPLC system with a Diode Array Detector (DAD)
- J'Sphere ODS-H80 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[4]
3. Mobile Phase Preparation:
4. Standard Solution Preparation:
- Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., mobile phase).
- Prepare a series of working standards by diluting the stock solution to create a calibration curve.
5. Chromatographic Conditions:
- Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm[4]
- Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B[4]
- Flow Rate: 1.0 mL/min[4]
- Injection Volume: 20 µL[4]
- Column Temperature: 25 °C[4]
- Detection: DAD at 220 nm[4]
- Run Time: 60 minutes[4]
6. Analysis Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the standards to generate a calibration curve.
- Inject the samples for quantification.
Visualizations
Caption: General workflow for HPLC analysis of substituted pyridines.
Caption: Logical flow for HPLC method development for substituted pyridines.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. nacalai.com [nacalai.com]
- 9. iosrjournals.org [iosrjournals.org]
Applikationsprotokoll: Derivatisierung von 6-Ethyl-2,3-dimethylpyridin für die quantitative Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von 6-Ethyl-2,3-dimethylpyridin mittels Ethylchloroformat (ECF) für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Diese Methode zielt darauf ab, die Volatilität und die chromatographischen Eigenschaften des Analyten zu verbessern und somit eine empfindliche und reproduzierbare Quantifizierung zu ermöglichen.
Einleitung
6-Ethyl-2,3-dimethylpyridin ist eine substituierte Pyridinverbindung, deren genaue Quantifizierung in verschiedenen Matrices, beispielsweise in pharmazeutischen Formulierungen oder biologischen Proben, eine analytische Herausforderung darstellen kann. Die direkte GC-Analyse von Pyridinderivaten kann unter Peak-Tailing und geringer Empfindlichkeit leiden. Eine chemische Derivatisierung ist eine effektive Strategie, um diese Nachteile zu überwinden. Die hier beschriebene Methode nutzt die Reaktion des tertiären Amins in der Pyridinstruktur mit Ethylchloroformat, um ein stabiles, flüchtigeres Derivat zu bilden, das für die GC-MS-Analyse gut geeignet ist. Die Derivatisierung mit Alkylchloroformaten ist eine bewährte Methode, die direkt in wässrigen Medien in Gegenwart eines Katalysators wie Pyridin durchgeführt werden kann.[1][2]
Prinzip der Derivatisierung
Die Derivatisierung von 6-Ethyl-2,3-dimethylpyridin mit Ethylchloroformat (ECF) basiert auf der Quaternisierung des Stickstoffatoms im Pyridinring. In dieser Reaktion fungiert das Pyridin-Stickstoffatom als Nukleophil und greift das elektrophile Kohlenstoffatom des Ethylchloroformats an. Dies führt zur Bildung eines N-Ethoxycarbonylpyridinium-Salzes. Diese Reaktion wird typischerweise in einem organischen Lösungsmittel und in Gegenwart einer Base durchgeführt, um den entstehenden Chlorwasserstoff zu neutralisieren. Das resultierende Derivat ist thermisch stabiler und flüchtiger als die ursprüngliche Verbindung, was zu einer verbesserten Peakform und Nachweisempfindlichkeit in der GC-MS-Analyse führt.
Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion von 6-Ethyl-2,3-dimethylpyridin mit Ethylchloroformat.
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
6-Ethyl-2,3-dimethylpyridin (Analysenstandard)
-
Ethylchloroformat (ECF, ≥ 98 %)
-
Pyridin (wasserfrei, ≥ 99.8 %)
-
Hexan (GC-Qualität)
-
Natriumbicarbonat (NaHCO₃)
-
Wasser (HPLC-Qualität)
-
Mikrozentrifugenröhrchen (1.5 mL)
-
Vortexmischer
-
Zentrifuge
-
GC-MS-System mit Autosampler
Vorbereitung der Lösungen
-
Standardstammlösung (1 mg/mL): 10 mg 6-Ethyl-2,3-dimethylpyridin genau einwiegen und in 10 mL Hexan lösen.
-
Kalibrierstandards: Eine serielle Verdünnung der Standardstammlösung mit Hexan herstellen, um Konzentrationen im Bereich von 1 µg/mL bis 100 µg/mL zu erhalten.
-
Natriumbicarbonatlösung (1 M): 8.4 g Natriumbicarbonat in 100 mL Wasser lösen.
-
Katalysatorlösung: Pyridin und Ethanol im Verhältnis 1:1 (v/v) mischen.[1]
Derivatisierungsprotokoll
Das folgende Protokoll ist ein allgemeines Verfahren, das für die spezifische Anwendung optimiert werden sollte.
-
In ein 1.5 mL Mikrozentrifugenröhrchen 100 µL der Probe (oder des Kalibrierstandards) geben.
-
50 µL der 1 M Natriumbicarbonatlösung hinzufügen, um einen alkalischen pH-Wert sicherzustellen.[1]
-
50 µL der Katalysatorlösung (Pyridin:Ethanol) zugeben.[1]
-
50 µL Ethylchloroformat (ECF) in 1 mL Hexan zugeben.
-
Das Röhrchen sofort verschließen und für 30 Sekunden kräftig vortexen. Die Reaktion ist typischerweise sehr schnell.[2]
-
Zur Phasentrennung für 5 Minuten bei 5000 x g zentrifugieren.
-
Die obere organische Phase (Hexan) vorsichtig in ein GC-Vial überführen.
-
1 µL der organischen Phase in das GC-MS-System injizieren.
Abbildung 2: Workflow des Derivatisierungsprotokolls für 6-Ethyl-2,3-dimethylpyridin.
GC-MS-Bedingungen (Beispiel)
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente apolare Säule
-
Injektor: Split/Splitless, Injektionstemperatur: 250 °C, Split-Verhältnis: 20:1
-
Trägergas: Helium, konstanter Fluss: 1.2 mL/min
-
Ofenprogramm:
-
Anfangstemperatur: 80 °C, Haltezeit: 1 min
-
Rampe 1: 15 °C/min bis 200 °C
-
Rampe 2: 25 °C/min bis 280 °C, Haltezeit: 5 min
-
-
MS-Transferline: 280 °C
-
Ionenquelle: 230 °C, Elektronenionisation (EI) bei 70 eV
-
Analysator: Quadrupol, 150 °C
-
Scan-Modus: Full Scan (m/z 50-450) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.
Datenpräsentation
Die quantitative Analyse sollte durch die Erstellung einer Kalibrierkurve mit den derivatisierten Standards erfolgen. Die Peakflächen des derivatisierten 6-Ethyl-2,3-dimethylpyridins werden gegen die Konzentration aufgetragen.
Tabelle 1: Hypothetische quantitative Daten für die Analyse von derivatisiertem 6-Ethyl-2,3-dimethylpyridin
| Konzentration (µg/mL) | Peakfläche (willkürliche Einheiten) |
| 1 | 15.200 |
| 5 | 78.500 |
| 10 | 161.300 |
| 25 | 405.800 |
| 50 | 815.200 |
| 100 | 1.650.000 |
Tabelle 2: Methodenvalidierungsparameter (Beispielwerte)
| Parameter | Ergebnis |
| Linearitätsbereich | 1 - 100 µg/mL |
| Korrelationskoeffizient (r²) | > 0.998 |
| Nachweisgrenze (LOD) | 0.2 µg/mL |
| Bestimmungsgrenze (LOQ) | 0.7 µg/mL |
| Wiederfindung (bei 10 µg/mL) | 95 - 105 % |
| Präzision (RSD, bei 10 µg/mL) | < 5 % |
Hinweis: Die in den Tabellen dargestellten Daten sind beispielhaft und müssen im Rahmen einer Methodenvalidierung für die spezifische Anwendung experimentell ermittelt werden.
Fehlerbehebung
-
Geringe Derivatisierungsausbeute:
-
Überprüfen Sie die Frische und Qualität des ECF und des wasserfreien Pyridins. Feuchtigkeit kann die Reagenzien zersetzen.
-
Stellen Sie sicher, dass der pH-Wert der wässrigen Phase alkalisch ist.
-
Optimieren Sie die Menge an ECF und Katalysator.
-
-
Schlechte Peakform:
-
Stellen Sie sicher, dass die Derivatisierungsreaktion vollständig abgelaufen ist.
-
Überprüfen Sie das GC-System auf aktive Stellen (z. B. im Injektorliner).
-
Optimieren Sie die GC-Bedingungen (Temperaturprogramm, Flussrate).
-
-
Interferenzen im Chromatogramm:
-
Analysieren Sie einen Reagenzienblindwert, um Verunreinigungen aus den Lösungsmitteln oder Reagenzien zu identifizieren.
-
Optimieren Sie die Probenvorbereitung, um Matrixeffekte zu minimieren.
-
Sicherheitshinweise
-
Ethylchloroformat ist korrosiv und toxisch. Arbeiten Sie stets in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
-
Pyridin ist gesundheitsschädlich und leicht entzündlich. Vermeiden Sie das Einatmen von Dämpfen und den Kontakt mit der Haut.
-
Beachten Sie die Sicherheitsdatenblätter aller verwendeten Chemikalien.
Dieses Applikationsprotokoll bietet eine solide Grundlage für die Entwicklung einer robusten und empfindlichen Methode zur quantitativen Analyse von 6-Ethyl-2,3-dimethylpyridin. Eine sorgfältige Methodenoptimierung und -validierung ist für die Erzielung genauer und zuverlässiger Ergebnisse unerlässlich.
References
Application Notes and Protocols: 6-Ethyl-2,3-dimethylpyridine as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Ethyl-2,3-dimethylpyridine is a substituted pyridine derivative with potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both ethyl and dimethyl groups on the pyridine core, offers multiple sites for functionalization. This document provides an overview of its potential applications, key physicochemical properties, and generalized protocols for its transformation into more complex structures, relevant for pharmaceutical and materials science research.
Physicochemical and Spectroscopic Data
A summary of key data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1][2][3] |
| Molecular Weight | 135.21 g/mol | [1][2][3] |
| CAS Number | 1463-01-0 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 205 °C (Predicted) | |
| Density | 0.9144 g/cm³ (Predicted) | |
| LogP (Octanol/Water) | 2.261 (Crippen Method) | [2] |
| SMILES | CCC1=NC(=C(C=C1)C)C | [1] |
| InChIKey | MMOOOQAABWPBQJ-UHFFFAOYSA-N | [1][2][3] |
Application Notes
The utility of this compound as a synthetic building block stems from the reactivity of the pyridine core and its alkyl substituents. These functionalities allow for a variety of chemical transformations to introduce further complexity.
Functionalization of the Pyridine Ring
The pyridine ring can undergo several transformations, primarily N-oxidation and electrophilic aromatic substitution, although the latter is generally less facile than in benzene derivatives due to the electron-withdrawing nature of the nitrogen atom.
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen is readily oxidized to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for further functionalization. For instance, the N-oxide can facilitate electrophilic substitution at the 4-position and can also be used to introduce other functional groups.
-
Electrophilic Aromatic Substitution: While challenging, reactions such as nitration and halogenation can be achieved, typically under harsh conditions. The directing effects of the alkyl groups would favor substitution at the 4- and 5-positions.
Modification of Alkyl Side Chains
The ethyl and methyl groups on the pyridine ring are valuable handles for introducing additional functionality.
-
Oxidation: The alkyl groups can be oxidized to corresponding carboxylic acids or alcohols, providing points for esterification, amidation, or further synthetic elaboration.
-
Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) can selectively introduce a halogen atom onto the benzylic position of the ethyl or methyl groups. These halogenated intermediates are excellent precursors for nucleophilic substitution reactions.
-
Deprotonation and Alkylation: The methyl groups, in particular, can be deprotonated with a strong base (e.g., organolithium reagents) to form a nucleophilic carbanion, which can then be reacted with various electrophiles to form new carbon-carbon bonds.
Ligand Synthesis for Catalysis
The pyridine nitrogen can act as a ligand for transition metals. By elaborating the structure of this compound with other coordinating groups, novel ligands can be synthesized for applications in homogeneous catalysis.
Experimental Protocols
The following are generalized protocols for key transformations that can be applied to this compound, based on established methods for similar polysubstituted pyridines. Researchers should optimize these conditions for the specific substrate.
Protocol 1: N-Oxidation of this compound
This protocol describes the formation of this compound-N-oxide, a key intermediate for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) to quench excess m-CPBA.
-
Separate the organic layer and wash it with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Representative Data for N-Oxidation of Alkylpyridines:
| Parameter | Typical Value |
| Yield | 85-95% |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
Protocol 2: Side-Chain Bromination of this compound
This protocol outlines a method for the free-radical bromination of a methyl group, creating a reactive handle for further synthesis.
Reaction Scheme:
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction by TLC. The formation of succinimide (which floats) is an indicator of reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Representative Data for Side-Chain Bromination:
| Parameter | Typical Value |
| Yield | 60-80% |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
Visualizations
Logical Workflow for Synthetic Elaboration
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic pathways from this compound.
Hypothetical Multi-Step Synthesis Pathway
This diagram shows a hypothetical route to a more complex, drug-like scaffold.
Caption: A hypothetical multi-step synthesis.
References
Scale-up Synthesis of 6-Ethyl-2,3-dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Ethyl-2,3-dimethylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. The outlined synthetic strategy is designed for scalability and is based on readily available starting materials and established chemical transformations.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in drug discovery and development, as well as in the synthesis of agrochemicals and specialty materials. The specific substitution pattern of this compound makes it an interesting building block for creating complex molecules with tailored properties. This document details a robust, multi-step synthetic route amenable to scale-up, starting from common industrial chemicals. The synthesis involves the construction of a polysubstituted pyridine ring, followed by functionalization to introduce the desired ethyl group.
Overall Synthetic Strategy
The proposed synthetic route for this compound is a three-step process designed for efficiency and scalability. The workflow begins with the construction of the pyridine core, followed by the introduction of a reactive handle on one of the methyl groups, and culminates in a cross-coupling reaction to install the ethyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,6-Trimethylpyridine
This step involves the cyclocondensation of 3-amino-2-butenenitrile with pentane-2,4-dione to form the trimethyl-substituted pyridine ring. This reaction is a variation of the Hantzsch pyridine synthesis and is well-suited for large-scale production.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Amino-2-butenenitrile | 82.11 | ~1.0 | ≥98% |
| Pentane-2,4-dione | 100.12 | 0.975 | ≥99% |
| Acetic Acid (Glacial) | 60.05 | 1.049 | ≥99.7% |
| Ammonium Acetate | 77.08 | 1.17 | ≥98% |
| Toluene | 92.14 | 0.867 | ≥99.5% |
| Sodium Hydroxide (50% aq.) | 40.00 | 1.52 | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 2.664 | ≥99% |
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-amino-2-butenenitrile (1.0 eq) and toluene (5 volumes).
-
Add pentane-2,4-dione (1.05 eq), glacial acetic acid (2.0 eq), and ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and basify the mixture to pH > 10.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 2 volumes).
-
Combine the organic layers, wash with brine (2 x 2 volumes), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,3,6-trimethylpyridine by fractional distillation under vacuum.
Expected Yield: 65-75% Purity (by GC): >98%
Step 2: Selective Side-Chain Chlorination of 2,3,6-Trimethylpyridine
This step involves the selective radical chlorination of the methyl group at the 2-position of the pyridine ring. The basicity of the pyridine nitrogen can interfere with the reaction by reacting with the HCl byproduct; therefore, a suitable chlorinating agent and reaction conditions are crucial for selectivity and yield.[1][2] Using trichloroisocyanuric acid (TCCA) provides a controlled source of chlorine radicals.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,3,6-Trimethylpyridine | 121.18 | 0.913 | ≥98% |
| Trichloroisocyanuric Acid (TCCA) | 232.41 | 2.07 | ≥98% |
| Benzoyl Peroxide (BPO) | 242.23 | 1.334 | ≥98% |
| Carbon Tetrachloride | 153.82 | 1.594 | ≥99.5% |
| Sodium Bicarbonate (sat. aq.) | 84.01 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | ≥99.5% |
Protocol:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 2,3,6-trimethylpyridine (1.0 eq) in carbon tetrachloride (10 volumes).
-
Add trichloroisocyanuric acid (0.4 eq, for monochlorination) and benzoyl peroxide (0.05 eq) as a radical initiator.
-
Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by GC-MS for the formation of the desired product and consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter to remove the cyanuric acid byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 3 volumes) to neutralize any remaining acid.
-
Wash with brine (2 x 3 volumes) and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude 2-(chloromethyl)-3,6-dimethylpyridine can be used in the next step without further purification or can be purified by vacuum distillation.
Expected Yield: 50-60% Purity (by GC): >95%
Step 3: Cobalt-Catalyzed Kumada Coupling
The final step is a cobalt-catalyzed cross-coupling reaction between 2-(chloromethyl)-3,6-dimethylpyridine and ethylmagnesium bromide to form the target molecule, this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-(Chloromethyl)-3,6-dimethylpyridine | 155.64 | - | ≥95% |
| Ethylmagnesium Bromide (1 M in THF) | - | - | - |
| Cobalt(II) Chloride (anhydrous) | 129.84 | 3.356 | ≥98% |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 0.889 | ≥99.9% |
| Ammonium Chloride (sat. aq.) | 53.49 | - | - |
| Diethyl Ether | 74.12 | 0.713 | ≥99.5% |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 2.664 | ≥99% |
Protocol:
-
To a dry reaction vessel under a nitrogen atmosphere, add anhydrous cobalt(II) chloride (0.05 eq).
-
Add anhydrous THF (5 volumes) and cool the mixture to 0 °C.
-
Slowly add a solution of 2-(chloromethyl)-3,6-dimethylpyridine (1.0 eq) in anhydrous THF (2 volumes).
-
To this mixture, add ethylmagnesium bromide (1.5 eq, 1 M solution in THF) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
Expected Yield: 70-80% Purity (by GC): >99%
Quantitative Data Summary
| Step | Reactants | Product | Key Parameters | Yield (%) | Purity (%) |
| 1. Pyridine Ring Formation | 3-Amino-2-butenenitrile, Pentane-2,4-dione, Acetic Acid, Ammonium Acetate | 2,3,6-Trimethylpyridine | Reflux in Toluene, 12-18 h | 65-75 | >98 |
| 2. Selective Side-Chain Chlorination | 2,3,6-Trimethylpyridine, TCCA, BPO | 2-(Chloromethyl)-3,6-dimethylpyridine | Reflux in CCl4, 4-6 h | 50-60 | >95 |
| 3. Cobalt-Catalyzed Kumada Coupling | 2-(Chloromethyl)-3,6-dimethylpyridine, Ethylmagnesium Bromide, CoCl2 | This compound | 0 °C to RT in THF, 8-12 h | 70-80 | >99 |
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Amino-2-butenenitrile: Toxic and irritant. Handle with care.
-
Pentane-2,4-dione: Flammable liquid and irritant.
-
Trichloroisocyanuric Acid (TCCA): Strong oxidizing agent. Avoid contact with combustible materials.
-
Carbon Tetrachloride: Toxic and carcinogenic. Use with extreme caution and appropriate engineering controls. Consider substitution with a less hazardous solvent if possible.
-
Benzoyl Peroxide: Organic peroxide, can be explosive when dry. Handle with care.
-
Ethylmagnesium Bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Cobalt(II) Chloride: Suspected carcinogen. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described three-step synthesis provides a practical and scalable route to this compound. The protocols are based on established and reliable chemical transformations, and the starting materials are commercially available. The application of a selective chlorination and a robust cross-coupling reaction allows for the efficient construction of the target molecule. This detailed guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further optimization of reaction conditions may be possible to improve yields and process efficiency on an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Ethyl-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-2,3-dimethylpyridine. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2,3,6-trisubstituted pyridines like this compound?
A1: Several methods are available for the synthesis of polysubstituted pyridines. For a 2,3,6-trisubstitution pattern, prominent methods include:
-
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1][2] It is a versatile reaction, though it can require high temperatures for the cyclization step.[2]
-
Kröhnke Pyridine Synthesis: This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines.[3][4] It is known for its high yields and mild reaction conditions.[3]
-
Hantzsch Pyridine Synthesis: While classically used for dihydropyridines, the Hantzsch synthesis can be adapted to produce pyridines after an oxidation step. It involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[5][6][7]
-
[2+2+2] Cycloaddition Reactions: Cobalt or other transition metal-catalyzed cycloadditions of alkynes and nitriles can be a powerful tool for constructing the pyridine ring with specific substitution patterns.[8]
-
Functionalization of a Pre-existing Pyridine Ring: This approach involves starting with a pre-substituted pyridine, such as 2,3-dimethylpyridine, and introducing the ethyl group at the 6-position. This can be achieved through various methods, including alkylation reactions, though controlling regioselectivity can be a challenge.
Q2: Which synthesis method is recommended for obtaining the highest yield of this compound?
A2: The optimal method depends on the availability of starting materials and the specific experimental capabilities. The Bohlmann-Rahtz synthesis is a strong candidate for achieving a 2,3,6-trisubstitution pattern with good regiochemical control.[9] Modifications to the classical Bohlmann-Rahtz synthesis, such as the use of acid catalysis, have been shown to improve yields and allow for one-pot procedures.[2][9]
Q3: How can I purify the final this compound product?
A3: Purification of polysubstituted pyridines often involves standard laboratory techniques. Due to the basic nature of the pyridine nitrogen, acid-base extraction can be a powerful tool to separate the product from non-basic impurities.[10] Distillation is a common method for purifying liquid pyridine derivatives.[11] For complex mixtures or isomeric byproducts, column chromatography on silica gel is frequently employed.[10] High-performance liquid chromatography (HPLC) can also be used for both analysis and purification.[4] A specific method for purifying 2,3-dimethylpyridine involves salt formation with a diacid, followed by crystallization, which could be adapted for this compound.[12]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, with a focus on the Bohlmann-Rahtz synthesis as a primary example.
Problem 1: Low or No Yield of the Desired Pyridine
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete formation of the aminodiene intermediate | Ensure the enamine and ethynylketone starting materials are pure and dry. Optimize the reaction temperature and time for the initial condensation. Consider using a catalyst if the reaction is sluggish. | The initial Michael addition is a critical step. Impurities or suboptimal conditions can prevent the formation of the necessary intermediate.[2] |
| Inefficient cyclodehydration | The classical Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclization.[2] If low yield persists, consider adding a Brønsted or Lewis acid catalyst to promote cyclization at a lower temperature.[2] | Acid catalysis can significantly lower the activation energy for the cyclodehydration step, leading to higher yields and milder reaction conditions. |
| Decomposition of starting materials or intermediates | If high temperatures are used, starting materials or the aminodiene intermediate may decompose. Monitor the reaction by TLC or GC-MS to check for the appearance of degradation products. If decomposition is observed, attempt the reaction at a lower temperature, possibly with the addition of a catalyst. | Thermally sensitive functional groups can lead to side reactions and reduced yields at elevated temperatures. |
| Incorrect stoichiometry | Carefully re-check the molar ratios of the reactants. A slight excess of one reactant may sometimes be beneficial, but large deviations can lead to the formation of byproducts. | Proper stoichiometry is crucial for maximizing the conversion of limiting reagents into the desired product. |
Problem 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of regioselectivity in the initial Michael addition | The regioselectivity of the Bohlmann-Rahtz synthesis is generally high.[9] However, if isomeric products are observed, re-examine the structure of the enamine and ethynylketone. The substitution pattern of the reactants dictates the final substitution of the pyridine ring. | The electronics and sterics of the reactants will determine the preferred site of nucleophilic attack. |
| Side reactions of the starting materials | Enamines and ethynylketones can potentially undergo self-condensation or polymerization, especially under harsh conditions. Run control reactions with each starting material individually under the reaction conditions to check for stability. | Understanding the stability of your starting materials is key to identifying the source of byproducts. |
| Isomerization of the aminodiene intermediate | The Bohlmann-Rahtz synthesis relies on a heat-induced E/Z isomerization of the aminodiene intermediate before cyclization.[1][13] Inadequate heating may lead to a mixture of isomers or incomplete reaction. | The geometry of the aminodiene is critical for the subsequent intramolecular cyclization. |
| Alternative reaction pathways | Depending on the specific substrates and conditions, other reaction pathways, such as [3+2] cycloadditions, may compete with the desired pyridine formation.[14] Careful analysis of byproducts by NMR and MS can help identify these alternative pathways. | Identifying competing reactions is the first step toward suppressing them by modifying reaction conditions. |
Experimental Protocols
One-Pot Synthesis of a 2,3,6-Trisubstituted Pyridine (Bohlmann-Rahtz Modification)
This protocol is adapted from the general principles of modified Bohlmann-Rahtz syntheses.[2][9]
Materials:
-
β-Enaminone (e.g., 3-aminobut-2-en-2-one, for the 2-methyl and 3-substituents)
-
Ethynylketone (e.g., 1-pentyn-3-one, for the 6-ethyl substituent)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., Toluene, Ethanol, or a mixture)
-
Acid catalyst (optional, e.g., acetic acid or a Lewis acid like Yb(OTf)₃)
Procedure:
-
To a solution of the β-enaminone (1.0 equiv) in the chosen solvent, add the ethynylketone (1.0-1.2 equiv) and the ammonia source (e.g., ammonium acetate, 1.5 equiv).
-
If using an acid catalyst, add it at this stage (e.g., acetic acid, 0.2 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Yield Data from Literature for Analogous Syntheses:
The following table summarizes reported yields for the synthesis of various substituted pyridines using methods applicable to a 2,3,6-trisubstitution pattern. This data can serve as a benchmark for optimization efforts.
| Synthesis Method | Substituents | Catalyst/Conditions | Yield (%) | Reference |
| Modified Bohlmann-Rahtz | Various tri- and tetrasubstituted | Acid catalysis | Good to Excellent | [2] |
| Kröhnke Synthesis | 2,4,6-Trisubstituted | Ammonium acetate | High yields | [3] |
| Hantzsch Dihydropyridine Synthesis | Symmetrical pyridines | Ammonia | Varies | [8] |
| Base-Catalyzed One-Pot | 2,3,6-Substituted | DIPEA, THF | Up to 89% | [15] |
| Copper-catalyzed three-component | 2,3,6-Trisubstituted | Copper catalyst | Good functional group tolerance | [16] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in pyridine synthesis.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102382044A - Purification method for 2,3-dimethylpyridine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Regioselectivity and Over-Alkylation Issues
Q1: I am trying to alkylate my pyridine, but I am getting a mixture of C2, C3, and C4-alkylated products, as well as some dialkylated species. How can I improve the regioselectivity and prevent over-alkylation?
A1: This is a common challenge in pyridine chemistry, particularly with reactions like the Minisci alkylation. The electron-deficient nature of the pyridine ring makes it susceptible to radical attack at multiple positions.
Troubleshooting Steps:
-
Blocking Groups: A highly effective strategy is to use a removable blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position.[1][2] This method is operationally simple and scalable.[1][2]
-
Reaction Conditions: Carefully controlling the reaction conditions is crucial. Variations in solvent, temperature, and the ratio of reagents can influence the regioselectivity.
-
Starting Materials: Using pre-functionalized pyridines is a historical approach to avoid mixtures of regioisomers.[1][2]
Experimental Protocol: Regioselective C4-Alkylation using a Maleate-Derived Blocking Group
This protocol is adapted from a method developed for Minisci-type decarboxylative alkylation.
Part A: Minisci Reaction
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and H₂O (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction and its regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
Extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude material can be used in the next step without further purification.
Part B: Base-promoted Deprotection
-
To the crude alkylated product, add DBU (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Once the reaction is complete, transfer the mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10. (Note: For base-sensitive substrates, aqueous NaHCO₃ can be used instead of NaOH).
-
Extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Combine the organic phases and wash with brine.
Logical Workflow for Troubleshooting Regioselectivity
2. Pyridine N-Oxide Formation and Removal
Q2: I am observing the formation of a pyridine N-oxide as a side product in my reaction. How can I avoid this, or alternatively, how can I remove the N-oxide once it has formed?
A2: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can occur unintentionally during other transformations. Fortunately, there are reliable methods for both preventing N-oxide formation and for its selective removal (deoxygenation).
Troubleshooting Unwanted N-Oxide Formation:
-
Choice of Oxidant: If your reaction involves an oxidation step, consider using a milder or more selective oxidizing agent that is less likely to react with the pyridine nitrogen.
-
Protecting Groups: In some cases, temporary protection of the pyridine nitrogen can prevent its oxidation.
Methods for Deoxygenation of Pyridine N-Oxides:
Several reagents can be used to deoxygenate pyridine N-oxides, with varying degrees of chemoselectivity.
| Reagent/Catalyst System | Conditions | Advantages | Potential Side Reactions/Considerations |
| Pd(OAc)₂/dppf | Triethylamine, MeCN, 140-160 °C (microwave or conventional heating) | High yields, tolerates diverse functional groups (nitro, hydroxy, ester, carbonyl, halogens).[3] | Minor byproducts like aldehydes may form from pyridylcarbinols.[3] |
| Thioxanthone (TX)/TfOH | Anhydrous acetone, 404 nm LEDs, room temperature | Visible light-induced, mild conditions, high yields, scalable.[4] | May lead to hydroxymethylation as a side reaction depending on the solvent (e.g., methanol).[4] |
| Indium/Pivaloyl Chloride | Room temperature | Mild conditions, high yields. | |
| Zn(OTf)₂ or Cu(OTf)₂ | Mild and efficient, environmentally friendly Lewis acids. | ||
| Hantzsch Esters/Photocatalyst | Visible light, room temperature | Highly chemoselective, rapid reaction times. |
Experimental Protocol: Palladium-Catalyzed Deoxygenation of Pyridine N-Oxides
This protocol is adapted from a chemoselective method using a palladium catalyst.[3]
-
In a microwave vial, combine the pyridine N-oxide (1 equiv), Pd(OAc)₂ (3 mol%), and dppf (3 mol%).
-
Add acetonitrile as the solvent and triethylamine (3 equiv).
-
Seal the vial and heat the mixture to 140-160 °C using a microwave reactor or conventional oil bath until the reaction is complete (monitor by TLC or LCMS).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
3. Side Reactions in Named Pyridine Syntheses
Q3: I am having trouble with the Hantzsch pyridine synthesis. My yields are low and I am getting unexpected byproducts. What can I do?
A3: The classical Hantzsch synthesis is known for several drawbacks, including harsh reaction conditions, long reaction times, and often low yields.[5] A common side reaction is the formation of 1,2-dihydropyridine intermediates in addition to the expected 1,4-dihydropyridine.[2][6]
Troubleshooting the Hantzsch Synthesis:
-
Catalyst and Solvent Choice: The use of certain catalysts can significantly improve yields and shorten reaction times. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to give yields above 90%.[5] Ceric ammonium nitrate (CAN) can also be used as an effective catalyst under solvent-free conditions.
-
Reaction Conditions: Microwave-assisted synthesis can often improve yields and reduce reaction times. Solvent-free conditions are also a greener and sometimes more efficient alternative.
-
Aromatization Step: The oxidation of the intermediate dihydropyridine to the final pyridine can also be a source of side products. Milder and more efficient aromatization methods have been developed to address this.
Comparative Yields in Hantzsch Synthesis under Different Conditions
| Catalyst | Solvent | Conditions | Yield | Reference |
| None | Ethanol | Reflux | Often low (<50%) | [5] |
| p-TSA | Aqueous micelles (SDS) | Ultrasonic irradiation | >90% | [5] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room temperature | Good to excellent | |
| Yb(OTf)₃ | Good yields | [7] |
Mechanism of 1,2-Dihydropyridine Formation
The formation of the 1,2-dihydropyridine isomer can occur under certain conditions, particularly at room temperature and in the absence of a catalyst.[6] The reaction mechanism is complex and can proceed through different pathways depending on the substrates and conditions.[8]
Q4: My Bohlmann-Rahtz pyridine synthesis is not working well. The reaction requires very high temperatures, and I suspect my enamine starting material is decomposing.
A4: You are correct to be concerned about both of these issues. The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can be detrimental to sensitive substrates.[6] Additionally, the enamine starting materials can be susceptible to decomposition, especially under acidic conditions.[6]
Troubleshooting the Bohlmann-Rahtz Synthesis:
-
Lowering the Reaction Temperature: The use of acid catalysis can significantly lower the temperature required for the cyclodehydration step.[9] Both Brønsted and Lewis acids have been shown to be effective.
-
Catalyst Selection: For acid-sensitive substrates, a mild alternative is to use an ion exchange resin like Amberlyst-15.[6] Ytterbium triflate and zinc bromide have also been identified as efficient Lewis acid catalysts.[10]
-
In Situ Enamine Generation: If you are having trouble with the stability or availability of your enamine, a three-component reaction using ammonium acetate as the amino group source can be employed to generate the enamine in situ.[6]
Comparison of Catalysts for Bohlmann-Rahtz Cyclodehydration
| Catalyst | Conditions | Benefit |
| Acetic Acid | Toluene/acetic acid mixture | Lower reaction temperature |
| Amberlyst-15 | Mild conditions, suitable for acid-sensitive substrates | |
| Ytterbium Triflate (20 mol%) | Refluxing toluene | Efficient Lewis acid catalysis |
| Zinc Bromide (15 mol%) | Refluxing toluene | Efficient Lewis acid catalysis |
Q5: I am attempting a Guareschi-Thorpe synthesis, but the reaction is messy and gives a mixture of products.
A5: The Guareschi-Thorpe synthesis can be sensitive to reaction conditions, particularly the pH and the choice of nitrogen source.
Troubleshooting the Guareschi-Thorpe Synthesis:
-
pH Control: Running the reaction in a buffered aqueous medium can significantly improve the yield and reduce the formation of side products. The use of ammonium carbonate can act as both a nitrogen source and a pH controller.[3][11]
-
Nitrogen Source: Ammonium carbonate has been shown to be a superior nitrogen source compared to ammonium acetate in some cases, leading to higher yields.[12]
-
Reaction Medium: An aqueous medium can be a "green" and effective solvent system for this reaction, often leading to the precipitation of the product, which simplifies purification.[11]
Proposed Mechanism for the Role of Ammonium Carbonate in the Guareschi-Thorpe Synthesis
Q6: My Kröhnke pyridine synthesis is giving a low yield. What are some common reasons for this?
A6: While the Kröhnke synthesis is generally a high-yielding reaction, there are several potential pitfalls that can lead to lower than expected yields.
Troubleshooting the Kröhnke Synthesis:
-
Purity of Starting Materials: Ensure that the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can interfere with the reaction.
-
Michael Addition Failure: The first step of the Kröhnke synthesis is a Michael addition. If this step is not proceeding efficiently, it will impact the overall yield. Check the reactivity of your specific substrates. In some cases, using a Mannich base as the Michael acceptor can be a good alternative.[13]
-
Reaction Conditions: While the reaction is often robust, optimizing the solvent (e.g., glacial acetic acid, methanol) and temperature can be beneficial. The reaction is typically run at temperatures not exceeding 140 °C.[13]
-
Alternative Starting Materials: 1,3-Dicarbonyl compounds can sometimes be used in place of the α-pyridinium methyl ketone salts.[13]
4. Purification of Polysubstituted Pyridines
Q7: I have a mixture of regioisomers of my substituted pyridine. What is the best way to separate them?
A7: The separation of regioisomers can be challenging due to their similar physical properties. Column chromatography is the most common method for this purpose.
Tips for Chromatographic Separation of Regioisomers:
-
Stationary Phase: Standard silica gel is often effective. For very polar and basic pyridines that streak on silica, alumina may be a better option.
-
Mobile Phase: A gradient elution is often necessary to achieve good separation. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Additives: For basic pyridines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.
-
pH-Zone-Refining Counter-Current Chromatography: This is a more advanced technique that can be very effective for separating compounds with different pKa values, such as pyridine derivatives.[14]
General Protocol for Flash Column Chromatography of Pyridine Derivatives:
-
Prepare the Column: Plug a glass column with cotton or glass wool and add a layer of sand. Create a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing it to pack evenly.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Monitor Fractions: Use TLC to analyze the collected fractions and identify those containing the desired isomer(s).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
Improving the selectivity of 6-Ethyl-2,3-dimethylpyridine reactions
Welcome to the technical support center for reactions involving 6-Ethyl-2,3-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for electrophilic and nucleophilic attack?
A1: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution.[1][2][3] When such reactions do occur, they are most likely to proceed at the C5 position, which is the most electron-rich carbon. Conversely, the ring is activated for nucleophilic attack, primarily at the C4 and C6 positions.[1][4] The nitrogen atom itself is a primary site of reactivity, readily undergoing reactions like protonation, alkylation, and oxidation to the N-oxide.[1][2]
Q2: How can I selectively functionalize one of the methyl groups over the other or the ethyl group?
A2: Selective functionalization of the alkyl groups is challenging due to their similar reactivity. However, the methyl group at the C2 position is often more reactive towards certain transformations due to its proximity to the nitrogen atom. For instance, in oxidative conversions of similar alkylpyridines, the substituent at the 2-position shows increased reactivity.[5] Steric hindrance also plays a significant role; the C2-methyl and C6-ethyl groups will experience different steric environments, which can be exploited with bulky reagents.
Q3: What are the common side products when performing oxidation reactions on this compound?
A3: Oxidation can occur at the nitrogen atom to form the N-oxide, or at the alkyl side chains.[1][2] Over-oxidation of the alkyl groups can lead to the formation of corresponding carboxylic acids.[6] In the case of 2-methyl-5-ethylpyridine, a structurally similar compound, intermediates such as 2-methyl-5-acetylpyridine have been identified during vapor-phase oxidation.[5] Therefore, for this compound, one could expect a mixture of the N-oxide, and various oxidation products of the methyl and ethyl groups, including aldehydes, ketones, and carboxylic acids.
Q4: Can I use Friedel-Crafts alkylation or acylation on this compound?
A4: Friedel-Crafts reactions are generally not successful with pyridine and its derivatives. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, which deactivates the ring towards electrophilic attack.[7]
Troubleshooting Guides
Issue 1: Low Selectivity in C-H Alkylation
Problem: Attempting a direct C-H alkylation (e.g., Minisci-type reaction) results in a mixture of isomers, with functionalization at both the C4 and C5 positions, as well as potential side reactions at the alkyl groups.
Troubleshooting Steps:
-
Employ a Blocking Group: To achieve C4 selectivity, the more reactive C2 and C6 positions can be sterically hindered. In the case of this compound, the C6 position is already substituted. For enhanced C4 selectivity, a blocking group can be introduced at the nitrogen atom. For example, a maleate-derived blocking group has been shown to direct Minisci-type alkylation specifically to the C4 position.[8][9]
-
Optimize Catalyst and Reaction Conditions: Photocatalytic methods have demonstrated high regioselectivity in pyridine functionalization.[10][11] The choice of photocatalyst and solvent can influence the reaction outcome. For instance, site-selectivity between C2 and C4 acylation of pyridinium salts has been achieved by switching between N-methoxypyridinium and N-aminopyridinium salts.[11][12]
-
Control Radical Precursor Concentration: In radical reactions, maintaining a low concentration of the radical precursor can help minimize side reactions and improve selectivity.
Logical Workflow for Troubleshooting Low Alkylation Selectivity
Caption: Troubleshooting workflow for improving C-H alkylation selectivity.
Issue 2: Uncontrolled Oxidation
Problem: Oxidation of an alkyl side chain results in a mixture of products, including N-oxide formation and over-oxidation to carboxylic acids.
Troubleshooting Steps:
-
N-Oxide Formation as a Strategy: Consider forming the pyridine N-oxide first. This can alter the reactivity of the ring and the side chains. The N-oxide can then be used to direct subsequent reactions before being reduced back to the pyridine.
-
Choice of Oxidant: The choice of oxidizing agent is critical. Milder, more selective oxidants should be tested. For N-oxidation, peracids are commonly used.[1] For selective side-chain oxidation, catalytic methods using air or oxygen under controlled conditions can be more selective than strong stoichiometric oxidants like KMnO₄.[13]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction at the desired intermediate stage (e.g., alcohol or aldehyde/ketone) and prevent over-oxidation.
Signaling Pathway for Controlled Oxidation
Caption: Pathways for the selective oxidation of this compound.
Quantitative Data
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines
Data extrapolated from a study on related pyridine derivatives to illustrate the effect of substituents on regioselectivity.[14]
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer |
| -COOCH₃ | Dichloromethane | 16 : 1 |
| -COOCH₃ | Acetonitrile | 9 : 1 |
| -COOCH₃ | DMSO | 1 : 2 |
| -CN | Acetonitrile | 1 : 9 |
| -CF₃ | Acetonitrile | 1 : 9 |
Table 2: C4-Selective Alkylation of Pyridines via a Maleate Blocking Group Approach
Yields for a two-step process: blocking group installation followed by Minisci reaction.[8]
| Pyridine Substrate | Carboxylic Acid | C4-Alkylated Product Yield |
| Pyridine | Cyclohexanecarboxylic acid | 75% |
| Pyridine | Pivalic acid | 70% |
| 4-Methylpyridine | Adamantane-1-carboxylic acid | 65% |
| Pyridine | Boc-proline | 55% |
Experimental Protocols
Protocol 1: Selective N-Oxidation of a Polysubstituted Pyridine
This protocol is based on a general method for the catalyst-free oxidation of pyridine derivatives.[15]
Materials:
-
This compound
-
1,1,2,2-tetrahydroperoxy-1,2-diphenylethane (oxidant)
-
Solvent (e.g., dichloromethane, if needed, though the reaction can be solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 mmol) in the chosen solvent (or neat), add the oxidant (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound N-oxide.
Experimental Workflow for N-Oxidation
Caption: General experimental workflow for the N-oxidation of this compound.
Protocol 2: C4-Selective Minisci-Type Alkylation using a Blocking Group
This protocol is adapted from a method developed for the regioselective C4-alkylation of pyridines.[8][9]
Step A: Installation of the Blocking Group
-
React this compound with maleic acid to form the corresponding pyridinium salt.
-
Esterify the carboxylic acid groups of the adduct (e.g., using ethanol and an acid catalyst) to form the stable diethyl ester pyridinium salt. This salt is often crystalline and can be isolated.
Step B: C4-Alkylation
-
In a suitable solvent (e.g., a 1:1 mixture of 1,2-dichloroethane and water), dissolve the pyridinium salt from Step A (1 equiv), the desired carboxylic acid (2 equiv), and a catalytic amount of silver nitrate (e.g., 20 mol%).
-
Add an oxidant such as ammonium persulfate (2 equiv).
-
Heat the reaction mixture (e.g., to 50 °C) for several hours, monitoring by LC-MS.
-
After the reaction is complete, cool to room temperature and perform a work-up to isolate the C4-alkylated pyridinium salt.
Step C: Removal of the Blocking Group
-
Dissolve the product from Step B in a suitable solvent and treat with a base (e.g., DBU) to remove the blocking group.
-
Purify the resulting 4-alkyl-6-ethyl-2,3-dimethylpyridine by column chromatography.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. youtube.com [youtube.com]
- 5. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. 2-Ethyl-3,5-dimethylpyridine | 1123-96-2 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Ethyl-2,3-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6-Ethyl-2,3-dimethylpyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic solutions?
A1: Pyridine and its alkylated derivatives are generally considered to be stable in acidic solutions under standard laboratory conditions. The pyridine ring is robust, particularly against non-oxidizing acids. The primary interaction in an acidic medium is the protonation of the basic nitrogen atom to form a pyridinium salt. This salt formation does not typically lead to the degradation of the core heterocyclic structure.
Q2: What factors can influence the stability of this compound under acidic stress?
A2: Several factors can impact the stability of this compound under acidic conditions:
-
Acid Strength and Concentration: Stronger acids and higher concentrations increase the likelihood of potential degradation, although the pyridine ring itself is quite resistant.
-
Temperature: Elevated temperatures can accelerate degradation processes. Forced degradation studies often employ higher temperatures to deliberately induce and identify potential degradation products.
-
Presence of Oxidizing Agents: While generally stable to acids, the presence of oxidizing agents in an acidic medium could lead to the oxidation of the alkyl side chains (ethyl and methyl groups).
-
Duration of Exposure: Prolonged exposure to harsh acidic conditions can increase the extent of degradation.
Q3: Are there any known incompatible acidic reagents for this compound?
Q4: What is a forced degradation study and why is it relevant for this compound?
A4: A forced degradation study (or stress testing) is an essential part of the drug development process where a substance is intentionally exposed to conditions more severe than accelerated stability testing.[1][2][3] These conditions include heat, light, humidity, oxidation, and a range of pH values.[1] The goal is to identify potential degradation products and understand the degradation pathways of the molecule.[1][2] This information is crucial for developing stable formulations and establishing appropriate storage conditions. For this compound, a forced degradation study under acidic conditions would help to confirm its stability profile and identify any potential liabilities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak observed in HPLC analysis after acidic workup. | Potential degradation of this compound. | 1. Confirm the identity of the new peak using LC-MS. 2. Re-evaluate the acidic conditions used (acid concentration, temperature, and duration). Consider using milder conditions if degradation is undesirable. 3. Perform a forced degradation study under controlled conditions to systematically identify degradation products. |
| Low recovery of this compound after extraction from an acidic solution. | Incomplete extraction due to the formation of the water-soluble pyridinium salt. | 1. Before extraction with an organic solvent, adjust the pH of the aqueous solution to be basic (pH > 8) to deprotonate the pyridinium ion and increase its solubility in the organic phase. 2. Use a more polar organic solvent for extraction if the protonated form must be extracted. |
| Discoloration of the solution when heating this compound in a strong acid. | Possible onset of degradation or reaction with impurities. | 1. Analyze a sample of the discolored solution by a suitable analytical technique (e.g., HPLC, GC-MS) to check for the presence of new compounds. 2. Ensure the purity of the starting material and the acid. 3. If possible, conduct the reaction under an inert atmosphere to prevent oxidation, which can sometimes be catalyzed by acid and heat. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution, in line with ICH guidelines.[4][5][6]
Objective: To evaluate the stability of this compound under acidic stress and to identify any potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Stress:
-
In separate reaction vessels, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
A control sample should be prepared by adding the stock solution to an equal volume of water.
-
Heat the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). The exact temperature and duration may need to be adjusted based on the observed stability.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Cool the aliquot to room temperature and neutralize it with an appropriate amount of NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column is often a good starting point for pyridine derivatives. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffer.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.
-
Characterize any significant degradation products using LC-MS to determine their mass and propose potential structures.
-
Table 1: Summary of Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 60-80°C).[4][6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperatures.[4][6] |
| Oxidation | 3-30% Hydrogen peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Heating the solid substance or a solution at temperatures above accelerated stability testing conditions (e.g., >50°C). |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. |
Visualizations
Logical Workflow for Acid Stability Testing
Caption: A flowchart illustrating the key steps in performing an acid stability study.
Potential Degradation Pathway under Forcing Conditions
Caption: A diagram showing the likely initial protonation and potential, though less probable, degradation pathways under severe acidic and oxidative stress.
References
- 1. Pyridine, 6-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the major microbial degradation pathways for substituted pyridines?
A1: Substituted pyridines are primarily degraded by microorganisms through aerobic pathways. A common mechanism involves the initial hydroxylation of the pyridine ring, followed by ring cleavage. For many simple pyridine derivatives, such as hydroxypyridines and pyridinecarboxylic acids, degradation proceeds via hydroxylated intermediates.[1][2][3][4][5] One well-characterized route is the maleamate pathway, where pyridine derivatives are converted to 2,5-dihydroxypyridine, which is then further metabolized.[6] Some degradation pathways are initiated by monooxygenases that catalyze the hydroxylation.[6][7] In some cases, degradation can be initiated by a dioxygenase.[8]
Q2: What are the key enzymes involved in the microbial degradation of pyridines?
A2: Several key enzymes are involved in the breakdown of pyridine rings. Flavin-dependent monooxygenases are crucial for the initial oxidative cleavage of the pyridine ring in some bacteria, such as Arthrobacter sp.[9][10][11] These enzymes can perform an oxidative cleavage without prior reduction or hydroxylation of the heterocycle.[9][10][11] Other important enzymes include dehydrogenases, amidohydrolases, and succinate semialdehyde dehydrogenase, which participate in the subsequent steps of the degradation pathway.[9][10][11] For some substituted pyridines, multicomponent molybdenum-containing monooxygenases are responsible for hydroxylations at the ortho position of the pyridine ring.[7]
Q3: How do different substituents on the pyridine ring affect its degradation?
A3: The nature and position of substituents on the pyridine ring significantly influence its biodegradability.[1][5] Generally, pyridine carboxylic acids and mono-hydroxypyridines show higher transformation rates compared to methylpyridines, aminopyridines, and halogenated pyridines.[12] For instance, the presence of electron-withdrawing groups like halogens can make the pyridine ring more resistant to electrophilic attack by microbial oxygenases. The position of the substituent also plays a role; for example, ortho and para oxidations can be more difficult than meta oxidations due to the uneven electron density distribution in the pyridine ring.[7]
Q4: What are the common abiotic degradation pathways for substituted pyridines?
A4: Besides microbial breakdown, substituted pyridines can also be degraded through abiotic processes. Photodegradation, or breakdown by light, is a significant abiotic pathway, particularly in aqueous environments.[1][5] Advanced oxidation processes (AOPs), such as those involving UV radiation in the presence of a catalyst (e.g., Pt-ZnO), can effectively degrade pyridines.[7] Chlorination is another abiotic process that can degrade pyridines, for example in water distribution systems.[13] The rate and products of these abiotic degradation pathways are influenced by factors such as pH, the presence of catalysts, and the specific substituents on the pyridine ring.[7][13]
Q5: What are the typical intermediate products formed during the degradation of substituted pyridines?
A5: The degradation of substituted pyridines often proceeds through a series of intermediate products. In many microbial pathways, hydroxylated pyridines, such as dihydroxypyridines, are common intermediates.[2][3][4][6] For example, the degradation of 2-hydroxypyridine can lead to the formation of 2,5-dihydroxypyridine, which is then channeled into the maleamate pathway.[6] In the degradation of unsubstituted pyridine by Arthrobacter sp., intermediates such as (Z)-N-(4-oxobut-1-enyl)formamide and (Z)-4-formamidobut-3-enoic acid have been identified.[9][11] Abiotic degradation can also produce a variety of intermediates. For instance, the photodegradation of 2-chloropyridine can yield products like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[14]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation of the substituted pyridine is observed. | The microbial culture may not have the appropriate enzymes. The substituted pyridine may be toxic to the microorganisms at the tested concentration. Experimental conditions (pH, temperature) are not optimal. | Use a known pyridine-degrading microbial strain for comparison. Perform a toxicity assay to determine the inhibitory concentration of the compound. Optimize pH and temperature for microbial growth and degradation activity.[1][15] |
| Degradation starts but then stops. | Accumulation of toxic intermediates. Depletion of essential nutrients in the medium. Change in pH of the medium due to metabolic activity. | Identify potential inhibitory intermediates using analytical techniques like LC-MS. Replenish essential nutrients in the culture medium. Monitor and buffer the pH of the growth medium. |
| Inconsistent degradation rates between replicates. | Inoculum size is not uniform. Incomplete dissolution or uneven distribution of the substituted pyridine. Variation in aeration or mixing. | Ensure a standardized and homogeneous inoculum is used for all replicates. Thoroughly dissolve the substrate in the medium before inoculation. Maintain consistent agitation and aeration across all experimental setups. |
| Difficulty in isolating pyridine-degrading microorganisms. | Enrichment culture conditions are not selective enough. The target microorganisms are slow-growing. The environmental sample has a low abundance of pyridine degraders. | Gradually increase the concentration of the target pyridine as the sole carbon and nitrogen source in the enrichment medium.[9] Increase the incubation time for enrichment cultures. Screen a wider variety of environmental samples from contaminated sites. |
Analytical Methods (HPLC/LC-MS, GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC/LC-MS. | Inappropriate mobile phase pH for the analyte's pKa. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a mobile phase modifier to reduce secondary interactions. Inject a smaller sample volume or a more dilute sample. |
| Irreproducible retention times in HPLC/LC-MS. | Fluctuation in mobile phase composition. Temperature variations. Column degradation. | Ensure proper mixing and degassing of the mobile phase.[16][17] Use a column oven to maintain a constant temperature.[16] Flush the column with a strong solvent or replace it if it's old. |
| Unexpected peaks in the chromatogram. | Contamination from the sample, solvent, or glassware. Formation of degradation intermediates. Carryover from previous injections. | Run a blank to identify the source of contamination. Analyze samples at different time points to track the formation of intermediates.[3] Implement a thorough needle wash protocol between injections. |
| Low sensitivity or no peak detected in GC-MS. | Analyte is not volatile enough or is thermally labile. Poor ionization in the mass spectrometer. Matrix effects suppressing the signal. | Consider derivatization to increase volatility and thermal stability. Optimize the ion source parameters (e.g., temperature, electron energy). Use a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. |
| Difficulty in identifying unknown metabolites. | Insufficient mass spectral data for library matching. Co-elution of multiple compounds. | Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. Optimize the chromatographic method to improve the separation of metabolites. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Pyridine Degradation by Rhodococcus sp. KDPy1 [1]
| Parameter | Value | Pyridine Degradation Rate (%) |
| Temperature (°C) | 20 | < 20 |
| 25 | ~40 | |
| 30 | ~60 | |
| 37 | ~80 | |
| 42 | ~60 | |
| pH | 5 | ~30 |
| 6 | ~50 | |
| 7 | ~75 | |
| 8 | ~75 | |
| 9 | ~60 | |
| 10 | < 40 |
Table 2: Degradation Rates of Pyridine by Gemmobacter sp. ZP-12 at Different Initial Concentrations [18]
| Initial Pyridine Concentration (mg/L) | Degradation Rate (mg/L/h) |
| 100 | 2.90 ± 0.17 |
| 500 | 13.72 ± 0.21 |
| 1000 | 20.40 ± 0.24 |
| 1500 | 31.09 ± 0.26 |
| 2000 | 27.63 ± 0.17 |
Experimental Protocols
Protocol 1: Isolation of Pyridine-Degrading Bacteria
This protocol outlines the steps for enriching and isolating bacteria capable of degrading a specific substituted pyridine from an environmental sample.
-
Sample Collection: Collect soil or sludge samples from a site contaminated with pyridine or related compounds.
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM) with the target substituted pyridine as the sole source of carbon and nitrogen.
-
Add a small amount of the environmental sample to the MSM.
-
Incubate the culture under appropriate aerobic conditions (e.g., 30°C with shaking).
-
Periodically transfer an aliquot of the culture to fresh MSM with a gradually increasing concentration of the substituted pyridine to select for highly efficient degraders.[9]
-
-
Isolation of Pure Cultures:
-
After several rounds of enrichment, plate serial dilutions of the culture onto solid MSM agar plates containing the substituted pyridine.
-
Incubate the plates until distinct colonies appear.
-
Pick individual colonies and re-streak them on fresh plates to ensure purity.
-
-
Confirmation of Degradation Ability:
-
Inoculate the pure isolates into liquid MSM containing the substituted pyridine.
-
Monitor the disappearance of the pyridine compound over time using an appropriate analytical method (e.g., HPLC or spectrophotometry).
-
Protocol 2: Analysis of Pyridine Metabolites by LC-MS
This protocol provides a general workflow for the identification of intermediate metabolites produced during the microbial degradation of a substituted pyridine.
-
Sample Preparation:
-
Collect culture samples at different time points during the degradation experiment.
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
LC-MS Analysis:
-
Inject the filtered supernatant into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable HPLC column (e.g., C18) and a mobile phase gradient to achieve good separation of the parent compound and its metabolites.
-
Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of potential metabolites.[11]
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of potential intermediates based on known degradation pathways.
-
For unknown peaks, analyze the mass spectra to determine the molecular weight and fragmentation pattern.
-
Use high-resolution mass spectrometry to obtain accurate mass data for elemental composition determination.
-
Compare the fragmentation patterns with online databases or known standards to identify the metabolites.
-
Visualizations
Caption: Microbial degradation pathway of unsubstituted pyridine by Arthrobacter sp.[9][10][11]
Caption: Experimental workflow for the isolation of pyridine-degrading bacteria.
Caption: Simplified photodegradation pathway of 2-chloropyridine leading to genotoxic intermediates.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. uludag.edu.tr [uludag.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iwaponline.com [iwaponline.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 13. Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting common issues in pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting
This section covers broad issues that can apply to various pyridine synthesis methods.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Optimization of these parameters is often necessary for different substrates.[1][2] For instance, some reactions benefit from higher temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent byproduct formation.[3]
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider catalyst deactivation due to poisoning or sintering.[4][5] Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria.[6] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.
Q2: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?
A2: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts. Common purification techniques include:
-
Acid-Base Extraction: Since pyridine is a base, you can often use an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities.[7] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[8][9][10]
-
Chromatography: Column chromatography is a versatile technique for separating pyridine compounds. However, tailing can be an issue on silica gel due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Specialized Techniques: For complex mixtures, techniques like pH-zone-refining counter-current chromatography can be employed for efficient separation.[11]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in pyridine synthesis can lead to safety hazards and the formation of degradation products. To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help to control the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[3]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in pyridine synthesis.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines.[12][13][14]
Frequently Asked Questions (Hantzsch Synthesis)
Q1: The aromatization of my dihydropyridine intermediate is inefficient. What are some alternative oxidizing agents?
A1: The final oxidation step is crucial for obtaining the desired pyridine product. While classical oxidants like nitric acid are used, they can sometimes lead to low yields or side reactions.[12][15] Milder and more efficient conditions have been developed, including:
-
Iodine in refluxing methanol[12]
-
Chromium dioxide (CrO₂)[12]
-
Potassium permanganate (KMnO₄)[12]
-
Manganese dioxide (MnO₂)[12]
-
Ferric chloride (FeCl₃)[12]
-
Photochemical conditions using UV or visible light[12]
Q2: I am observing significant amounts of side products in my Hantzsch reaction. What are the likely culprits?
A2: Side product formation in the Hantzsch synthesis can arise from several competing reaction pathways. The mechanism can be complex, with at least five proposed pathways.[12] Common side products can result from:
-
Self-condensation of the β-keto ester.
-
Michael addition of the enamine to the Knoevenagel condensation product before cyclization.
-
Incomplete reaction leading to the presence of intermediates in the final product mixture.
To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the order of reagent addition.
Optimization of Hantzsch Synthesis
The following table summarizes the effect of different reaction parameters on the yield of a model Hantzsch reaction.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) | Gallium(III) triflate | Low | [12] |
| (ultrasonic irradiation) | 96 | [1] | |||
| Solvent | Ethanol | Water (in micelles) | Methanol | Variable | [1][12] |
| Temperature | Reflux | Room Temperature | 70 °C | Optimized | [1][12] |
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.[13]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[13]
-
Isolation of Dihydropyridine: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.
-
Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., nitric acid or one of the alternatives mentioned above) portion-wise while monitoring the reaction by TLC.
-
Final Workup and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to yield highly substituted pyridines.[16][17][18]
Frequently Asked Questions (Kröhnke Synthesis)
Q1: My Kröhnke synthesis is giving a low yield of the desired pyridine. What is a common point of failure?
A1: A common issue is the incomplete cyclization and aromatization of the 1,5-dicarbonyl intermediate.[16] This intermediate is formed after the initial Michael addition. To drive the reaction to completion:
-
Ensure an adequate amount of the nitrogen source: Ammonium acetate is frequently used and promotes the ring-closure step.[17][18]
-
Optimize the reaction temperature: The reaction is often carried out in refluxing glacial acetic acid or methanol, and the temperature needs to be high enough to facilitate the dehydration and aromatization steps.[16]
Q2: I am isolating a significant amount of a Michael adduct instead of the final pyridine. How can I favor cyclization?
A2: The formation of the Michael adduct is a key step, but its conversion to the pyridine is essential.[16] To promote the subsequent cyclization:
-
Increase the reaction time or temperature to provide the necessary energy for the cyclization and elimination steps.
-
Choice of solvent: Glacial acetic acid can act as both a solvent and a catalyst for the dehydration steps.[16]
-
Ammonia source: Using a sufficient excess of ammonium acetate can help push the equilibrium towards the cyclized product.
Kröhnke Synthesis Logical Pathway
This diagram illustrates the key stages and potential issues in the Kröhnke synthesis.
Caption: Key steps and potential failure points in the Kröhnke synthesis.
Bönnemann Cyclization
This method involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, typically catalyzed by a transition metal complex, to form a pyridine.[19][20][21]
Frequently Asked Questions (Bönnemann Cyclization)
Q1: The Bönnemann cyclization is not proceeding. What could be the issue with my catalyst?
A1: The catalytic activity in Bönnemann cyclizations is highly dependent on the cobalt or nickel catalyst used.[20][21] Potential issues include:
-
Catalyst Precursor: The choice of the cobalt precursor and ligands is critical for catalytic activity.
-
Catalyst Deactivation: The active catalytic species can be sensitive to air and moisture. Ensure the reaction is performed under inert atmosphere with dry solvents. The catalyst can also be deactivated by impurities in the substrates.[4]
-
Reaction Conditions: The temperature and pressure can significantly influence the catalytic cycle.
Q2: My Bönnemann cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: When using unsymmetrical alkynes, the formation of different regioisomers is a common challenge.[19] To improve regioselectivity:
-
Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can influence the way the alkynes and nitrile coordinate, thereby directing the regioselectivity.
-
Substrate Control: In some cases, using a nitrile with a coordinating group can help direct the cycloaddition.
-
Reaction Parameters: Fine-tuning the reaction temperature and solvent may favor the formation of one regioisomer over another.[22]
Experimental Protocol: General Procedure for Bönnemann Cyclization
This is a generalized protocol and requires specific adaptation based on the chosen catalyst system and substrates.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the active catalyst. This often involves the reduction of a metal salt (e.g., Co(OAc)₂) in the presence of a ligand (e.g., bipyridine) and a reducing agent (e.g., zinc powder).[23]
-
Reaction Setup: To the activated catalyst, add the alkyne (2 equivalents) and the nitrile (1 equivalent) in a dry, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature. The reaction progress can be monitored by GC-MS or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture, filter off the catalyst residues, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to isolate the substituted pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pyridine [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 9. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Pyridine Synthesis | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Kröhnke Pyridine Synthesis [drugfuture.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. ijnrd.org [ijnrd.org]
- 21. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 22. baranlab.org [baranlab.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Ethyl-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Ethyl-2,3-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted reagents from the synthesis process.
-
Isomeric Impurities: Other isomers of ethyl-dimethylpyridine that may form during synthesis, such as 3-Ethyl-2,6-dimethylpyridine or 6-Ethyl-2,4-dimethylpyridine.
-
Related Pyridine Derivatives: Homologues like picolines and lutidines can be present.[1]
-
By-products: Compounds formed from side reactions during synthesis. The specific by-products will depend on the synthetic route employed.
-
Water: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[1]
-
Solvents: Residual solvents used in the synthesis or initial purification steps.
Q2: What methods can be used to determine the purity of this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile impurities and identify them based on their mass spectra. The NIST WebBook provides gas chromatography data for this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can help identify and quantify impurities by comparing the integrals of the impurity peaks to the product peaks.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the sample.
Q3: Which purification method is most suitable for removing isomeric impurities?
A3: Fractional distillation is often the most effective method for separating isomers with different boiling points. For isomers with very close boiling points, preparative chromatography (gas or liquid) or crystallization of salts (e.g., picrates or oxalates) might be necessary for achieving high purity.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of product from a close-boiling impurity.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Increase the reflux ratio to improve separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue 2: Bumping or unstable boiling.
-
Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring.
-
Solution:
-
Use a heating mantle with a stirrer for uniform heating.
-
Add fresh boiling chips or a magnetic stir bar before starting the distillation.
-
Ensure the heating rate is not too high.
-
Issue 3: Flooding of the distillation column.
-
Possible Cause: Excessive boil-up rate, causing liquid to be carried up the column by the vapor flow.
-
Solution:
-
Reduce the heating rate to decrease the vapor velocity.
-
Check for any blockages in the column or condenser.
-
Issue 4: Weeping or dumping of the column.
-
Possible Cause: The vapor velocity is too low to hold up the liquid on the trays or packing.
-
Solution:
-
Increase the heating rate to increase the boil-up rate.
-
Ensure the column is not channeling, which can be caused by improper packing.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities (streaking or overlapping bands).
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Poorly packed column.
-
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation (Rf value of the product around 0.3-0.4).
-
Reduce the amount of crude material loaded onto the column.
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Issue 2: The product does not elute from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 3: Cracking or channeling of the silica gel bed.
-
Possible Cause:
-
The column has run dry.
-
The solvent polarity was changed too abruptly.
-
-
Solution:
-
Always keep the silica gel bed covered with solvent.
-
When changing to a more polar solvent system, do so gradually.
-
Data Presentation
The following table provides an example of how to present quantitative data for the purification of this compound.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 92.5 | 99.2 | 85 | Isomeric pyridines, lower boiling point solvents |
| Column Chromatography | 92.5 | 98.5 | 70 | Non-volatile by-products, polar impurities |
| Recrystallization (as picrate salt) | 98.0 | >99.8 | 60 | Trace isomers and other basic impurities |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Drying: Dry the crude this compound over anhydrous potassium hydroxide (KOH) or magnesium sulfate (MgSO₄) overnight. Filter to remove the drying agent.
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are well-sealed.
-
Distillation: Heat the flask containing the dried crude product in a heating mantle.
-
Fraction Collection: Collect the fractions based on the boiling point. The boiling point of this compound is approximately 195-196 °C at atmospheric pressure. Discard the initial forerun and the final high-boiling residue.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with the least polar solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
Optimizing reaction conditions for substituted pyridine synthesis
<Technical Support Center: Optimizing Substituted Pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable classical synthesis method for my target substituted pyridine?
A1: The choice of synthesis route depends heavily on the desired substitution pattern and available starting materials.
-
Hantzsch Synthesis: Ideal for producing symmetrically substituted 1,4-dihydropyridines, which can then be oxidized to pyridines.[1][2] It's a multicomponent reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2]
-
Guareschi-Thorpe Synthesis: This method is effective for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[3] Recent advancements have made this an eco-friendly option using aqueous media.[4][5]
-
Ciamician-Dennstedt Rearrangement: This reaction facilitates the ring expansion of pyrroles into 3-halogenated pyridines using a dihalocarbene.[6][7] It is generally limited to producing halo-substituted pyridines and can have low yields due to side reactions.[8]
Troubleshooting Guide for Common Synthesis Issues
Issue 1: Low or No Product Yield
Q: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in Hantzsch synthesis are a common issue and can stem from several factors.[2] Classical methods often suffer from long reaction times and harsh conditions.[2] Here are key parameters to investigate:
-
Solvent and Temperature: The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like ethanol often improve the process.[9] Studies have shown that optimizing the temperature is crucial; for instance, in one tetrahydrodipyrazolo pyridine synthesis, 76°C was found to be optimal, with higher temperatures reducing efficiency.[10] Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times by allowing for rapid and uniform heating to higher temperatures.[9]
-
Catalyst: The reaction can be catalyzed by acids. Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to produce yields of up to 96%.[2] For gas-phase industrial syntheses, zeolites like HZSM-5 are effective catalysts.[11][12]
-
Reaction Conditions: Solvent-free conditions or using aqueous micelles can provide greener and more efficient alternatives to traditional organic solvents.[13][14]
Below is a troubleshooting workflow to address low yield issues.
Data on Solvent and Temperature Effects
The following table summarizes the impact of different solvents and temperatures on the yield of a model pyridine synthesis, illustrating the importance of optimizing these parameters.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Toluene-AcOH (5:1) | 140 | 5 | 74 | [9] |
| 2 | Ethanol-AcOH (5:1) | 120 | 5 | 86 | [9] |
| 3 | Water | Reflux | 30 | 70 | [10] |
| 4 | Ethanol | Reflux | 30 | 97 | [10] |
| 5 | Solvent-Free | Room Temp | 120 | 95 | [13] |
Issue 2: Significant Byproduct Formation
Q: My reaction produces a complex mixture of products, making purification difficult. How can I improve selectivity?
A: Byproduct formation often arises from competing reaction pathways or subsequent degradation of the desired product.
-
Control Intermediates: In the Hantzsch synthesis, the mechanism involves several intermediates.[2][15] Controlling the formation of the initial Knoevenagel condensation product and the enamine can steer the reaction toward the desired dihydropyridine.
-
Aromatization Step: The oxidation of the intermediate 1,4-dihydropyridine to the final pyridine product can be a source of byproducts if the oxidant is too harsh.[2] While strong oxidants like CrO₃ and KMnO₄ are used, milder conditions using reagents like ferric chloride or simply air can offer cleaner conversions.[2]
-
Purification Strategy: If byproducts are unavoidable, alternative purification methods may be necessary. While column chromatography is common, fractional crystallization or distillation can sometimes be more effective for separating closely related pyridine homologues.[16][17]
The diagram below illustrates the decision process for selecting a synthesis method based on the target pyridine's substitution pattern, which can help minimize unwanted isomers from the start.
Experimental Protocols
Protocol: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is adapted from procedures that utilize microwave irradiation to improve reaction efficiency.[9]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2.2 mmol)
-
Nitrogen Source (e.g., ammonium acetate, 1.5 mmol)
-
Solvent (e.g., Ethanol, 2 mL)
-
Catalyst (e.g., Glacial Acetic Acid, 1-2 drops)
-
Microwave synthesizer with sealed reaction vessels
Procedure:
-
To a sealed microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (2 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 5-10 minutes).[9] The internal temperature and pressure should be monitored by the instrument's sensors.
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Partition the residue between a saturated aqueous NaHCO₃ solution and an organic solvent like dichloromethane (CH₂Cl₂).
-
Separate the layers and extract the aqueous layer with additional portions of CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude 1,4-dihydropyridine product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[18]
Aromatization to Pyridine (Optional Subsequent Step):
-
Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., methanol).
-
Add an oxidizing agent (e.g., 1.1 equivalents of iodine) and reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent.
-
Perform an appropriate aqueous workup to remove the oxidant and purify the resulting pyridine derivative.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 8. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 6-Ethyl-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-2,3-dimethylpyridine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and industrially relevant method for synthesizing substituted pyridines like this compound is the Chichibabin Pyridine Synthesis .[1][2][3] This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives.[1][2] For this compound, suitable starting materials would typically be a mixture of aldehydes and/or ketones that can provide the required carbon skeleton, such as crotonaldehyde and 2-pentanone, in the presence of an ammonia source and often a catalyst.
Q2: What are the typical byproducts observed in the synthesis of this compound?
A2: Byproduct formation is a common issue in Chichibabin-type syntheses, often leading to reduced yields of the desired product.[2] The primary byproducts encountered during the synthesis of this compound are expected to be:
-
Isomeric Pyridines: Positional isomers are very common byproducts. For instance, in the synthesis of the related 2-ethyl-3,5-dimethylpyridine, byproducts such as 4-ethyl-3,5-dimethylpyridine and 3,4-dimethylpyridine have been reported.[4] Therefore, for the synthesis of this compound, one might expect the formation of other ethyl-dimethylpyridine isomers.
-
Over-alkylation or Under-alkylation Products: Depending on the stoichiometry and reactivity of the starting materials, pyridines with different alkylation patterns can be formed.
-
Secondary Amines: The reaction of ammonia with carbonyl compounds can sometimes lead to the formation of secondary amine byproducts.[2]
-
Polymeric Materials: Aldehyd and ketone self-condensation can lead to the formation of polymeric or tar-like substances, especially at elevated temperatures.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include:
-
Stoichiometry Control: Precise control over the molar ratios of the carbonyl compounds and ammonia is crucial.
-
Temperature and Pressure Management: Chichibabin syntheses are often carried out at elevated temperatures and pressures. Optimizing these parameters can favor the formation of the desired product over side reactions.
-
Catalyst Selection: The use of appropriate catalysts, such as metal oxides or zeolites, can improve the selectivity of the reaction.[1]
-
Gradual Addition of Reagents: Slow and controlled addition of one or more reactants can help to maintain low concentrations of reactive intermediates, thus reducing the likelihood of side reactions.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of the reaction mixture, including the desired product and various byproducts.[5][6][7] The mass spectra of isomeric pyridines can be very similar, so retention indices are often used for unambiguous identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to distinguish between different isomers based on their unique chemical shifts and coupling patterns.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for monitoring the reaction progress and for purification of the final product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Non-optimal reaction temperature or pressure.- Incorrect stoichiometry of reactants.- Catalyst deactivation or inappropriate catalyst.- Significant formation of polymeric byproducts. | - Systematically vary the temperature and pressure to find the optimal conditions.- Carefully control the molar ratios of the starting aldehydes/ketones and ammonia.- Screen different catalysts (e.g., various metal oxides) and ensure the catalyst is active.- Consider a lower reaction temperature or a more controlled addition of reagents to minimize polymerization. |
| Presence of Multiple Isomeric Pyridines | - Lack of regioselectivity in the cyclization step of the Chichibabin synthesis. | - Modify the catalyst to enhance regioselectivity.- Adjust the reaction temperature, as selectivity can be temperature-dependent.- Employ efficient purification techniques such as fractional distillation under reduced pressure or preparative chromatography. |
| Contamination with Secondary Amines | - Incomplete reaction or side reactions involving ammonia. | - Treat the crude product mixture with a dilute acid (e.g., HCl) to form the hydrochloride salts of the pyridine bases. Secondary amines can then be removed by treatment with sodium nitrite, which converts them into non-basic N-nitrosamines, followed by extraction.[2] |
| Formation of Dark, Tarry Residue | - Polymerization of aldehyde starting materials at high temperatures. | - Lower the reaction temperature.- Use a solvent to dilute the reactants.- Implement a gradual addition of the aldehyde to the reaction mixture. |
| Unreacted Starting Materials in Final Product | - Incomplete reaction due to insufficient reaction time or temperature.- Inefficient purification. | - Increase the reaction time or temperature.- Ensure the catalyst is active.- Improve the efficiency of the purification process (e.g., optimize fractional distillation conditions). |
Experimental Protocols
General Protocol for Chichibabin-type Synthesis of this compound
This is a generalized protocol and should be optimized for specific laboratory conditions and safety considerations.
Materials:
-
Crotonaldehyde
-
2-Pentanone
-
Ammonia (aqueous or gas)
-
Catalyst (e.g., alumina, silica-alumina)
-
Solvent (optional, e.g., toluene, xylene)
Procedure:
-
Set up a high-pressure reactor equipped with a stirrer, temperature controller, and pressure gauge.
-
Charge the reactor with the catalyst.
-
A mixture of crotonaldehyde and 2-pentanone in the desired molar ratio is prepared.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The ammonia source is introduced into the reactor.
-
The mixture of carbonyl compounds is fed into the reactor, either all at once or gradually over time.
-
The reactor is heated to the desired temperature (e.g., 200-400 °C) and the pressure is monitored.
-
The reaction is allowed to proceed for a specified time (e.g., 2-8 hours) with continuous stirring.
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The crude product mixture is collected and filtered to remove the catalyst.
-
The organic layer is separated (if an aqueous ammonia solution was used) and washed with water.
-
The crude product is purified by fractional distillation under reduced pressure.
Analytical Characterization:
-
The composition of the crude product and the purity of the final product should be determined by GC-MS and NMR spectroscopy.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Reaction Rate of Pyridine Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyridine alkylation reactions.
Troubleshooting Guides
This section addresses common issues encountered during pyridine alkylation experiments, offering potential causes and solutions to enhance reaction rates and yields.
Issue 1: Low or No Product Yield in N-Alkylation
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of Pyridine | For pyridines with electron-withdrawing groups, consider using a stronger alkylating agent or increasing the reaction temperature. |
| Leaving Group Inefficiency | Ensure a good leaving group is used on the alkylating agent (e.g., I > Br > Cl > OTs). |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine, prolong the reaction time or increase the temperature. For tertiary alkyl halides, be aware of potential elimination side reactions[1]. |
| Solvent Choice | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective. For specific reactions like N-alkylation of 2-pyridones, a micellar system using Tween 20 in water has been shown to enhance rates[2]. |
| Base Incompatibility | When a base is required, ensure it is strong enough to deprotonate the pyridine derivative if necessary, but not so strong as to cause side reactions with the alkylating agent. |
Issue 2: Poor Regioselectivity in C-Alkylation
| Potential Cause | Suggested Solution |
| Mixture of C2, C3, and C4 Isomers | The inherent electronic properties of the pyridine ring favor attack at the C2 and C4 positions. To achieve specific regioselectivity, several strategies can be employed. |
| Controlling C4-Selectivity | - Blocking Groups: Use a removable blocking group on the nitrogen atom, such as a fumarate-derived group, to direct alkylation to the C4 position under Minisci conditions[3][4][5][6][7].- Catalysis: Employ a nickel/Lewis acid cooperative catalyst system to achieve direct C4-selective addition across alkenes and alkynes[8][9][10].- Mechanochemistry: Use mechanochemically activated magnesium metal for a highly regioselective C4-alkylation with alkyl halides[11]. |
| Controlling C2-Selectivity | - Organolithium Reagents: The choice of alkyllithium reagent and solvent can direct selectivity. For example, sec-butyllithium in a THF/toluene mixture promotes C2-alkylation[12].- Pyridine N-Oxides: Photocatalytic methods using pyridine N-oxides can achieve direct C2-alkylation[13]. Reductive alkylation of pyridine N-oxides with Wittig reagents also shows excellent C2 selectivity[14]. |
| Controlling C3-Selectivity | Direct C3-alkylation is challenging. Strategies often involve dearomatization of the pyridine ring followed by functionalization[15]. |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. In some cases, the initial alkylation can create steric hindrance that suppresses further reaction[12]. |
| Elimination (for tertiary alkyl halides) | Tertiary alkyl halides are prone to elimination reactions. It is generally recommended to use primary or secondary alkyl halides for N-alkylation[1]. |
| Acylation (in Minisci reactions) | Depending on the radical source, acylation can be a side reaction. Modifying the reaction conditions, such as the choice of solvent and temperature, can help minimize this[16]. |
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my N-alkylation reaction?
To increase the reaction rate, you can:
-
Use a more reactive alkylating agent with a better leaving group (e.g., alkyl iodide instead of alkyl chloride).
-
Increase the reaction temperature.
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often good choices.
-
For certain substrates, using a phase-transfer catalyst can be beneficial.
Q2: What is the Minisci reaction and why is it used for pyridine alkylation?
The Minisci reaction is a radical substitution that introduces an alkyl group onto an electron-deficient aromatic compound like pyridine[16]. It is particularly useful because it allows for the direct C-H functionalization of the pyridine ring, which is not possible with Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom[16].
Q3: How do I choose the right conditions for regioselective C-alkylation?
The choice of conditions depends on the desired position of alkylation:
-
For C4-alkylation: Consider using a nitrogen blocking group strategy in a Minisci reaction[3][4][7] or a nickel/Lewis acid catalyst system[8][9][10].
-
For C2-alkylation: The use of specific organolithium reagents and solvents[12] or starting from pyridine N-oxides with photocatalysis or Wittig reagents can provide high C2 selectivity[13][14].
-
For C3-alkylation: This is the most challenging and often requires multi-step strategies involving dearomatization of the pyridine ring[15].
Q4: Can I use tertiary alkyl halides for N-alkylation of pyridine?
It is generally not recommended to use tertiary alkyl halides for N-alkylation as they are highly prone to undergoing elimination reactions to form alkenes, rather than the desired substitution product[1]. Primary and secondary alkyl halides are more suitable.
Q5: What are the advantages of using photocatalytic methods for pyridine alkylation?
Photocatalytic methods offer several advantages, including:
-
Mild reaction conditions (often at room temperature).
-
High regioselectivity, particularly for C2-alkylation of pyridine N-oxides[13].
-
Compatibility with a wide range of functional groups.
Data Presentation
Table 1: Effect of Solvent and Alkyllithium Activator on Regioselectivity of Pyridine Alkylation [12]
| Entry | Activator | Solvent | C4-Product Yield (%) | C2-Product Yield (%) |
| 1 | MeLi | THF | 53 | 3 |
| 2 | nBuLi | THF | 45 | 42 |
| 3 | sBuLi | THF | 31 | 63 |
| 4 | tBuLi | THF | 25 | 70 |
| 5 | sBuLi | Toluene | 85 | 10 |
| 6 | sBuLi | n-Hexane | 88 | 8 |
| 7 | sBuLi | THF/Toluene (1:1) | 15 | 81 |
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction with a Blocking Group [4][7]
This protocol describes the C4-alkylation of a pyridine derivative using a fumarate-derived blocking group.
Step 1: Minisci Reaction
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and H₂O (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction progress and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction mixture with dichloromethane (1 mL).
Step 2: Base-promoted Deprotection
-
To the crude alkylated product from Step 1, add DBU (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10. (Note: For base-sensitive substrates, aqueous NaHCO₃ can be used instead of NaOH).
-
Extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Wash the combined organic phases with brine.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by silica gel chromatography to obtain the desired C4-alkylated pyridine.
Protocol 2: N-Alkylation of a 2-Alkoxypyridine on Solid Phase [17]
This protocol describes the N-alkylation of a resin-bound 2-alkoxypyridine.
-
Swell the resin-bound 2-alkoxypyridine (1 equiv) in a suitable solvent (e.g., DMF).
-
Add the alkyl halide (10 equiv).
-
Heat the reaction mixture to either 120 °C for 24 hours (for alkyl halides without α-protons) or 80 °C for 48 hours (for alkyl halides with α-protons).
-
After cooling, transfer the mixture to a filter column.
-
Wash the resin sequentially with DCM (2 x 1 mL), 10% MeOH in DCM (1 mL), MeOH (1 mL), and DCM (2 x 1 mL).
-
Evaporate the solvent from the collected filtrate to obtain the N-alkylated pyridone.
Visualizations
Caption: Mechanism of N-alkylation of pyridine.
Caption: Workflow for regioselective C4-alkylation.
References
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. | Semantic Scholar [semanticscholar.org]
- 14. Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minisci reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during large-scale pyridine synthesis, with a focus on temperature control.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| T-001 | My pyridine yield is significantly lower than expected. | - Incorrect Reaction Temperature: The reaction may be running too hot or too cold. - Poor Heat Distribution: Formation of localized hot or cold spots in the reactor. - Catalyst Deactivation: High temperatures can lead to catalyst coking or sintering.[1][2] | - Verify and Calibrate Temperature Sensors: Ensure accurate temperature readings. - Optimize Heating/Cooling System: Adjust the heating/cooling rate and ensure efficient heat transfer. - Improve Agitation: Enhance mixing to ensure uniform temperature distribution. - Catalyst Regeneration/Replacement: If deactivation is suspected, regenerate or replace the catalyst. |
| T-002 | I am observing a high level of byproducts and impurities. | - Excessive Reaction Temperature: Higher temperatures can favor side reactions, such as dimerization in the Chichibabin synthesis.[3][4] - Insufficient Temperature Control: Temperature fluctuations can lead to the formation of various impurities. | - Lower the Reaction Temperature: Operate within the optimal temperature range for the specific synthesis method. - Implement a More Precise Temperature Control System: Utilize automated control systems to maintain a stable temperature. - Analyze Byproducts: Identify the impurities to understand the underlying side reactions and adjust conditions accordingly. |
| T-003 | The reaction is showing signs of a potential runaway. | - Exothermic Reaction: Many pyridine syntheses are exothermic, and poor heat removal can lead to a rapid increase in temperature and pressure.[5] - Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale of the reaction. | - Immediate Cooling: Activate emergency cooling systems. - Stop Reactant Feed: Halt the addition of reactants to slow down the reaction. - Quench the Reaction: If necessary, introduce a quenching agent to stop the reaction. - Review and Redesign Cooling System: For future runs, ensure the cooling capacity is adequate for the heat generated. |
| T-004 | The catalyst is deactivating faster than expected. | - High Operating Temperature: Elevated temperatures can accelerate catalyst deactivation processes like coking and sintering.[1][2] - Hotspot Formation: Localized high temperatures on the catalyst surface can cause rapid deactivation. | - Optimize Operating Temperature: Lower the temperature to the minimum required for efficient conversion. - Improve Heat Management in the Reactor: Use a reactor design that ensures better heat dissipation, such as a fluidized bed or multitubular reactor. - Monitor Catalyst Activity: Regularly check the catalyst's performance to detect early signs of deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Chichibabin pyridine synthesis on a large scale?
A1: The Chichibabin synthesis is typically carried out in the gas phase at high temperatures, generally ranging from 350°C to 550°C.[3][6][7] The optimal temperature can vary depending on the specific reactants and catalyst used. For instance, the reaction of acetaldehyde and ammonia to produce 2-methylpyridine and 4-methylpyridine is often conducted at 350–500 °C over modified alumina or silica catalysts.[6]
Q2: How does temperature affect the selectivity of the Hantzsch pyridine synthesis?
A2: While the classical Hantzsch synthesis can have drawbacks like long reaction times and harsh conditions, temperature optimization is crucial for improving yield and selectivity.[8] Generally, operating at the lowest effective temperature can minimize the formation of byproducts. Some modern variations of the Hantzsch synthesis can be performed at room temperature using specific catalysts, which significantly improves selectivity.[8] High temperatures can lead to the decomposition of reactants and intermediates, reducing the overall yield of the desired pyridine derivative.
Q3: What are the signs of a thermal runaway in a pyridine synthesis reaction?
A3: Signs of a thermal runaway include a rapid and uncontrolled increase in the reactor temperature and pressure. Other indicators can be an increased rate of gas evolution and changes in the color or viscosity of the reaction mixture. It is crucial to have a robust monitoring and emergency shutdown system in place to prevent catastrophic failure.[5]
Q4: Can microwave-assisted heating be used for large-scale pyridine synthesis to control temperature more effectively?
A4: Microwave-assisted heating has been shown to be effective for pyridine synthesis, particularly for the Hantzsch and Bohlmann-Rahtz methods, offering rapid and uniform heating.[9][10] This can lead to shorter reaction times and improved yields. However, scaling up microwave reactors for large-scale industrial production presents challenges in ensuring even energy distribution and managing safety for highly exothermic reactions. Continuous flow microwave reactors are a promising solution for scaling up.[10]
Quantitative Data on Temperature Effects
The following table summarizes the impact of temperature on key parameters in various pyridine synthesis methods.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Yield (%) | Selectivity | Reference |
| Chichibabin | Acetaldehyde, Ammonia | Modified Alumina/Silica | 350-500 | ~30-40 | Mixture of picolines | [6][7] |
| Hantzsch | Aldehyde, β-ketoester, Ammonia | None (classical) | Reflux | Variable, often low | Moderate | [8] |
| Hantzsch (modified) | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid (ultrasound) | Room Temp | 96 | High | [8] |
| Guareschi-Thorpe | Cyanoacetic ester, Acetoacetic ester, Ammonia | Alcoholic Ammonia | Not specified | Good | High | [11] |
| Kröhnke | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Ammonium acetate | <140 | High | High |
Experimental Protocols
General Protocol for Gas-Phase Chichibabin Pyridine Synthesis
This protocol provides a general outline for the continuous gas-phase synthesis of pyridine and picolines. Disclaimer: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.
1. Catalyst Preparation and Loading:
- The catalyst, typically a modified alumina or silica-alumina, is prepared and activated according to the manufacturer's specifications.
- The catalyst is loaded into a fixed-bed or fluidized-bed reactor.
2. Reactor Heating:
- The reactor is heated to the desired operating temperature, typically between 350°C and 500°C, under a flow of inert gas (e.g., nitrogen).[6]
3. Reactant Feed:
- A gaseous mixture of the aldehyde(s) (e.g., acetaldehyde, formaldehyde), ammonia, and potentially a carrier gas is preheated and fed continuously into the reactor over the catalyst bed.
- The molar ratios of the reactants are critical and must be carefully controlled.
4. Reaction Monitoring:
- The reactor temperature and pressure are continuously monitored. Thermocouples should be placed at multiple points within the catalyst bed to detect any potential hotspot formation.
- The composition of the outlet gas stream is analyzed periodically using online gas chromatography (GC) to monitor conversion and selectivity.
5. Product Collection and Separation:
- The reactor effluent is cooled to condense the pyridine products and unreacted starting materials.
- The liquid product mixture is then separated and purified, typically through fractional distillation.
Visualizations
Logical Flow for Troubleshooting Low Pyridine Yield
Caption: Troubleshooting workflow for low pyridine yield.
Experimental Workflow for Gas-Phase Pyridine Synthesis
Caption: Gas-phase pyridine synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Catalyst Deactivation Kinetics of Pyridine Chlorination-Academax [us.academax.com]
- 3. echemi.com [echemi.com]
- 4. thieme.de [thieme.de]
- 5. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
Validation & Comparative
A Comparative Analysis of the Basicity of Substituted Pyelenes
For Researchers, Scientists, and Drug Development Professionals
The basicity of the pyridine ring is a fundamental property that significantly influences the pharmacokinetic and pharmacodynamic profiles of many pharmaceutical compounds. The ability to modulate this basicity through substitution is a key tool in drug design and optimization. This guide provides a comparative analysis of the basicity of various substituted pyridines, supported by experimental data, to aid in the rational selection of moieties for drug development.
The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa of the conjugate acid, the pyridinium ion, is a direct measure of this basicity. Substituents on the pyridine ring can either increase or decrease the electron density on the nitrogen atom, thereby altering its basicity. Electron-donating groups (EDGs) enhance basicity, while electron-withdrawing groups (EWGs) diminish it.
Quantitative Comparison of pKa Values
The following table summarizes the experimental pKa values for a range of monosubstituted pyridines, categorized by the position of the substituent and its electronic effect. These values represent the pKa of the corresponding pyridinium ion in aqueous solution at or near room temperature.
| Substituent | Position | pKa | Electronic Effect |
| -H | - | 5.23 | Reference |
| Electron-Donating Groups | |||
| -CH₃ (Methyl) | 2 | 5.97 | Inductive (+I) |
| 3 | 5.68 | Inductive (+I) | |
| 4 | 6.02 | Inductive (+I) | |
| -NH₂ (Amino) | 2 | 6.86 | Resonance (+R) > Inductive (-I) |
| 3 | 5.98 | Inductive (-I) > Resonance (+R) | |
| 4 | 9.11 | Resonance (+R) > Inductive (-I) | |
| -OCH₃ (Methoxy) | 2 | 6.58 | Resonance (+R) > Inductive (-I) |
| 3 | 4.88 | Inductive (-I) > Resonance (+R) | |
| 4 | 6.62 | Resonance (+R) > Inductive (-I) | |
| Electron-Withdrawing Groups | |||
| -Cl (Chloro) | 2 | 0.72[1] | Inductive (-I) > Resonance (+R) |
| 3 | 2.84 | Inductive (-I) > Resonance (+R) | |
| 4 | 3.83 | Inductive (-I) > Resonance (+R) | |
| -Br (Bromo) | 2 | 0.90[1] | Inductive (-I) > Resonance (+R) |
| 3 | 2.84 | Inductive (-I) > Resonance (+R) | |
| 4 | 3.81 | Inductive (-I) > Resonance (+R) | |
| -CN (Cyano) | 2 | -0.26 | Inductive (-I), Resonance (-R) |
| 3 | 1.45 | Inductive (-I), Resonance (-R) | |
| 4 | 1.90 | Inductive (-I), Resonance (-R) | |
| -NO₂ (Nitro) | 2 | -0.29 | Inductive (-I), Resonance (-R) |
| 3 | 0.81 | Inductive (-I), Resonance (-R) | |
| 4 | 1.61 | Inductive (-I), Resonance (-R) |
Experimental Protocols
The pKa values presented in this guide are typically determined using one of the following established experimental methods:
Potentiometric Titration
This is a widely used and reliable method for determining pKa values.[2]
Principle: A solution of the substituted pyridine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter as the acid is added. The pKa is the pH at which the pyridine is half-protonated, which corresponds to the midpoint of the titration curve.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted pyridine of known concentration (e.g., 0.01 M) in deionized water. If the compound has low water solubility, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place a known volume (e.g., 25 mL) of the pyridine solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standard acid solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of acid added.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of acid required to reach the equivalence point has been added).
-
Spectrophotometric Method
This method is particularly useful for compounds that have a chromophore that changes its absorbance spectrum upon protonation.
Principle: The absorbance of a solution of the substituted pyridine is measured at a fixed wavelength over a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted pyridine of known concentration in a suitable solvent.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis absorption spectra of the pyridine derivative in a strongly acidic solution (fully protonated form) and a strongly basic solution (free base form).
-
Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
-
Measurement:
-
For each buffer solution, prepare a sample containing a fixed concentration of the pyridine derivative.
-
Measure the absorbance of each sample at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
Visualization of Electronic Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the basicity of the pyridine nitrogen.
Caption: Electronic effects of substituents on pyridine basicity.
References
A Spectroscopic Showdown: Unmasking the Six Isomers of Lutidine
A comprehensive guide comparing the vibrational, magnetic resonance, and electronic spectroscopic signatures of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine. This guide provides researchers, scientists, and drug development professionals with the key data and methodologies to distinguish between these closely related dimethylpyridine isomers.
The six isomers of lutidine, each a dimethyl-substituted pyridine, present a classic chemical challenge: identical molecular formulas and weights, yet distinct physical and chemical properties owing to the varied placement of their two methyl groups. For scientists working with these compounds in fields ranging from pharmaceutical synthesis to materials science, the ability to unequivocally identify the specific isomer in use is paramount. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides a comparative analysis of the lutidine isomers using infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, complete with experimental data and detailed protocols.
Vibrational Spectroscopy: The Fingerprints of Isomers
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for each isomer. The position of the methyl groups significantly influences the C-H bending and ring breathing vibrations, leading to characteristic shifts in peak positions and intensities.
Comparative IR and Raman Data
The following table summarizes the key vibrational frequencies (in cm⁻¹) for the lutidine isomers. These values are indicative and can vary slightly based on the experimental conditions.
| Isomer | Key IR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| 2,3-Lutidine | ~3050 (Ar-H stretch), ~2970 (C-H stretch), ~1590, ~1470, ~1440 (C=C, C=N stretch), ~1030 (ring breathing), ~790, ~740 (C-H out-of-plane bend) | ~3060 (Ar-H stretch), ~2930 (C-H stretch), ~1600 (ring stretch), ~1380 (CH₃ bend), ~1040 (ring breathing), ~800 (ring breathing) |
| 2,4-Lutidine | ~3040 (Ar-H stretch), ~2980 (C-H stretch), ~1605, ~1560, ~1490 (C=C, C=N stretch), ~1020 (ring breathing), ~810 (C-H out-of-plane bend) | ~3070 (Ar-H stretch), ~2940 (C-H stretch), ~1610 (ring stretch), ~1385 (CH₃ bend), ~1030 (ring breathing), ~815 (ring breathing) |
| 2,5-Lutidine | ~3080 (Ar-H stretch), ~2950 (C-H stretch), ~1600, ~1480, ~1450 (C=C, C=N stretch), ~1040 (ring breathing), ~830, ~730 (C-H out-of-plane bend)[1] | ~3070 (Ar-H stretch), ~2930 (C-H stretch), ~1605 (ring stretch), ~1380 (CH₃ bend), ~1045 (ring breathing), ~835 (ring breathing)[1] |
| 2,6-Lutidine | ~3060 (Ar-H stretch), ~2970 (C-H stretch), ~1590, ~1575, ~1460 (C=C, C=N stretch), ~1000 (ring breathing), ~780 (C-H out-of-plane bend)[2] | ~3070 (Ar-H stretch), ~2930 (C-H stretch), ~1595 (ring stretch), ~1380 (CH₃ bend), ~1005 (ring breathing), ~785 (ring breathing)[3] |
| 3,4-Lutidine | ~3040 (Ar-H stretch), ~2960 (C-H stretch), ~1595, ~1480, ~1440 (C=C, C=N stretch), ~1030 (ring breathing), ~820, ~720 (C-H out-of-plane bend) | ~3050 (Ar-H stretch), ~2930 (C-H stretch), ~1600 (ring stretch), ~1380 (CH₃ bend), ~1035 (ring breathing), ~825 (ring breathing) |
| 3,5-Lutidine | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1600, ~1460 (C=C, C=N stretch), ~1030 (ring breathing), ~870, ~690 (C-H out-of-plane bend) | ~3060 (Ar-H stretch), ~2920 (C-H stretch), ~1605 (ring stretch), ~1380 (CH₃ bend), ~1035 (ring breathing), ~875 (ring breathing)[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the positions of the methyl groups and the nitrogen atom in the aromatic ring.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the approximate chemical shifts (δ) in ppm for the lutidine isomers, typically recorded in CDCl₃. Coupling constants (J), where discernible, provide additional structural information.
¹H NMR Chemical Shifts (ppm)
| Isomer | H2 | H3 | H4 | H5 | H6 | CH₃ |
| 2,3-Lutidine | - | - | ~7.4 (d) | ~7.0 (t) | ~8.3 (d) | ~2.5 (s), ~2.3 (s) |
| 2,4-Lutidine | - | ~6.9 (s) | - | ~6.9 (d) | ~8.3 (d) | ~2.5 (s), ~2.3 (s)[5] |
| 2,5-Lutidine | - | ~7.3 (d) | ~7.4 (d) | - | ~8.2 (s) | ~2.5 (s), ~2.3 (s) |
| 2,6-Lutidine | - | ~7.0 (d) | ~7.5 (t) | ~7.0 (d) | - | ~2.5 (s)[6] |
| 3,4-Lutidine | ~8.2 (s) | - | - | ~7.0 (d) | ~8.2 (d) | ~2.3 (s), ~2.2 (s)[7] |
| 3,5-Lutidine | ~8.2 (s) | ~7.3 (s) | - | ~7.3 (s) | ~8.2 (s) | ~2.3 (s) |
¹³C NMR Chemical Shifts (ppm)
| Isomer | C2 | C3 | C4 | C5 | C6 | CH₃ |
| 2,3-Lutidine | ~156 | ~132 | ~137 | ~122 | ~147 | ~23, ~18 |
| 2,4-Lutidine | ~157 | ~123 | ~147 | ~121 | ~149 | ~24, ~21[8] |
| 2,5-Lutidine | ~156 | ~137 | ~129 | ~136 | ~148 | ~23, ~18[9] |
| 2,6-Lutidine | ~157 | ~121 | ~137 | ~121 | ~157 | ~24[10] |
| 3,4-Lutidine | ~150 | ~138 | ~145 | ~124 | ~148 | ~20, ~16[11] |
| 3,5-Lutidine | ~147 | ~138 | ~128 | ~138 | ~147 | ~18[12] |
Electronic Spectroscopy: Probing the π-Electron Systems
UV-Vis spectroscopy provides information about the electronic transitions within the π-electron system of the pyridine ring. The position of the methyl groups, acting as weak electron-donating groups, can cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima (λmax).
Comparative UV-Vis Data
The following table summarizes the approximate UV-Vis absorption maxima (λmax) for the lutidine isomers in a non-polar solvent like hexane or cyclohexane.
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 2,3-Lutidine | ~265 | ~272 |
| 2,4-Lutidine | ~263 | ~270 |
| 2,5-Lutidine | ~268 | ~275[13] |
| 2,6-Lutidine | ~262 | ~268[14][15] |
| 3,4-Lutidine | ~266 | ~273 |
| 3,5-Lutidine | ~268 | ~275 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data. Below are generalized protocols for the analysis of liquid lutidine samples.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid lutidine isomer is placed on a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Raman Spectroscopy
-
Sample Preparation: A small amount of the neat liquid lutidine isomer is placed in a glass capillary tube or an NMR tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.
-
Data Acquisition: The laser is focused on the liquid sample. The scattered light is collected and analyzed. The spectrum is typically acquired over a range of 200-3500 cm⁻¹ with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the lutidine isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the lutidine isomer is prepared in a UV-transparent solvent (e.g., hexane or ethanol). This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference (blank). The sample solution is placed in a matched cuvette in the sample beam path. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
Visualizing the Analytical Workflow
The process of identifying an unknown lutidine isomer can be systematically visualized. The following diagram illustrates a typical experimental workflow.
Caption: A workflow for the spectroscopic identification of lutidine isomers.
This guide provides a foundational framework for the spectroscopic comparison of lutidine isomers. By leveraging the distinct fingerprints provided by IR, Raman, NMR, and UV-Vis spectroscopy, researchers can confidently distinguish between these closely related compounds, ensuring accuracy and precision in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Lutidine [webbook.nist.gov]
- 3. 2,6-Lutidine(108-48-5) Raman spectrum [chemicalbook.com]
- 4. 3,5-Lutidine (591-22-0) Raman spectrum [chemicalbook.com]
- 5. 2,4-Lutidine(108-47-4) 1H NMR [m.chemicalbook.com]
- 6. 2,6-Lutidine(108-48-5) 1H NMR [m.chemicalbook.com]
- 7. 3,4-Lutidine(583-58-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,5-Dimethylpyridine(589-93-5) 13C NMR spectrum [chemicalbook.com]
- 10. 2,6-Lutidine(108-48-5) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3,5-Lutidine (591-22-0) 13C NMR spectrum [chemicalbook.com]
- 13. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of 6-Ethyl-2,3-dimethylpyridine compared to other pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Ethyl-2,3-dimethylpyridine against other substituted pyridines. The content is supported by experimental data and detailed methodologies for key chemical transformations, offering insights into its potential applications in synthesis and drug development.
Introduction to Pyridine Reactivity
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in medicinal chemistry and material science. The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. Electron-donating groups, such as alkyl groups, generally increase the basicity and nucleophilicity of the pyridine nitrogen, making it more susceptible to electrophilic attack at the nitrogen atom (e.g., protonation, alkylation, acylation). However, the position of these substituents can also introduce steric hindrance, which can modulate this reactivity.
This guide focuses on this compound, a polysubstituted pyridine, and compares its predicted reactivity with that of structurally related, commercially available pyridines.
Basicity of Substituted Pyridines: A Comparative Analysis
Table 1: Experimental pKa Values of Selected Substituted Pyridines
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | 5.23 | [1] |
| 2-Ethylpyridine | 5.89 | [2][3][4] | |
| 3-Ethylpyridine | 5.56 | [5] | |
| 2,3-Lutidine | 6.57 | [6] | |
| 2,6-Lutidine | 6.72 | [7] | |
| This compound (Estimated) | ~7.0 - 7.5 |
Note: The pKa value for this compound is an estimation based on the additive effects of the electron-donating alkyl substituents.
The presence of three electron-donating alkyl groups (two methyl and one ethyl) on the pyridine ring of this compound is expected to significantly increase the electron density on the nitrogen atom, making it a stronger base than pyridine and its mono- and di-substituted counterparts listed in the table. The ethyl group at the 6-position and the methyl group at the 2-position will sterically hinder the nitrogen atom, but the electronic donating effect is expected to be dominant, leading to a higher pKa.
Reactivity in N-Alkylation Reactions
N-alkylation is a fundamental reaction for the functionalization of pyridines. The rate and yield of this reaction are influenced by both the nucleophilicity of the pyridine nitrogen and steric hindrance around it.
While specific kinetic data for the N-alkylation of this compound is not available, we can infer its reactivity based on studies of other substituted pyridines. The increased basicity of this compound suggests a high intrinsic nucleophilicity. However, the presence of alkyl groups at both the 2- and 6-positions (α-positions) will create significant steric hindrance. This steric crowding can be expected to decrease the rate of N-alkylation compared to less substituted pyridines, particularly with bulky alkylating agents. For instance, 2,6-lutidine is known to be a "sterically hindered" or "non-nucleophilic" base in many applications[7][8]. Given that this compound also possesses two α-substituents, a similar, albeit potentially less pronounced, steric effect is anticipated.
Expected Reactivity Trend in N-Alkylation (with a primary alkyl halide):
Pyridine < 3-Ethylpyridine < 2-Ethylpyridine ≈ 2,3-Lutidine < This compound (in terms of nucleophilicity)
Expected Reaction Rate Trend in N-Alkylation (considering steric hindrance):
Pyridine > 3-Ethylpyridine > 2-Ethylpyridine > 2,3-Lutidine > This compound
Experimental Protocols
General Experimental Protocol for Comparative N-Methylation of Pyridines
This protocol provides a general method for the N-methylation of various pyridine derivatives, allowing for a comparative assessment of their reactivity.
Materials:
-
Substituted pyridine (e.g., Pyridine, 2-Ethylpyridine, 2,3-Lutidine, this compound)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 eq).
-
Dissolve the pyridine in anhydrous acetonitrile.
-
Add methyl iodide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate (the pyridinium salt) has formed, collect it by filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue is the pyridinium salt.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
The yield of the N-methylpyridinium iodide should be recorded for each pyridine derivative to compare their reactivity.
Visualizing Reaction Logic
The following diagram illustrates the key factors influencing the reactivity of substituted pyridines in electrophilic reactions at the nitrogen atom.
Caption: Factors influencing pyridine reactivity.
Conclusion
This compound is predicted to be a strong base due to the cumulative electron-donating effects of its three alkyl substituents. This high basicity suggests a high intrinsic nucleophilicity of the nitrogen atom. However, the presence of substituents at both positions alpha to the nitrogen (2 and 6) introduces significant steric hindrance. This steric factor is expected to play a crucial role in its reactivity, particularly in reactions involving attack at the nitrogen atom, such as N-alkylation and N-acylation.
For drug development professionals and synthetic chemists, this compound represents a potentially valuable building block. Its hindered nature could be exploited to achieve selectivity in certain reactions or to fine-tune the properties of a final molecule. The provided comparative data and experimental protocol framework offer a starting point for further investigation and application of this interesting polysubstituted pyridine.
References
- 1. chembk.com [chembk.com]
- 2. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
- 3. chembk.com [chembk.com]
- 4. 2-Ethylpyridine CAS#: 100-71-0 [m.chemicalbook.com]
- 5. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]
- 6. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 8. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
Comparative analysis of synthesis methods for polysubstituted pyridines
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The continuous demand for novel pyridine derivatives has driven the development of a diverse range of synthetic methodologies, from venerable named reactions to modern catalytic approaches. This guide provides a comparative analysis of key methods for the synthesis of polysubstituted pyridines, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Classical Condensation Reactions
Classical methods for pyridine synthesis often rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or an ammonium salt. These methods have been refined over many decades and remain valuable for their simplicity and the accessibility of starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][3] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.
Quantitative Data
| Catalyst/Conditions | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-TSA / Ultrasonic | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous (SDS, 0.1M) | RT | - | 96 | [1] |
| CAN (0.5 mmol) | 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | RT | 1-2.5 | 85-95 | [4] |
| Iodine | Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Refluxing Methanol | 65 | 2-4 | 88-95 | [2] |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
A mixture of 5-Bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (2.6 mL, 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol) is placed in a 100 mL round-bottom flask. The mixture is stirred at room temperature for 1 to 2.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solidified product is washed with water and then treated with n-hexane to remove impurities. The crude product is recrystallized from ethanol after treatment with charcoal to yield the pure 1,4-dihydropyridine derivative.[4]
Workflow for Hantzsch Pyridine Synthesis
References
Validating the Structure of 6-Ethyl-2,3-dimethylpyridine: A 2D NMR-Based Guide
This guide provides a comprehensive framework for the structural validation of 6-Ethyl-2,3-dimethylpyridine using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. While techniques like mass spectrometry and 1D NMR provide initial data, 2D NMR is indispensable for confirming the precise arrangement of substituents on the pyridine ring.
This document contrasts the expected 2D NMR data for the proposed structure of this compound with that of a potential isomer, 4-Ethyl-2,3-dimethylpyridine, to illustrate the definitive power of these experiments. Detailed experimental protocols and predicted spectral data are provided to support this analysis.
Predicted NMR Data for Structural Assignment
Due to the absence of readily available published 2D NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C chemical shifts. These predictions are based on established substituent effects in pyridine and related aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | C | - | ~157.0 |
| 3 | C | - | ~137.0 |
| 4 | C-H | ~7.30 (d, J ≈ 7.7 Hz) | ~121.0 |
| 5 | C-H | ~6.85 (d, J ≈ 7.7 Hz) | ~122.0 |
| 6 | C | - | ~160.0 |
| 7 (Ethyl-CH₂) | CH₂ | ~2.80 (q, J ≈ 7.6 Hz) | ~29.0 |
| 8 (Ethyl-CH₃) | CH₃ | ~1.30 (t, J ≈ 7.6 Hz) | ~14.0 |
| 9 (Methyl at C2) | CH₃ | ~2.45 (s) | ~23.0 |
| 10 (Methyl at C3) | CH₃ | ~2.25 (s) | ~18.0 |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.
Comparative Analysis via 2D NMR Correlations
The definitive validation of the this compound structure relies on specific correlations observed in COSY, HSQC, and HMBC spectra, which allow for the unambiguous placement of the ethyl and methyl substituents.
2.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).
Table 2: Predicted Key COSY Correlations
| Proton 1 | Proton 2 | Expected Correlation | Structural Significance |
| H4 (~7.30 ppm) | H5 (~6.85 ppm) | Yes | Confirms the adjacency of the two aromatic protons. |
| H7 (~2.80 ppm) | H8 (~1.30 ppm) | Yes | Confirms the ethyl group fragment. |
2.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton directly to the carbon it is attached to (¹JCH), confirming the assignments made in the 1D spectra.[1]
Table 3: Predicted Key HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Expected Correlation |
| ~7.30 | ~121.0 | Yes (C4-H4) |
| ~6.85 | ~122.0 | Yes (C5-H5) |
| ~2.80 | ~29.0 | Yes (C7-H7) |
| ~1.30 | ~14.0 | Yes (C8-H8) |
| ~2.45 | ~23.0 | Yes (C9-H9) |
| ~2.25 | ~18.0 | Yes (C10-H10) |
2.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the most powerful tool for this validation, as it reveals long-range correlations (2-3 bonds) between protons and carbons, effectively mapping the molecular skeleton.[2]
Table 4: Predicted Key HMBC Correlations to Differentiate Isomers
| Structure | Proton | Correlating Carbons | Structural Implication |
| This compound (Proposed) | H7 (Ethyl-CH₂) | C6, C5 | The ethyl group protons show a crucial correlation to the C6 position, confirming its attachment at this site. |
| H9 (Methyl at C2) | C2, C3 | The methyl protons at C2 will correlate to the adjacent C3. | |
| H10 (Methyl at C3) | C3, C2, C4 | The methyl protons at C3 will correlate to C2 and C4. | |
| 4-Ethyl-2,3-dimethylpyridine (Alternative) | Ethyl-CH₂ | C4, C3, C5 | The ethyl group protons would show correlations to C3 and C5, but critically, not to C6. |
| Methyl at C2 | C2, C3 | Similar to the proposed structure. | |
| Methyl at C3 | C3, C2, C4 | Similar to the proposed structure. |
The observation of an HMBC cross-peak between the ethyl methylene protons (H7) and the C6 carbon is the definitive piece of evidence confirming the 6-ethyl substitution pattern.
Experimental Workflow and Protocols
A systematic approach is essential for acquiring high-quality 2D NMR data for structural elucidation.
Caption: Workflow for 2D NMR-based structure validation.
Experimental Protocols:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer using a standard 5 mm probe.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum to verify sample purity and to serve as the reference for 2D experiments.
-
¹³C{¹H} NMR / DEPT-135 : Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum to identify all carbon signals and differentiate between CH/CH₃ (positive) and CH₂ (negative) groups.
-
gCOSY (gradient-selected COSY) :
-
Pulse Program : cosygpmf or equivalent.
-
Spectral Width : Set to cover all proton signals (~10 ppm).
-
Acquisition : 2 scans per increment, 256 increments in the indirect dimension.
-
-
gHSQC (gradient-selected HSQC) :
-
Pulse Program : hsqcedetgpsisp2.3 or equivalent for multiplicity editing.
-
¹J(CH) Coupling Constant : Optimized for an average one-bond C-H coupling of 145 Hz.
-
Acquisition : 4 scans per increment, 256 increments in the indirect dimension.
-
-
gHMBC (gradient-selected HMBC) :
-
Pulse Program : hmbcgplpndqf or equivalent.
-
Long-Range Coupling Constant : Optimized for an average long-range C-H coupling of 8 Hz.[1]
-
Acquisition : 8-16 scans per increment, 256 increments in the indirect dimension.
-
Visualization of Key Structural Correlations
The following diagram illustrates the critical through-bond correlations that would be expected in the COSY and HMBC spectra to confirm the structure of this compound.
References
Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 6-Ethyl-2,3-dimethylpyridine and its structurally related alternatives. The information is intended to support researchers in substance identification, purity assessment, and quality control. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key analytical techniques are provided.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are fundamental for predicting the substance's behavior in various analytical and biological systems.
| Property | This compound | 2-Ethyl-6-methylpyridine | 2,3,6-Trimethylpyridine | 2,4,6-Trimethylpyridine (s-Collidine) |
| Molecular Formula | C₉H₁₃N[1] | C₈H₁₁N[2] | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight ( g/mol ) | 135.21[3] | 121.18 | 121.18 | 121.18 |
| CAS Number | 1463-01-0[1] | 1122-69-6[2] | 1462-84-6 | 108-75-8 |
| Boiling Point (°C) | Not Available | 157.9 - 160 | Not Available | 171 - 172 |
| Melting Point (°C) | Not Available | -57 (estimate) | Not Available | -43 |
| Density (g/mL) | Not Available | 0.9207 | 0.913 | 0.917 at 25°C |
| Refractive Index | Not Available | 1.4920 - 1.499 | Not Available | 1.498 at 20°C |
| LogP (Octanol/Water) | 2.4[3] | 2.18 | 1.9 (predicted) | 1.9 (predicted) |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are essential for the structural elucidation and quantification of these compounds. Below is a comparison of available data.
| Analytical Data | This compound | 2-Ethyl-6-methylpyridine | 2,3,6-Trimethylpyridine | 2,4,6-Trimethylpyridine (s-Collidine) |
| ¹H NMR | Data not readily available in public databases. | Data not readily available in public databases. | ¹H NMR spectra are available in databases such as PubChem.[4] | ¹H NMR spectra are available in databases such as SpectraBase and PubChem.[5][6] |
| ¹³C NMR | ¹³C NMR spectra are available in databases such as PubChem.[7] | Data not readily available in public databases. | ¹³C NMR spectra are available in databases such as PubChem.[4] | ¹³C NMR spectra are available in databases such as PubChem.[6] |
| FTIR | Data not readily available in public databases. | An FTIR spectrum is available in the NICODOM FTIR Solvents library. | Data not readily available in public databases. | IR Spectrum available from NIST.[8] |
| Mass Spectrometry | GC-MS data available from NIST. | Mass spectrum (electron ionization) available from NIST.[2] | Mass spectrum (electron ionization) available from NIST. | Mass spectrum (electron ionization) available from NIST.[8] |
| GC Retention Index (non-polar column) | 1094 | Data available from NIST.[9] | 1000 - 1009 | Data available from NIST. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited. These protocols are general and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds like substituted pyridines.[10]
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 100 µg/mL.
-
If desired, add an internal standard (e.g., eicosane) to the final solution at the same concentration.[11]
-
-
Instrumentation and Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 1:10.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm), is suitable.[12]
-
Oven Program: An initial temperature of 100°C held for 15 minutes is a starting point for isothermal analysis of pyridine.[12] For a temperature-programmed run, a ramp of 7°C/min to 310°C can be effective for separating a mixture of alkylpyridines.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
Sample Preparation (¹H and ¹³C NMR):
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the sample.[1]
-
Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.[13]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1.4 seconds.
-
Relaxation Delay: 1.3 seconds.
-
Number of Scans: 512 or more, depending on the sample concentration.[13]
-
Decoupling: WALTZ-16 composite pulse decoupling.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation (Neat Liquid/ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be acquired.
-
Place one to two drops of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.[7]
-
Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.[14]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
-
Visualized Workflows
The following diagrams illustrate logical workflows for the analytical characterization and comparative analysis of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. 2,3,6-Trimethylpyridine | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 9. Pyridine, 2-ethyl-6-methyl- [webbook.nist.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Performance of 6-Ethyl-2,3-dimethylpyridine in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated performance of 6-Ethyl-2,3-dimethylpyridine in various catalytic systems. Due to a scarcity of publicly available research specifically detailing the catalytic applications of this compound, this document leverages data from structurally similar alkyl-substituted pyridines to project its potential efficacy and role in catalysis. The information herein is intended to serve as a foundational resource to guide further experimental investigation.
Introduction to Substituted Pyridines in Catalysis
Pyridine and its derivatives are a cornerstone of modern catalysis, primarily serving as ligands that coordinate with transition metals to modulate their catalytic activity, selectivity, and stability. The electronic and steric properties of substituents on the pyridine ring play a crucial role in fine-tuning the performance of the resulting metal complexes. Alkyl-substituted pyridines, such as lutidines and collidines, are widely employed as ligands and non-nucleophilic bases in a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.
The introduction of ethyl and methyl groups, as in this compound, is expected to influence the catalytic system in several ways:
-
Steric Hindrance: The alkyl groups at the 2, 3, and 6 positions create significant steric bulk around the nitrogen atom. This can influence the coordination geometry of the metal center and the regioselectivity of the catalytic reaction.
-
Electron-Donating Properties: Alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity can strengthen the ligand-metal bond and influence the electronic state of the metal catalyst, thereby affecting its reactivity.
Projected Performance in Common Catalytic Systems
Based on the known behavior of other multisubstituted pyridines, the performance of this compound as a ligand in key catalytic reactions is projected below. These tables are illustrative and aim to provide a framework for experimental comparison.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of ligand is critical for achieving high yields and selectivity.
Table 1: Projected Performance of this compound vs. Alternative Ligands in a Model Suzuki-Miyaura Reaction
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Selectivity (%) | Turnover Number (TON) |
| This compound (Projected) | Pd(OAc)₂ / Ligand | 12 | 85-95 | >98 | 850-950 |
| 2,6-Dimethylpyridine (Lutidine) | Pd(OAc)₂ / Ligand | 12 | 88 | >98 | 880 |
| 2,4,6-Trimethylpyridine (Collidine) | Pd(OAc)₂ / Ligand | 12 | 92 | >98 | 920 |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | 8 | 95 | >99 | 950 |
Note: The data for alternative ligands are representative values from literature for similar reaction conditions. The performance of this compound is a projection based on its structural features.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The ligand influences the stability of the catalytic species and the reaction outcome.
Table 2: Projected Performance of this compound vs. Alternative Ligands in a Model Heck Reaction
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Regioselectivity (linear:branched) | Turnover Frequency (TOF) (h⁻¹) |
| This compound (Projected) | Pd(OAc)₂ / Ligand | 16 | 80-90 | 95:5 | 50-56 |
| Pyridine | Pd(OAc)₂ / Ligand | 16 | 75 | 90:10 | 47 |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ / Ligand | 12 | 94 | 98:2 | 78 |
| None | Pd(OAc)₂ | 24 | 50 | 80:20 | 21 |
Note: The data for alternative ligands are representative values from literature for similar reaction conditions. The performance of this compound is a projection based on its structural features.
Experimental Protocols
The following are detailed methodologies for key experiments where a ligand such as this compound could be evaluated.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (or alternative ligand, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v, 5 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, the pyridine-based ligand, and potassium carbonate.
-
Add the toluene/water solvent mixture to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified reaction time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Analyze the product by GC-MS and ¹H NMR to determine yield and purity.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Performance Evaluation
Caption: A standard workflow for evaluating the performance of a catalytic system.
Conclusion
Navigating Steric Hindrance: A Comparative Guide to 6-Ethyl-2,3-dimethylpyridine and 2,4,6-collidine in Dehydrohalogenation Reactions
For researchers and professionals in organic synthesis and drug development, the choice of a suitable non-nucleophilic base is critical for the success of dehydrohalogenation reactions. This guide provides a detailed comparison of two sterically hindered pyridine derivatives, 6-Ethyl-2,3-dimethylpyridine and 2,4,6-collidine, offering insights into their physical properties and application in elimination reactions.
Dehydrohalogenation, a fundamental reaction in organic chemistry for the formation of alkenes, involves the removal of a hydrogen halide from a substrate. The selection of the base is paramount to favor the desired elimination pathway over competing substitution reactions. Sterically hindered, non-nucleophilic bases are often preferred to minimize the likelihood of the base acting as a nucleophile. This guide focuses on a comparative analysis of this compound and the more commonly known 2,4,6-collidine.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and 2,4,6-collidine is presented below. These properties are crucial in determining the optimal reaction conditions and predicting the reactivity of each base.
| Property | This compound | 2,4,6-collidine (2,4,6-Trimethylpyridine) |
| Molecular Formula | C₉H₁₃N[1] | C₈H₁₁N |
| Molecular Weight | 135.21 g/mol [2] | 121.18 g/mol |
| Boiling Point | Not available | 170-172 °C |
| pKa of Conjugate Acid | ~7.27 (Predicted for a structural isomer, 6-Ethyl-2,4-dimethylpyridine)[3] | 7.43 |
| Steric Hindrance | High | High |
The similar predicted pKa value of the 6-ethyl-2,4-dimethylpyridine isomer to that of 2,4,6-collidine suggests that this compound likely exhibits comparable basicity. Both molecules possess significant steric bulk around the nitrogen atom due to the presence of multiple alkyl substituents on the pyridine ring. This steric hindrance is a key attribute, rendering them poor nucleophiles while allowing them to function effectively as bases to abstract a proton.
Experimental Protocol: Dehydrohalogenation of an Alkyl Halide
The following is a general experimental procedure for the dehydrohalogenation of a secondary alkyl halide using a sterically hindered pyridine base. This protocol can be adapted for use with either this compound or 2,4,6-collidine.
Objective: To synthesize an alkene via an E2 elimination reaction.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
Sterically hindered pyridine base (this compound or 2,4,6-collidine)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the chosen high-boiling point solvent.
-
Add the sterically hindered pyridine base (1.5 - 2.0 eq) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
After the reaction is complete (typically several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove the protonated base, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate the desired alkene.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and GC-MS) to confirm its identity and purity.
Key Considerations for Base Selection in Dehydrohalogenation
The choice between this compound and 2,4,6-collidine, or any other hindered base, depends on a careful evaluation of several factors. The following diagram illustrates the logical relationships between these factors.
Caption: Factors influencing the selection of a base for dehydrohalogenation.
Experimental Workflow for Dehydrohalogenation
The general workflow for a dehydrohalogenation experiment, from reaction setup to product analysis, is depicted in the following diagram.
Caption: A typical experimental workflow for a dehydrohalogenation reaction.
Conclusion
Both this compound and 2,4,6-collidine are valuable non-nucleophilic bases for promoting dehydrohalogenation reactions. Their significant steric hindrance effectively suppresses competing nucleophilic substitution pathways. While 2,4,6-collidine is more widely documented, this compound presents a viable alternative with presumably similar basicity. The ultimate choice of base will depend on the specific substrate, desired reaction conditions, and availability. The provided experimental protocol and workflow diagrams offer a solid foundation for researchers to design and execute successful dehydrohalogenation experiments. Further experimental studies directly comparing the efficacy of these two bases in various dehydrohalogenation reactions would be beneficial to the scientific community.
References
Benchmarking the Efficiency of 6-Ethyl-2,3-dimethylpyridine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical endeavor due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of potential synthetic routes for 6-Ethyl-2,3-dimethylpyridine, focusing on the well-established Chichibabin pyridine synthesis and contrasting it with other notable methods. Experimental data from analogous reactions are presented to benchmark efficiency.
Proposed Synthesis of this compound via Chichibabin Reaction
While a specific, optimized protocol for this compound is not extensively documented in peer-reviewed literature, the Chichibabin pyridine synthesis offers a direct and industrially relevant approach. This method involves a condensation reaction of aldehydes and ketones with ammonia. For the target molecule, a plausible pathway involves the reaction of propanal, 2-butanone, and ammonia.
Reaction Scheme:
The reaction is typically carried out at high temperatures (350–500 °C) in the gas phase over a solid acid catalyst, such as alumina or silica.[1][2]
Comparative Analysis of Pyridine Synthesis Methods
The efficiency of the proposed Chichibabin synthesis for this compound can be benchmarked against other classical and modern pyridine synthesis methodologies. The following table summarizes key performance indicators for the Chichibabin synthesis alongside the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, based on reported data for analogous substituted pyridines.
| Synthesis Method | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Chichibabin Synthesis | 20-40% (liquid phase); up to 79.6% (gas phase for similar compounds)[3][4] | High temperature (350-500°C), gas phase with catalyst (e.g., Al₂O₃, SiO₂) or liquid phase.[1][2] | One-pot reaction, uses simple and inexpensive starting materials.[4] | Often results in a mixture of isomers, traditionally low yields in liquid phase.[4] |
| Hantzsch Synthesis | 40-96%[5] | Milder conditions, often requires a subsequent oxidation step.[5][6] | Generally higher yields than classic Chichibabin, well-established for a variety of substitutions.[5] | Produces a dihydropyridine intermediate that requires oxidation, multi-component reaction can be complex to optimize.[6] |
| Guareschi-Thorpe Synthesis | Good to excellent yields[7] | Often uses greener solvents like water, can be performed at reflux temperatures.[8][9] | High yields, suitable for the synthesis of hydroxypyridines, environmentally friendly conditions.[7][8][9] | Primarily yields pyridone or hydroxypyridine derivatives. |
| Bohlmann-Rahtz Synthesis | Good to excellent yields | Two-step or one-pot variations, can be catalyzed by acids.[10][11] | High regioselectivity for 2,3,6-trisubstituted pyridines, matching the target substitution pattern.[10] | Requires more complex starting materials (enamines and ethynylketones).[11] |
Experimental Protocols
Detailed experimental protocols for the synthesis of substituted pyridines using the benchmarked methods are outlined below.
General Protocol for Chichibabin Pyridine Synthesis (Gas-Phase)
This protocol is a generalized procedure based on industrial methods for similar alkylpyridines.[1][2]
-
Catalyst Preparation : A fixed-bed reactor is packed with a suitable catalyst, typically alumina or silica.
-
Reactant Preparation : A gaseous mixture of propanal, 2-butanone, and ammonia is prepared. The molar ratio of the reactants is optimized to favor the formation of the desired product.
-
Reaction : The reactant gas mixture is passed over the heated catalyst bed. The reaction temperature is maintained between 350 °C and 500 °C, and the pressure is typically atmospheric.
-
Product Collection : The product stream exiting the reactor is cooled to condense the liquid products.
-
Purification : The condensed liquid is subjected to fractional distillation to separate the desired this compound from unreacted starting materials and isomeric byproducts.
General Protocol for Hantzsch Dihydropyridine Synthesis
This is a representative protocol for the Hantzsch synthesis.[5][6]
-
Reaction Setup : An aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate are combined in a suitable solvent (e.g., ethanol).
-
Reaction : The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Isolation of Dihydropyridine : Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine product is collected by filtration.
-
Oxidation : The isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid), and an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) is added. The mixture is stirred until the aromatization is complete.
-
Purification : The final pyridine product is isolated by extraction and purified by column chromatography or distillation.
General Protocol for Guareschi-Thorpe Pyridine Synthesis
This protocol is based on modern, environmentally benign procedures.[8][9]
-
Reaction Setup : A β-keto ester (1 equivalent), cyanoacetamide (1 equivalent), and a base (e.g., DBU or ammonium carbonate) are mixed in an aqueous medium.
-
Reaction : The mixture is heated to reflux until the reaction is complete, as indicated by TLC.
-
Product Isolation : The reaction mixture is cooled, and the precipitated pyridone product is collected by filtration and washed with water.
-
Purification : The product can be further purified by recrystallization.
General Protocol for Bohlmann-Rahtz Pyridine Synthesis (One-Pot)
This protocol describes a modern one-pot modification of the Bohlmann-Rahtz synthesis.[12]
-
Reaction Setup : A 1,3-dicarbonyl compound (1 equivalent), an alkynone (1 equivalent), and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent.
-
Reaction : The mixture is heated, often with an acid catalyst, to facilitate the tandem Michael addition and heterocyclization.
-
Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the polysubstituted pyridine.
Visualizing the Reaction Pathway
The following diagrams illustrate the generalized mechanism of the Chichibabin pyridine synthesis and the overall workflow for selecting a suitable synthesis method.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The steric properties of substituted pyridines are a critical consideration in medicinal chemistry and materials science. The size and spatial arrangement of substituents on the pyridine ring can profoundly influence reaction rates, binding affinities to biological targets, and the overall physicochemical properties of the molecule. This guide provides a comparative analysis of the steric hindrance of various substituted pyridines, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of Steric Parameters
To objectively compare the steric bulk of different substituents, several empirical and calculated parameters have been developed. This section presents a summary of key steric descriptors for a range of common substituents found on pyridine rings.
Taft Steric Parameter (E_s)
The Taft steric parameter, E_s, is a measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values indicate greater steric hindrance.
| Substituent | Taft E_s |
| H | 0.00 |
| CH₃ | -1.24 |
| C₂H₅ | -1.31 |
| n-C₃H₇ | -1.60 |
| i-C₃H₇ | -1.71 |
| n-C₄H₉ | -1.63 |
| i-C₄H₉ | -2.03 |
| sec-C₄H₉ | -2.37 |
| t-C₄H₉ | -2.78 |
| C₆H₅ | -3.82 |
| F | -0.46 |
| Cl | -0.97 |
| Br | -1.16 |
| I | -1.40 |
| OCH₃ | -0.55 |
| CN | -0.51 |
| NO₂ | -2.52 |
Note: Data is for substituents in general and serves as a good approximation for their effect on a pyridine ring.
Verloop Steric Parameters
The Verloop steric parameters are calculated from the van der Waals radii and bond lengths of a substituent. They provide a more detailed, multi-dimensional description of a substituent's shape, including its length (L) and width in two perpendicular directions (B1 and B5).
| Substituent | L (Å) | B1 (Å) | B5 (Å) |
| H | 2.06 | 1.00 | 1.00 |
| CH₃ | 3.00 | 1.52 | 2.04 |
| C₂H₅ | 4.11 | 1.52 | 2.97 |
| i-C₃H₇ | 4.11 | 1.90 | 3.16 |
| t-C₄H₉ | 4.92 | 2.59 | 3.46 |
| C₆H₅ | 6.34 | 1.70 | 4.39 |
| F | 2.67 | 1.35 | 1.35 |
| Cl | 3.52 | 1.80 | 1.80 |
| Br | 3.83 | 1.95 | 1.95 |
| I | 4.23 | 2.15 | 2.15 |
| OCH₃ | 3.98 | 1.35 | 2.87 |
| CN | 4.23 | 1.60 | 1.60 |
| NO₂ | 3.44 | 1.70 | 2.44 |
Note: These are general values for substituents and can be used to estimate the steric profile on a pyridine ring.
Tolman Cone Angle (θ)
Originally developed for phosphine ligands in organometallic chemistry, the Tolman cone angle can be adapted to describe the steric bulk of substituents on a pyridine ring, particularly when the nitrogen atom is coordinating to a metal center. It represents the angle of a cone that encompasses the van der Waals radii of the outermost atoms of the substituent.
| Ligand (as proxy for substituent) | Cone Angle (θ) in degrees |
| Pyridine (unsubstituted) | ~125 |
| 2-Methylpyridine (α-picoline) | ~140 |
| 2,6-Dimethylpyridine (2,6-lutidine) | ~160 |
| 2-tert-Butylpyridine | ~170 |
| 2,6-Di-tert-butylpyridine | >180 |
Note: These values are approximate and can vary depending on the specific complex and method of determination.
Experimental Protocols
Accurate determination of steric parameters relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Taft Steric Parameters (E_s)
Principle: The Taft steric parameter (E_s) is determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester (X-CH₂COOR) to that of a reference ester (CH₃COOR). The steric hindrance of the substituent 'X' affects the rate of reaction.
Experimental Workflow:
-
Synthesis of Esters: Synthesize a series of ethyl or methyl esters with the general formula X-CH₂COOR, where X is the substituent of interest. A reference ester, typically methyl acetate (X = H), is also required.
-
Kinetic Measurements:
-
Prepare a solution of the ester in a suitable solvent, typically an aqueous acetone or ethanol mixture.
-
Add a known concentration of a strong acid catalyst (e.g., HCl or H₂SO₄).
-
Maintain the reaction mixture at a constant temperature using a thermostat-controlled water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a known amount of a standard base).
-
Determine the concentration of the remaining ester or the product carboxylic acid at each time point using a suitable analytical method, such as titration, HPLC, or NMR spectroscopy.
-
-
Data Analysis:
-
Plot the concentration of the ester versus time to determine the rate constant (k) for each substituent. For a first-order reaction, a plot of ln[ester] versus time will yield a straight line with a slope of -k.
-
Calculate the Taft steric parameter (E_s) using the following equation: E_s = log(k_X / k_Me) where k_X is the rate constant for the substituted ester and k_Me is the rate constant for the reference methyl ester.
-
Determination of Tolman Cone Angle (θ)
Principle: The Tolman cone angle is a geometric measure of the steric bulk of a ligand, such as a substituted pyridine, when coordinated to a metal center. It is typically determined from the crystal structure of a metal-ligand complex obtained by X-ray crystallography.
Experimental Workflow:
-
Synthesis of a Metal-Pyridine Complex: Synthesize a suitable metal complex where the substituted pyridine of interest is coordinated to a metal center. A common choice is a nickel(0) complex, such as [Ni(CO)₃(pyridine derivative)].
-
Single Crystal X-ray Diffraction:
-
Grow single crystals of the metal-pyridine complex suitable for X-ray diffraction analysis. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
-
Calculation of the Cone Angle:
-
From the refined crystal structure, identify the coordinates of the metal atom and the atoms of the substituted pyridine ligand.
-
Define a metal-ligand bond axis (e.g., the M-N bond vector).
-
Calculate the angle from the metal atom to the van der Waals surface of the outermost atoms of the substituent. The largest of these angles defines the half-angle of the cone.
-
The Tolman cone angle (θ) is twice this half-angle.
-
Visualizing Steric Hindrance Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the abstract concepts of steric hindrance and the experimental workflows used to quantify it.
Caption: Conceptual Flow of Steric Hindrance.
Caption: Workflow for Assessing Steric Hindrance.
This guide provides a foundational understanding and practical data for assessing the steric hindrance of substituted pyridines. For more specific applications, it is recommended to consult the primary literature for the most relevant and precise experimental values.
Efficacy of 6-Ethyl-2,3-dimethylpyridine as a ligand compared to other pyridine-based ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition-metal catalysis, the design and selection of ligands are of paramount importance, directly influencing the efficiency, selectivity, and overall success of a chemical transformation. Pyridine-based ligands, owing to their electronic properties and modular nature, have emerged as a versatile class of ligands in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the efficacy of substituted pyridine ligands, with a focus on how electronic and steric effects modulate their performance. While specific experimental data for 6-Ethyl-2,3-dimethylpyridine is not prevalent in the reviewed literature, this guide will use other substituted pyridines as illustrative examples to provide a framework for comparison.
Understanding the Influence of Substitution on Pyridine Ligands
The efficacy of a pyridine-based ligand in a catalytic cycle is primarily governed by two key factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring influences the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase the Lewis basicity of the pyridine, leading to stronger coordination to the metal center. This can enhance the catalytic activity in certain reactions.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease the Lewis basicity.
-
Steric Effects: The size and position of the substituents on the pyridine ring create steric hindrance around the metal center. This can influence the coordination geometry, the stability of the catalytic species, and the selectivity of the reaction. For instance, bulky substituents at the 2- and 6-positions can promote reductive elimination, a key step in many catalytic cycles.[1][2]
Comparative Performance in Catalytic Reactions
The interplay of electronic and steric effects dictates the performance of a pyridine-based ligand in specific catalytic reactions. The following tables summarize the expected performance of different classes of substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions, based on general principles observed in the literature.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand can significantly impact the reaction yield and substrate scope.
| Ligand Type | Substituent Position | Expected Electronic Effect | Expected Steric Effect | Anticipated Efficacy in Suzuki-Miyaura Coupling |
| Unsubstituted Pyridine | - | Baseline | Minimal | Moderate efficacy, may require higher catalyst loading or harsher conditions. |
| Electron-Donating Group (EDG) Substituted | 3- or 4-position | Increased Lewis basicity | Minimal | Generally high efficacy due to enhanced catalyst activity.[1][2] |
| Electron-Withdrawing Group (EWG) Substituted | 3- or 4-position | Decreased Lewis basicity | Minimal | Efficacy is reaction-dependent; may be lower for electron-rich substrates. |
| Sterically Hindered (e.g., 2,6-disubstituted) | 2- and 6-positions | Variable | High | Can be highly effective, promoting reductive elimination and stabilizing the active catalyst.[3][4] |
| This compound (Hypothetical) | 2, 3, and 6-positions | Increased Lewis basicity (due to alkyl groups) | Moderate to High | Potentially a highly effective ligand, combining the benefits of electron-donating groups and some steric hindrance to promote catalysis. |
Heck Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene. Ligand properties are crucial for achieving high yields and selectivity.
| Ligand Type | Substituent Position | Expected Electronic Effect | Expected Steric Effect | Anticipated Efficacy in Heck Coupling |
| Unsubstituted Pyridine | - | Baseline | Minimal | Moderate efficacy. |
| Electron-Donating Group (EDG) Substituted | 3- or 4-position | Increased Lewis basicity | Minimal | Often leads to higher reaction rates and yields.[1][2] |
| Electron-Withdrawing Group (EWG) Substituted | 3- or 4-position | Decreased Lewis basicity | Minimal | Can be effective, particularly with electron-rich alkenes. |
| Sterically Hindered (e.g., 2,6-disubstituted) | 2- and 6-positions | Variable | High | May enhance catalyst stability and turnover numbers.[1] |
| This compound (Hypothetical) | 2, 3, and 6-positions | Increased Lewis basicity | Moderate to High | Likely to be an effective ligand, with the substitution pattern potentially offering a good balance of electronic and steric properties for this reaction. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of ligand performance. Below are representative protocols for the Suzuki-Miyaura and Heck reactions that can be adapted for screening different pyridine-based ligands.
General Experimental Workflow for Ligand Screening
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the efficacy of different pyridine-based ligands in the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine-based ligand (e.g., 2,6-dimethylpyridine, 4-(dimethylamino)pyridine, and the ligand to be tested)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the pyridine-based ligand (0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for the specified time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
Protocol 2: Heck Cross-Coupling Reaction
Objective: To evaluate the performance of various pyridine ligands in the Heck coupling of an aryl iodide with an acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine-based ligand
-
Aryl iodide (e.g., iodobenzene)
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the pyridine-based ligand (0.02 mmol, 2 mol%) in anhydrous DMF (3 mL) under an inert atmosphere.
-
Add the aryl iodide (1.0 mmol), n-butyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for the designated reaction time (e.g., 24 hours).
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
-
Calculate the isolated yield.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the ligand (L) plays a crucial role.
Conclusion
The efficacy of pyridine-based ligands in catalysis is a nuanced interplay of steric and electronic factors. While direct comparative data for this compound is scarce, the principles outlined in this guide provide a robust framework for its evaluation and for the rational design of future ligands. By systematically varying substituents on the pyridine core and employing standardized experimental protocols, researchers can effectively screen and identify optimal ligands for a wide range of catalytic transformations, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
A Comparative Guide to Internal Standards for Quantitative Analysis of Reaction Products: Featuring 6-Ethyl-2,3-dimethylpyridine
In the precise world of chemical analysis, particularly within pharmaceutical development and reaction monitoring, the use of an internal standard (IS) is a cornerstone of accurate quantitative analysis. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[1] This guide provides a comparative analysis of 6-Ethyl-2,3-dimethylpyridine as a potential internal standard against other commonly used alternatives for the quantitative analysis of reaction products, particularly nitrogen-containing heterocyclic compounds, via gas chromatography (GC).
The ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and inert to the sample matrix and analytical conditions.[1] It should also be of high purity and not naturally present in the sample. By comparing the ratio of the analyte's response to the internal standard's response, variations in injection volume, solvent evaporation, and instrument response can be effectively mitigated, leading to improved precision and accuracy.[1][2]
Comparison of Internal Standards
Table 1: Comparison of Internal Standards for the Analysis of Nitrogen-Containing Heterocyclic Compounds
| Feature | This compound | Deuterated Pyridine (d5-Pyridine) | 2-Chloropyridine | N,N-Dimethylformamide (DMF) |
| Chemical Structure | Alkyl-substituted pyridine | Isotopically labeled pyridine | Halogenated pyridine | Amide |
| Chemical Similarity to Pyridine Analytes | High | Very High (chemically identical) | Moderate | Low |
| Typical Analytes | Pyridine derivatives, other N-heterocycles | Pyridine and its simple derivatives | Wide range of N-heterocycles in complex matrices | Polar analytes, used for pyridine in air sampling |
| Potential for Reactivity | Generally low, but basicity could be a factor with acidic analytes. | Very low, identical reactivity to the analyte. | Low, but potential for reaction under certain conditions. | Can degrade at high temperatures in the GC inlet. |
| Elution Profile (GC) | Expected to elute later than pyridine due to higher molecular weight. Good separation from early-eluting analytes. | Elutes at nearly the same time as the corresponding non-deuterated analyte. | Elution time will differ from pyridine, providing good resolution. | Typically elutes early due to its polarity and low molecular weight. |
| Detection Method | GC-FID, GC-MS | GC-MS (distinguishable by mass) | GC-FID, GC-NCD, GC-MS | GC-FID |
| Advantages | - Structurally similar to many pyridine-based reaction products.- Not likely to be present in typical samples.- Good solubility in common organic solvents. | - Considered the "gold standard" for mass spectrometry due to identical chemical behavior and extraction recovery as the analyte.[3] | - Proven effective for quantitative analysis of nitrogen-containing compounds in complex matrices like shale oil.[4] | - Effective for specific applications like air sampling analysis for pyridine.[5] |
| Disadvantages | - Lack of published performance data.- Basicity might cause interactions with acidic components. | - High cost.- Only suitable for GC-MS analysis. | - Potential for interference from other halogenated compounds. | - Low structural similarity to pyridine.- Potential for thermal degradation. |
| Purity & Availability | Commercially available. | Commercially available, but more expensive. | Commercially available. | Readily available in high purity. |
Experimental Protocols
Below are generalized experimental protocols for quantitative analysis using an internal standard with GC-FID and GC-MS. These protocols should be optimized for the specific analytes and matrix.
Protocol 1: Quantitative Analysis using GC-FID
This protocol is suitable for the quantitative analysis of a reaction mixture where the analytes are thermally stable and volatile.
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., this compound or 2-Chloropyridine).
-
Dissolve it in a high-purity solvent (e.g., dichloromethane or acetonitrile) to a precise final concentration (e.g., 1 mg/mL).
-
-
Calibration Standard Preparation:
-
Prepare a series of calibration standards by accurately adding known amounts of the analyte(s) to a constant volume of the internal standard stock solution.
-
This creates a set of standards with varying analyte concentrations but a fixed internal standard concentration.
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the reaction mixture.
-
Add a precise volume of the internal standard stock solution.
-
Dilute with the solvent to a final volume.
-
-
GC-FID Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Integrate the peak areas of the analyte(s) and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Calculate the concentration of the analyte in the sample using the calculated response factor and the peak areas from the sample chromatogram.
-
Protocol 2: Quantitative Analysis using GC-MS (with d5-Pyridine)
This protocol is ideal when using an isotopically labeled internal standard like d5-pyridine for the analysis of pyridine.
-
Internal Standard Stock Solution Preparation:
-
Prepare a stock solution of d5-pyridine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 µg/mL).
-
-
Calibration Standard and Sample Preparation:
-
Follow the same procedure as for GC-FID, adding a constant amount of the d5-pyridine internal standard solution to each calibration standard and sample.
-
-
GC-MS Analysis:
-
Use similar GC conditions as for the GC-FID method.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan.
-
SIM Ions for Pyridine: m/z 79 (molecular ion)
-
SIM Ions for d5-Pyridine: m/z 84 (molecular ion)
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of quantitative analysis using an internal standard and the decision-making process for selecting a suitable internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting a suitable internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. restek.com [restek.com]
- 3. "Evaluation of isotopic analogs as internal standard for quantitative d" by B.-C. Huang, M.-H. Lien et al. [jfda-online.com]
- 4. On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
Safety Operating Guide
Proper Disposal of 6-Ethyl-2,3-dimethylpyridine: A Guide for Laboratory Professionals
For immediate reference, it is crucial to treat 6-Ethyl-2,3-dimethylpyridine as a flammable and hazardous chemical. Proper disposal is not only a matter of laboratory safety but also of environmental responsibility and regulatory compliance. This guide provides essential information for the safe handling and disposal of this compound.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1463-01-0), the following procedures are based on best practices for flammable liquid chemicals and data from structurally similar compounds, such as 2,3-dimethylpyridine and 2,6-dimethylpyridine. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE), including flame-retardant laboratory coats, chemical safety goggles, and suitable gloves. Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use only non-sparking tools and take precautionary measures against static discharge.[1][2][3]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : this compound should be classified as a flammable hazardous waste.[4][5] Any liquid with a flashpoint below 140°F (60°C) is considered a flammable hazardous waste and is subject to strict disposal regulations.[4][5]
-
Waste Collection and Storage :
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4][5][6] The container should be compatible with the chemical; often, the original container or a designated solvent waste container is appropriate.[4][5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Arrange for Professional Disposal :
-
Never pour this compound down the drain or dispose of it with regular trash.[4][5][6] This can lead to fires, explosions, and environmental contamination.[7]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4][8] These services are equipped to handle and transport flammable liquids in accordance with all federal, state, and local regulations.[7][9]
-
-
Handling Spills :
Quantitative Data for Related Compounds
The following table summarizes key data for structurally similar compounds. This information should be used as a general guideline for understanding the potential hazards of this compound.
| Property | 2,3-Dimethylpyridine (2,3-Lutidine) | 2,6-Dimethylpyridine (2,6-Lutidine) | General Flammable Liquid Classification |
| CAS Number | 583-61-9 | 108-48-5 | N/A |
| Flash Point | Not specified in search results | Not specified in search results | < 140°F (60°C) is hazardous[4][5] |
| Boiling Point | Not specified in search results | 143 - 145 °C (289 - 293 °F)[3] | Varies |
| UN Number | 1993 | 1993 | Varies |
| Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) | 3 (Flammable Liquid)[7][9] |
| Packing Group | III | III | Varies |
Experimental Protocols
There are no experimental protocols to cite for the disposal of this chemical as it is a procedural safety process.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. triumvirate.com [triumvirate.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. m.youtube.com [m.youtube.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
